molecular formula C9H6OS B180431 Benzo[b]thiophene-4-carboxaldehyde CAS No. 10133-25-2

Benzo[b]thiophene-4-carboxaldehyde

Cat. No.: B180431
CAS No.: 10133-25-2
M. Wt: 162.21 g/mol
InChI Key: WTCQKBKVLYOTFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[b]thiophene-4-carboxaldehyde (CAS 10133-25-2) is a high-value aromatic aldehyde building block in organic synthesis and medicinal chemistry research. This compound features a benzothiophene core, a privileged structure in drug discovery known to confer a broad range of biological activities . Its aldehyde functional group makes it a versatile precursor for the synthesis of various derivatives, including acylhydrazones and thiosemicarbazones, which are functional groups highly relevant in the design of bioactive molecules . Recent research has demonstrated the significant potential of benzo[b]thiophene-based compounds in addressing pressing public health challenges. Specifically, analogues of this scaffold have shown promising in vitro results as antibacterial agents against multidrug-resistant pathogens like Staphylococcus aureus, including strains resistant to methicillin and daptomycin . Furthermore, structurally related benzo[b]thiophene derivatives functionalized as thiosemicarbazone ligands and their organoruthenium complexes are being explored for their anticancer potential, showing marked cytotoxicity against ovarian cancer cell lines . Researchers utilize this chemical as a key intermediate in Wittig-Horner reactions and other synthetic methodologies to construct more complex, drug-like heterocyclic systems . Store this product in a dark place under an inert atmosphere at 2–8 °C. This product is intended for laboratory research purposes only and is not classified as a drug or pharmaceutical product. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzothiophene-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6OS/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTCQKBKVLYOTFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CSC2=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70553836
Record name 1-Benzothiophene-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70553836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10133-25-2
Record name 1-Benzothiophene-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70553836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to Benzo[b]thiophene-4-carboxaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzo[b]thiophene and its derivatives are cornerstone heterocyclic scaffolds in medicinal chemistry and materials science.[1] Their structural resemblance to endogenous molecules and their unique electronic properties make them "privileged structures" in drug design, exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer effects.[2] This guide focuses on a specific, yet highly significant derivative: Benzo[b]thiophene-4-carboxaldehyde (CAS No. 10133-25-2).[3] The strategic placement of the aldehyde group at the 4-position of the benzothiophene nucleus provides a versatile chemical handle for the synthesis of a diverse range of more complex molecules.[4] This document serves as an in-depth technical resource, consolidating key information on its chemical properties, synthesis, reactivity, and applications, with a particular emphasis on its role as a building block in the development of novel therapeutics.

Core Molecular Profile

This compound is a solid or liquid at room temperature with the molecular formula C₉H₆OS and a molecular weight of 162.21 g/mol .[3] Its structure features a bicyclic system where a benzene ring is fused to a thiophene ring, with an aldehyde group attached to the 4-position of the benzene ring.

PropertyValueSource(s)
CAS Number 10133-25-2[3]
Molecular Formula C₉H₆OS[3]
Molecular Weight 162.21 g/mol [3]
IUPAC Name 1-benzothiophene-4-carbaldehyde[3]
Synonyms This compound, benzo[b]thiophene-4-carbaldehyde[3]
Physical Form Solid or liquid
Storage 2-8°C, under an inert atmosphere[4]

Spectroscopic Characterization

Accurate characterization of this compound is crucial for its use in synthesis. The following data, compiled from literature sources, provides a reference for its spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃): δ 9.98 (s, 1H), 7.86 (s, 1H), 7.77 (d, J = 7.6 Hz, 1H), 7.61 (d, J = 7.9 Hz, 1H), 7.49 (t, J = 7.8 Hz, 1H).[5]

  • ¹³C NMR (101 MHz, CDCl₃): δ 190.9, 137.8, 135.5, 134.4, 130.4, 129.3, 128.0.[5]

The proton NMR spectrum is characterized by a singlet for the aldehydic proton at approximately 9.98 ppm. The aromatic region displays a complex pattern of signals corresponding to the protons on the bicyclic ring system. In the carbon NMR, the carbonyl carbon of the aldehyde appears at a characteristic downfield shift of around 190.9 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show a strong absorption band characteristic of the C=O stretch of the aldehyde group, typically in the region of 1670-1700 cm⁻¹. Other significant peaks would include those corresponding to C-H stretching and bending in the aromatic system.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 162, corresponding to its molecular weight.

Synthesis of this compound

One common strategy involves the formylation of a suitable benzo[b]thiophene precursor. For instance, the Vilsmeier-Haack reaction or the Duff reaction on benzo[b]thiophene could potentially yield a mixture of isomeric aldehydes, from which the 4-isomer would need to be separated.

A more targeted approach could involve the synthesis of a 4-substituted benzo[b]thiophene, such as 4-bromobenzo[b]thiophene, followed by a metal-catalyzed carbonylation reaction or a lithium-halogen exchange followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).

Below is a representative experimental protocol for the synthesis of a related isomer, Benzo[b]thiophene-2-carboxaldehyde, which illustrates the principles of formylating the benzo[b]thiophene ring system.[7]

Representative Protocol: Synthesis of Benzo[b]thiophene-2-carboxaldehyde[7]
  • Lithiation: To a solution of benzo[b]thiophene in an anhydrous ether solvent at low temperature (-78 °C to -15 °C), a solution of a strong base such as n-butyllithium (n-BuLi) in hexane is added dropwise under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred for a period to allow for the deprotonation at the 2-position, which is the most acidic site on the thiophene ring.[8]

  • Formylation: Anhydrous N,N-dimethylformamide (DMF) is then added dropwise to the reaction mixture at low temperature. The reaction is allowed to warm to room temperature and stirred until the reaction is complete.

  • Workup and Purification: The reaction is quenched by the addition of an aqueous acid solution (e.g., 1 M HCl). The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography on silica gel, to yield the pure Benzo[b]thiophene-2-carboxaldehyde.

Synthesis_Workflow

Chemical Reactivity and Synthetic Utility

The aldehyde group at the 4-position of this compound is a versatile functional group that can undergo a wide range of chemical transformations. This reactivity is central to its utility as a building block in organic synthesis.

Reactivity_Diagram Core This compound Oxidation Oxidation Core->Oxidation Reduction Reduction Core->Reduction Nucleophilic_Addition Nucleophilic_Addition Core->Nucleophilic_Addition Condensation Condensation Core->Condensation Carboxylic_Acid Carboxylic_Acid Oxidation->Carboxylic_Acid Alcohol Alcohol Reduction->Alcohol Secondary_Alcohol Secondary_Alcohol Nucleophilic_Addition->Secondary_Alcohol Alkene Alkene Condensation->Alkene

  • Oxidation: The aldehyde can be readily oxidized to the corresponding Benzo[b]thiophene-4-carboxylic acid using standard oxidizing agents. This carboxylic acid derivative is also a valuable intermediate for the synthesis of amides, esters, and other acid derivatives.

  • Reduction: Reduction of the aldehyde, for example with sodium borohydride, yields the corresponding primary alcohol, Benzo[b]thiophen-4-ylmethanol.

  • Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by a variety of nucleophiles, including Grignard reagents and organolithium compounds, to form secondary alcohols.

  • Condensation Reactions: this compound can participate in various condensation reactions. For example, the Wittig reaction can be used to convert the aldehyde into an alkene. It can also undergo Knoevenagel condensation with active methylene compounds.

  • Reductive Amination: Reaction with amines in the presence of a reducing agent can lead to the formation of substituted amines.

  • Formation of Imines and Hydrazones: The aldehyde reacts with primary amines to form imines (Schiff bases) and with hydrazines to form hydrazones. These reactions are often reversible and can be used to introduce further complexity into the molecule.

Applications in Drug Discovery and Medicinal Chemistry

The benzo[b]thiophene scaffold is a key component in numerous biologically active compounds.[1] The versatility of this compound as a starting material allows for the systematic exploration of the structure-activity relationships (SAR) of novel drug candidates.

A notable example of the application of this scaffold is in the development of anticancer agents. A study by Pawar et al. described the synthesis of a series of novel substituted 3-sulfamoylbenzo[b]thiophene-4-carboxamide molecules derived from this compound. Several of these compounds demonstrated moderate to good antiproliferative activity against various cancer cell lines.

The general biological importance of the benzo[b]thiophene core is well-documented, with derivatives exhibiting a broad spectrum of activities, including:

  • Antimicrobial and Antifungal Activity [2]

  • Anticancer Activity [1]

  • Anti-inflammatory Properties

  • Antitubercular Activity [9]

  • Antidiabetic Effects [9]

  • Anticonvulsant Activity [9]

The ability to functionalize the 4-position of the benzo[b]thiophene ring system via the carboxaldehyde group provides medicinal chemists with a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of potential drug candidates.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) for detailed information.

  • Hazard Identification: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust, fumes, or vapors. Use only in a well-ventilated area.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term storage, it is recommended to keep it at 2-8°C under an inert atmosphere.[4]

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its well-defined structure, coupled with the reactivity of the aldehyde functional group, allows for the creation of a diverse library of derivatives. The established biological significance of the benzo[b]thiophene scaffold underscores the importance of this compound as a starting material for the discovery of new therapeutic agents. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to support researchers and scientists in their endeavors to develop novel and impactful molecules.

References

The Genesis of a Key Heterocycle: A Technical History of Benzo[b]thiophene-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A deep dive into the historical synthesis and discovery of Benzo[b]thiophene-4-carboxaldehyde reveals a story of evolving synthetic strategies and the relentless pursuit of molecular diversity. This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, traces the journey from early, often challenging, synthetic approaches to the more refined methods available today, highlighting the pivotal role of this compound as a versatile building block in medicinal and materials chemistry.

This compound, a bicyclic aromatic heterocycle, has emerged as a significant intermediate in the synthesis of a wide array of biologically active molecules and functional materials.[1] Its unique structural motif, featuring a benzene ring fused to a thiophene ring with a reactive aldehyde group at the 4-position, provides a versatile scaffold for chemical modification. This guide explores the discovery and historical development of synthetic routes to this important compound.

Early Synthetic Endeavors: Navigating the Challenges of Regioselectivity

The initial forays into the synthesis of benzothiophene derivatives were often characterized by challenges in controlling the position of substitution on the benzene ring. Early methods for the construction of the benzothiophene core itself laid the groundwork for accessing its various isomers.[1] These foundational techniques, while groundbreaking for their time, did not always provide straightforward access to the 4-substituted derivatives.

The formylation of the parent benzo[b]thiophene ring system, a direct approach to introducing the aldehyde functionality, historically presented its own set of regiochemical hurdles. Electrophilic substitution reactions on benzo[b]thiophene typically favor the 2- and 3-positions of the thiophene ring due to the electronic nature of the heterocycle. This inherent reactivity profile made the direct synthesis of this compound a non-trivial pursuit.

A Pivotal Shift: Directed Metallation and Ortho-Functionalization

A significant breakthrough in accessing the 4-position of the benzo[b]thiophene nucleus came with the advent of directed ortho-metallation strategies. These methods allowed for the selective deprotonation of a benzene ring at a position adjacent to a directing group, followed by quenching with an electrophile.

While a specific, singular "discovery paper" for this compound is not readily apparent in the historical literature, its synthesis became feasible through the application of these more advanced synthetic methodologies. A notable example, albeit from a later period, that illustrates the strategic approach required is the work of A. J. Bridges and colleagues in 1993.[2] In their synthesis of 4-substituted benzo[b]thiophene-2-carboxamidines, they utilized a fluorine-directed metalation-formylation sequence on a 3-fluoroiodobenzene precursor to introduce the aldehyde group at the desired position before the construction of the thiophene ring.[2] This highlights the indirect, multi-step strategies that were often necessary to achieve the desired substitution pattern.

The general principle of such an approach can be visualized as follows:

G Start Substituted Benzene Precursor (e.g., with a directing group) Step1 Directed Ortho-Metallation (e.g., using n-BuLi) Start->Step1 Step2 Electrophilic Quench (with a formylating agent, e.g., DMF) Step1->Step2 Step3 Formation of 4-Formyl Benzene Intermediate Step2->Step3 Step4 Thiophene Ring Annulation Step3->Step4 Final This compound Step4->Final G cluster_0 Step 1: Directed Ortho-Metallation & Formylation cluster_1 Step 2: Work-up & Isolation cluster_2 Step 3: Thiophene Ring Formation cluster_3 Step 4: Purification A Dissolve Substituted Benzene in Anhydrous THF B Cool to -78 °C A->B C Add n-BuLi dropwise B->C D Stir to form Lithiated Intermediate C->D E Add DMF D->E F Warm to Room Temperature E->F G Quench with aq. NH4Cl F->G H Extract with Organic Solvent G->H I Wash, Dry, Concentrate H->I J Cyclization Reaction I->J K Column Chromatography or Recrystallization J->K

References

An In-Depth Technical Guide to the Spectroscopic Data of Benzo[b]thiophene-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectroscopic data for Benzo[b]thiophene-4-carboxaldehyde (also known as 4-formylbenzo[b]thiophene), a key intermediate in the development of pharmaceuticals and functional organic materials. Intended for researchers, scientists, and professionals in drug development, this document synthesizes technical data with field-proven insights into the structural elucidation of this heterocyclic aldehyde.

Introduction: The Significance of this compound

Benzo[b]thiophene and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The introduction of a carboxaldehyde group at the 4-position of the benzothiophene ring system provides a versatile synthetic handle for further molecular elaboration, making a thorough understanding of its spectroscopic signature essential for unambiguous characterization and quality control. This guide will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, providing a detailed interpretation of its spectral features.

Compound Identification:

ParameterValueSource
Chemical Name This compound[3][4]
Synonyms 4-Formylbenzo[b]thiophene, 1-Benzothiophene-4-carbaldehyde[3][4]
CAS Number 10133-25-2[3][4]
Molecular Formula C₉H₆OS[3][4]
Molecular Weight 162.21 g/mol [3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the expected ¹H and ¹³C NMR spectral data for this compound, based on established principles and data from analogous structures.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra of aromatic heterocyclic compounds is crucial for accurate data interpretation.

Methodology:

  • Sample Preparation:

    • For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.

    • Ensure the sample is fully dissolved; gentle warming or sonication can be employed if necessary.

  • Instrument Parameters (Typical for a 400 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Angle: 30°

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay: 1-2 seconds

    • ¹³C NMR (Proton-Decoupled):

      • Pulse Angle: 30-45°

      • Acquisition Time: 1-2 seconds

      • Relaxation Delay: 2-5 seconds (to ensure quantitative data for all carbon types).

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is characterized by distinct signals for the aldehydic proton and the aromatic protons of the fused ring system. The chemical shifts are influenced by the electron-withdrawing nature of the aldehyde group and the electronic effects of the thiophene ring.

Expected ¹H NMR Data (in CDCl₃):

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
-CHO~10.2Singlet-The aldehydic proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group.
H-7~8.0Doublet7-8This proton is ortho to the electron-withdrawing aldehyde group, leading to a significant downfield shift. It couples with H-6.
H-5~7.9Doublet7-8This proton is also influenced by the aldehyde group and the fused ring system. It couples with H-6.
H-2 or H-3~7.6Doublet5-6Protons on the thiophene ring typically appear in this region. The exact assignment requires 2D NMR techniques.
H-3 or H-2~7.5Doublet5-6Couples with the other thiophene proton.
H-6~7.4Triplet7-8This proton is coupled to both H-5 and H-7, resulting in a triplet.

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde is a particularly diagnostic signal.

Expected ¹³C NMR Data (in CDCl₃):

CarbonChemical Shift (δ, ppm)Rationale
C=O~192The carbonyl carbon is highly deshielded and appears at a characteristic downfield position.
C-4~140The carbon atom to which the aldehyde is attached is shifted downfield.
Quaternary Carbons (C-3a, C-7a)~135-145These carbons at the ring fusion are typically in this range.
Aromatic CH Carbons~120-135The remaining six aromatic carbons will appear in this region, with their specific shifts influenced by their position relative to the sulfur atom and the aldehyde group.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For this compound, the most prominent features will be the C=O stretch of the aldehyde and the various C-H and C=C stretching and bending vibrations of the aromatic system.

Experimental Protocol for IR Data Acquisition

Methodology (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignmentCausality
~3100-3000Medium-WeakAromatic C-H StretchThe stretching vibrations of the C-H bonds on the aromatic rings.
~2850 and ~2750WeakAldehydic C-H StretchThese two weak bands are characteristic of the C-H bond of an aldehyde group (Fermi resonance).
~1700-1680StrongC=O StretchThe strong absorption due to the stretching of the carbonyl double bond, conjugated to the aromatic system.[5]
~1600-1450Medium-WeakAromatic C=C StretchSkeletal vibrations of the fused aromatic rings.
Below 900Medium-StrongC-H Out-of-Plane BendingThese bands can sometimes provide information about the substitution pattern of the aromatic ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can aid in structural confirmation.

Experimental Protocol for MS Data Acquisition

Methodology (Electron Ionization - EI):

  • A dilute solution of the sample is injected into the instrument.

  • The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV).

  • This causes ionization and fragmentation of the molecule.

  • The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Mass Spectrum Analysis

The mass spectrum of this compound is expected to show a prominent molecular ion peak and characteristic fragment ions.

Expected Mass Spectral Data:

m/zRelative IntensityAssignmentFragmentation Pathway
162High[M]⁺The molecular ion peak, corresponding to the molecular weight of the compound.
161High[M-H]⁺Loss of the aldehydic hydrogen radical is a very common fragmentation for aromatic aldehydes.
133Medium[M-CHO]⁺Loss of the formyl group (CHO) as a radical.
89Medium[C₇H₅]⁺Further fragmentation of the benzothiophene ring system.
Fragmentation Pathway Visualization

The primary fragmentation pathways in the electron ionization mass spectrum of this compound can be visualized as follows:

Fragmentation M [C₉H₆OS]⁺˙ m/z = 162 M_H [C₉H₅OS]⁺ m/z = 161 M->M_H - H˙ M_CHO [C₈H₅S]⁺ m/z = 133 M->M_CHO - CHO˙ C7H5 [C₇H₅]⁺ m/z = 89 M_CHO->C7H5 - CS

Caption: Primary fragmentation of this compound.

Conclusion: A Unified Spectroscopic Portrait

The collective analysis of NMR, IR, and MS data provides a comprehensive and self-validating spectroscopic profile of this compound. The characteristic signals of the aldehyde functional group, in conjunction with the spectral features of the benzothiophene core, allow for the unambiguous identification and characterization of this important synthetic intermediate. This guide serves as a foundational reference for researchers working with this compound, ensuring data integrity and facilitating the advancement of scientific discovery.

References

Foreword: The Enduring Relevance of the Benzo[b]thiophene Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis, Derivatization, and Application of Benzo[b]thiophene-4-carboxaldehyde

As a Senior Application Scientist, one frequently observes the cyclical nature of molecular scaffolds in drug discovery. Yet, some motifs, like benzo[b]thiophene, remain perennially relevant. This is not by chance, but due to a confluence of favorable properties: a rigid, planar structure ideal for receptor binding, an electron-rich sulfur atom capable of crucial interactions, and a bicyclic system that is ripe for functionalization.[1] Benzo[b]thiophene is not merely a building block; it is a "privileged structure," a term we reserve for molecular frameworks that consistently yield biologically active compounds across a wide array of therapeutic targets.[1][2] Its derivatives have been successfully developed into drugs for treating cancer, inflammation, infections, and metabolic disorders.[2][3][4]

This guide focuses on a particularly valuable, yet perhaps under-explored, intermediate: This compound . While much literature details the chemistry of the 2- and 3-positions, the 4-carboxaldehyde provides a unique vector for structural diversification, allowing chemists to probe novel regions of chemical space. The aldehyde functionality is a master key, unlocking a vast portfolio of chemical transformations essential for modern medicinal chemistry.

This document is structured to serve as a practical and theoretical resource for researchers. We will move from the foundational synthesis of the core to the strategic derivatization of the 4-aldehyde and culminate in an exploration of the potent biological activities these analogs exhibit. The protocols are detailed not just as recipes, but with an emphasis on the underlying principles, empowering the researcher to adapt and innovate.

Part 1: Synthesis of the Core Intermediate

The journey to any successful derivative library begins with a robust and scalable synthesis of the core scaffold. Accessing the benzo[b]thiophene ring system can be achieved through various strategies, including transition-metal-catalyzed reactions and classical cyclization techniques.[4][5] However, the direct and regioselective formylation to yield the 4-carboxaldehyde isomer requires specific strategic considerations. While Vilsmeier-Haack formylation typically favors the 2- or 3-position, a multi-step approach starting from a pre-functionalized precursor is often more reliable for the 4-isomer.

A common and effective strategy involves the lithiation of a 4-halobenzo[b]thiophene followed by quenching with an appropriate formylating agent like N,N-dimethylformamide (DMF). This approach offers excellent regiochemical control.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative two-step synthesis starting from commercially available benzo[b]thiophene via bromination and subsequent formylation.

Step 1: Regioselective Bromination of Benzo[b]thiophene

  • System Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve benzo[b]thiophene (1.0 eq) in a suitable anhydrous solvent such as chloroform or carbon tetrachloride.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Bromine Addition: Slowly add a solution of N-Bromosuccinimide (NBS) (1.05 eq) in the same solvent to the cooled solution over 30-60 minutes. The reaction is exothermic and should be controlled to prevent over-bromination.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product, primarily a mixture of 2- and 3-bromobenzo[b]thiophene, is then purified by column chromatography to isolate the desired isomers. For the subsequent step, 4-bromobenzo[b]thiophene would be the required starting material, which can be synthesized via more specialized routes if not commercially available. For the purpose of this guide, we will assume the availability of 4-bromobenzo[b]thiophene.

Step 2: Formylation via Lithium-Halogen Exchange

  • System Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve 4-bromobenzo[b]thiophene (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium (n-BuLi) (1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise to the solution, again maintaining the low temperature. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quenching and Work-up: Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of 1 M hydrochloric acid (HCl). Transfer the mixture to a separatory funnel, extract with ethyl acetate (3x), and combine the organic layers.

  • Purification: Wash the combined organic extracts with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. After concentrating in vacuo, purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.[6][7][8]

cluster_0 Synthesis Workflow SM 4-Bromo-benzo[b]thiophene Li_Intermediate 4-Lithio-benzo[b]thiophene (Intermediate) SM->Li_Intermediate Lithium-Halogen Exchange Product This compound Li_Intermediate->Product Nucleophilic Attack on DMF Reagent1 1. n-BuLi, THF, -78 °C Reagent1->p1 Reagent2 2. DMF Reagent2->p2 Reagent3 3. 1 M HCl (Quench) Reagent3->p3

Caption: Workflow for the synthesis of the target intermediate.

Part 2: Strategic Derivatization of the 4-Carboxaldehyde

The aldehyde group at the 4-position is a versatile chemical handle, enabling a plethora of transformations to build molecular complexity and explore structure-activity relationships (SAR). We will focus on three high-impact reaction classes central to drug development.

A. C-C Bond Formation via the Wittig Reaction

The Wittig reaction is an indispensable tool for converting aldehydes into alkenes, providing a means to extend carbon chains and introduce new functionalities.[9][10] The reaction of this compound with a phosphonium ylide generates a benzo[b]thiophene-4-yl alkene, a common motif in various bioactive molecules. The stereochemical outcome (E vs. Z alkene) can often be controlled by the nature of the ylide (stabilized vs. non-stabilized).[11]

cluster_1 Wittig Reaction Workflow Aldehyde Benzo[b]thiophene-4- carboxaldehyde Alkene Benzo[b]thiophene-4-yl Alkene Aldehyde->Alkene + Ylide Ylide Phosphonium Ylide (Ph3P=CHR) Byproduct Triphenylphosphine Oxide (Ph3PO) Alkene->Byproduct &

Caption: General scheme of the Wittig olefination reaction.

  • Ylide Generation: In a flame-dried flask under nitrogen, suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C and add a strong base (e.g., n-BuLi or potassium tert-butoxide) (1.05 eq) dropwise. Allow the mixture to stir at room temperature for 1-2 hours, during which the characteristic color of the ylide should appear.

  • Aldehyde Addition: Cool the ylide solution to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride (NH4Cl). Extract the product with diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product often contains triphenylphosphine oxide, which can be challenging to remove. Purification is typically achieved by column chromatography.[10][12]

B. Amine Synthesis via Reductive Amination

Introducing nitrogen is a cornerstone of medicinal chemistry, as amines can form salt bridges and hydrogen bonds critical for drug-target interactions. Reductive amination is a robust method to convert aldehydes into primary, secondary, or tertiary amines. The process involves the initial formation of an imine or enamine intermediate with a primary or secondary amine, followed by in-situ reduction.

cluster_2 Reductive Amination Workflow Aldehyde Benzo[b]thiophene-4- carboxaldehyde Imine Imine Intermediate Aldehyde->Imine Amine_reagent Primary or Secondary Amine (R1R2NH) Amine_reagent->Imine Product_Amine Substituted Amine Imine->Product_Amine Reducer Reducing Agent (e.g., NaBH(OAc)3) Reducer->Product_Amine

Caption: Pathway for amine synthesis via reductive amination.

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), add the desired primary or secondary amine (1.1 eq).

  • Imine Formation: Add a dehydrating agent, such as anhydrous magnesium sulfate or a few drops of acetic acid, to facilitate imine formation. Stir at room temperature for 1-2 hours.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq), portion-wise to the mixture. This reagent is selective for the iminium ion over the starting aldehyde.

  • Reaction: Stir the reaction at room temperature overnight. Monitor by TLC or LC-MS.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with DCM, dry the organic layer over sodium sulfate, and concentrate.

  • Purification: Purify the resulting amine by column chromatography.[13]

C. Arylation via Suzuki Cross-Coupling

To perform Suzuki coupling, a halogen must be present on the benzo[b]thiophene ring. If we start with, for example, 3-bromo-benzo[b]thiophene-4-carboxaldehyde, the Suzuki reaction becomes a powerful tool for installing aryl or heteroaryl groups at the 3-position. This palladium-catalyzed cross-coupling reaction between an organohalide and a boronic acid is fundamental to modern drug synthesis due to its functional group tolerance and reliability.[14][15]

  • Reaction Setup: In a reaction vessel, combine 3-bromo-benzo[b]thiophene-4-carboxaldehyde (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (2-5 mol%), and a base like potassium carbonate or sodium carbonate (2-3 eq).

  • Solvent: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., dioxane/water 4:1 or toluene/water).

  • Reaction: Heat the mixture under a nitrogen or argon atmosphere to 80-100 °C. The reaction time can range from a few hours to overnight. Monitor by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield the desired 3-aryl-benzo[b]thiophene-4-carboxaldehyde.[16][17][18]

Part 3: Therapeutic Applications & Biological Insights

The true value of the this compound core is realized in the biological activity of its derivatives. The structural diversity unlocked through the reactions described above has led to the discovery of potent agents across multiple disease areas.[19][20][21]

A. Thienopyridine Analogs as Antiplatelet Agents

A key class of drugs derived from benzo[b]thiophene precursors are the thienopyridines, such as Clopidogrel.[22] The synthesis of thieno[3,2-c]pyridine scaffolds can be achieved from benzo[b]thiophene aldehydes through multi-step sequences, often involving condensation and cyclization reactions.[23][24][25] These compounds are critical in cardiovascular medicine for their ability to inhibit platelet aggregation.[24]

Compound Class Therapeutic Target Mechanism of Action Clinical Significance
Thieno[3,2-c]pyridinesP2Y12 ReceptorIrreversible antagonism of the ADP receptor on plateletsPrevention of thrombosis, stroke, and heart attack[24]
Benzo[b]thiophene ChalconesCholinesterases (AChE/BChE)Inhibition of enzymes that break down acetylcholinePotential treatment for Alzheimer's Disease symptoms[26]
Acylhydrazone DerivativesBacterial Cell ProcessesMultiple/UndisclosedCombatting multidrug-resistant pathogens like MRSA[27]
Hydroxylated AnalogsApoptotic PathwaysInduction of Sub-G1 arrest and cell deathPotential anticancer agents, particularly for laryngeal carcinoma[28]
Table 1: Summary of Biological Activities for Key Benzo[b]thiophene Derivative Classes.
B. Cholinesterase Inhibitors for Neurodegenerative Disease

Derivatives such as benzo[b]thiophene-chalcone hybrids have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[26] These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine. Their inhibition is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. Molecular docking studies suggest these scaffolds fit snugly into the active sites of these enzymes, establishing key interactions that block substrate access.[26]

cluster_3 Cholinesterase Inhibition Mechanism ACh Acetylcholine (ACh) (Neurotransmitter) Synapse Synaptic Cleft ACh->Synapse AChE AChE Enzyme Breakdown ACh Breakdown (Signal Termination) AChE->Breakdown Signal Increased Signal Transmission Synapse->AChE Inhibitor Benzo[b]thiophene Derivative (Inhibitor) Inhibitor->AChE

References

Introduction: The Significance of Benzo[b]thiophene-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Quantum Chemical Calculations for Benzo[b]thiophene-4-carboxaldehyde

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive framework for conducting and interpreting quantum chemical calculations on this compound. Moving beyond a simple procedural list, this document elucidates the rationale behind methodological choices, ensuring a robust and scientifically sound computational analysis.

The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.[1][2] this compound, a key derivative, serves as a vital intermediate in the synthesis of these complex, biologically active molecules.[3][4] Its aldehyde group offers a reactive handle for facile functionalization, making it a valuable building block for constructing novel therapeutic agents.[3]

Understanding the intrinsic electronic and structural properties of this molecule is paramount for rational drug design. Quantum chemical calculations provide a powerful, cost-effective lens through which we can explore its molecular geometry, electronic landscape, and reactivity in silico, guiding synthetic efforts and providing insights into potential biological interactions.

Theoretical Foundations: Choosing the Right Computational Tools

The accuracy of any quantum chemical study hinges on the selection of an appropriate theoretical method and basis set. For a medium-sized organic molecule like this compound, a balance between computational cost and accuracy is essential.

The Workhorse of Computational Chemistry: Density Functional Theory (DFT)

Density Functional Theory (DFT) has become the most widely used quantum-mechanical method for calculating the electronic structure of molecules.[5] Unlike wave function-based methods, DFT calculates the total energy of a system based on its electron density, a simpler, three-dimensional quantity.[6][7] This approach offers a favorable balance of accuracy and computational efficiency, making it ideal for systems of this size.[5]

The core of DFT lies in the exchange-correlation (XC) functional, which approximates the complex many-body electron interactions. For organic molecules, hybrid functionals are often the preferred choice.

  • Expert Insight: We will employ the B3LYP functional. This hybrid functional incorporates a portion of the exact Hartree-Fock exchange with other exchange and correlation functionals. It is renowned for its robust performance in predicting the geometries and electronic properties of a vast range of organic compounds, representing a "gold standard" for routine calculations.

The Language of Electrons: Basis Sets

A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of basis set directly impact the accuracy and cost of the calculation.

  • Pople-style basis sets are a common and effective choice. For this study, we recommend the 6-311++G(d,p) basis set. Let's deconstruct this choice:

    • 6-311G : This indicates a triple-zeta valence basis set, meaning each valence atomic orbital is described by three separate functions, allowing for greater flexibility in describing the electron distribution.

    • ++ : The double plus sign indicates the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are crucial for accurately describing systems with lone pairs or delocalized electrons, such as the sulfur atom and the aromatic rings in our molecule.

    • (d,p) : These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow the orbitals to change shape and direction in response to the molecular environment, which is critical for accurately modeling bonding.

This choice of the B3LYP functional with the 6-311++G(d,p) basis set provides a high-level theoretical model that is well-suited for capturing the nuanced electronic and structural features of this compound.

A Higher-Accuracy Alternative: Møller-Plesset Perturbation Theory (MP2)

For benchmarking or when higher accuracy is required, Møller-Plesset perturbation theory is a valuable post-Hartree-Fock method.[8] The second-order implementation, MP2, is the most common and improves upon the Hartree-Fock method by including electron correlation effects.[9] While more computationally demanding than DFT, MP2 can provide a useful point of comparison for validating the results obtained with the B3LYP functional.[10]

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines the systematic procedure for performing a comprehensive quantum chemical analysis of this compound.

G cluster_prep Preparation cluster_calc Core Calculation cluster_analysis Analysis & Interpretation Input 1. Build Initial 3D Structure Method 2. Select Method & Basis Set (e.g., B3LYP/6-311++G(d,p)) Input->Method Opt 3. Geometry Optimization Method->Opt Freq 4. Frequency Analysis Opt->Freq Validation Geom 5. Analyze Geometry Freq->Geom Elec 6. Electronic Properties (HOMO, LUMO, ESP) Freq->Elec Spec 7. Predict Spectra (IR, UV-Vis) Freq->Spec

Caption: Computational workflow for the quantum chemical analysis of a molecule.

Protocol 1: Geometry Optimization and Frequency Analysis
  • Construct the Input Molecule: Build the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView). Ensure correct atom types and initial bond connectivity. The CAS number for this molecule is 10133-25-2.[11]

  • Create the Input File: Generate an input file for your quantum chemistry software package (e.g., Gaussian, ORCA). The core command line for a DFT calculation would look like this: #p B3LYP/6-311++G(d,p) Opt Freq

    • #p: Specifies "print" level output.

    • B3LYP/6-311++G(d,p): Defines the chosen method and basis set.

    • Opt: This keyword requests a geometry optimization to find the lowest energy conformation of the molecule.

    • Freq: This keyword requests a frequency calculation. This is a critical self-validation step .

  • Execute the Calculation: Submit the input file to the software.

  • Validate the Optimization: Upon completion, inspect the output file. The optimization is successful if it converges to a stationary point. The frequency calculation validates this point:

    • A true energy minimum will have zero imaginary frequencies. If imaginary frequencies are present, it indicates a transition state or a saddle point, and the geometry must be perturbed and re-optimized.

Analysis and Interpretation of Results

Molecular Geometry

The optimized geometry provides the most stable 3D arrangement of the atoms. Key parameters like bond lengths and angles can be extracted and compared to experimental crystallographic data, if available, to validate the accuracy of the chosen theoretical level.

Table 1: Selected Calculated Geometric Parameters for this compound (B3LYP/6-311++G(d,p))

ParameterBond/AngleCalculated Value
Bond LengthC=O1.21 Å
Bond LengthC-S (thiophene)1.75 Å
Bond LengthC-C (aldehyde)1.48 Å
Bond AngleC-C-O124.5°
Dihedral AngleC(ring)-C(ring)-C-O~180° (planar)

(Note: These are representative values and would be generated from the actual calculation output.)

Electronic Properties and Chemical Reactivity

The electronic structure dictates the molecule's reactivity. Frontier Molecular Orbital (FMO) theory is a powerful tool for this analysis.

  • HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. Regions with a high HOMO density are susceptible to electrophilic attack.

  • LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. Regions with a high LUMO density are susceptible to nucleophilic attack.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive.

G lumo LUMO (Lowest Unoccupied Molecular Orbital) homo HOMO (Highest Occupied Molecular Orbital) Energy Energy arrow gap_start->gap_end ΔE = E_LUMO - E_HOMO (Energy Gap)

Caption: Diagram of the Frontier Molecular Orbital (HOMO-LUMO) energy gap.

Table 2: Calculated Electronic Properties (B3LYP/6-311++G(d,p))

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-2.1 eV
HOMO-LUMO Gap (ΔE)4.4 eV
Dipole Moment3.8 Debye

(Note: These are representative values.)

Molecular Electrostatic Potential (MEP)

The MEP map is a color-coded visualization of the total electrostatic potential on the electron density surface. It is an invaluable tool for identifying sites for intermolecular interactions.

  • Red Regions (Negative Potential): Indicate electron-rich areas, typically associated with lone pairs on electronegative atoms (like the oxygen of the carbonyl group). These are sites for electrophilic attack.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, typically around hydrogen atoms. These are sites for nucleophilic attack.

For this compound, the MEP map would clearly show a strong negative potential around the carbonyl oxygen, highlighting its role as a hydrogen bond acceptor, a critical interaction in many biological systems.

Conclusion

This guide has outlined a robust and scientifically validated workflow for the quantum chemical analysis of this compound. By employing Density Functional Theory with the B3LYP functional and a 6-311++G(d,p) basis set, researchers can obtain reliable insights into the molecule's geometric, electronic, and reactive properties. The inclusion of validation steps, such as frequency analysis, and the careful interpretation of outputs like FMOs and MEP maps, provide a powerful predictive framework. These computational insights are invaluable for guiding the synthesis of novel benzo[b]thiophene derivatives and accelerating the discovery of new therapeutic agents.

References

Benzo[b]thiophene-4-carboxaldehyde reactivity and stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity and Stability of Benzo[b]thiophene-4-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal heterocyclic building block in the fields of medicinal chemistry, agrochemicals, and materials science.[1] Its unique structure, combining the electron-rich benzo[b]thiophene core with the versatile aldehyde functional group, offers a wide array of possibilities for synthetic transformations. This guide provides a comprehensive overview of the reactivity and stability of this compound, offering field-proven insights into its handling, storage, and synthetic applications. We will delve into the causality behind experimental choices for key transformations and provide self-validating protocols to ensure scientific integrity and reproducibility.

Core Molecular Profile and Stability

This compound, with the chemical formula C₉H₆OS, is a solid organic compound that serves as a crucial intermediate in the synthesis of more complex molecules.[2] Understanding its fundamental properties is the first step toward its effective utilization in research and development.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties is presented below. These data are essential for reaction planning, purification, and characterization.

PropertyValueSource
CAS Number 10133-25-2[2][3]
Molecular Formula C₉H₆OS[2][3]
Molecular Weight 162.21 g/mol [2][3]
Appearance Solid (powder/crystal)
Purity Typically ≥97%[3]
IUPAC Name 1-benzothiophene-4-carbaldehyde[2]
SMILES O=CC1=C(C=CS2)C2=CC=C1[2][3]

Spectroscopic data for related isomers, such as Benzo[b]thiophene-2-carboxaldehyde, show characteristic peaks including a strong carbonyl stretch (ν C=O) around 1672 cm⁻¹ in IR spectroscopy and a singlet for the aldehyde proton (CHO) around δ = 10.08 ppm in ¹H-NMR spectroscopy.[4] Similar characteristic signals would be expected for the 4-carboxaldehyde isomer.

Stability, Storage, and Handling

The stability of this compound is a critical consideration for both storage and reaction setup. While specific degradation studies on this isomer are not extensively published, data from related benzothiophenes and aromatic aldehydes provide authoritative guidance.

  • General Stability: The molecule is generally stable under recommended storage conditions.[5] However, like many aldehydes, it can be susceptible to oxidation, especially in the presence of air (oxygen). This can lead to the formation of the corresponding carboxylic acid.

  • Storage Recommendations: To ensure long-term integrity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere such as nitrogen or argon.[3] Recommended storage temperatures are often between 2-8°C.[1][6]

  • Incompatibilities: Avoid contact with strong oxidizing agents, as this will readily convert the aldehyde to a carboxylic acid.[5] It is also prudent to avoid strong bases, which can catalyze aldol-type condensation or Cannizzaro reactions, and strong acids, which may promote polymerization or other side reactions.

  • Handling Precautions: Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[7][8] Handling should be performed in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[7]

Synthetic Reactivity and Mechanistic Considerations

The synthetic utility of this compound is dominated by the reactivity of its aldehyde group, which serves as an electrophilic handle for a multitude of chemical transformations. The electron-rich benzo[b]thiophene ring system modulates this reactivity and can also participate in its own set of reactions.

Overview of Reactivity

The diagram below illustrates the primary reaction pathways available to this compound, centered on the versatile aldehyde functionality.

G cluster_main This compound Reactivity cluster_products main Benzo[b]thiophene- 4-carboxaldehyde reduct Primary Alcohol main->reduct Reduction (e.g., NaBH4) oxid Carboxylic Acid main->oxid Oxidation (e.g., PCC, H2O2) condense Imine, Alkene, etc. (C=N, C=C bonds) main->condense Condensation (e.g., R-NH2, Wittig) add Secondary Alcohol main->add Nucleophilic Addition (e.g., Grignard, R-Li)

Caption: Key reaction pathways of the aldehyde group.

Core Transformations: Causality and Protocol

Condensation reactions are arguably the most common and powerful applications of this molecule, enabling the construction of larger, more complex scaffolds for drug discovery and materials science. These reactions involve the nucleophilic attack on the aldehyde's carbonyl carbon by a nucleophile (like an amine or a carbanion), followed by the elimination of water.

  • Expertise & Causality: The choice of catalyst and solvent is critical. For Schiff base formation with amines, a mild acid catalyst is often used to protonate the carbonyl oxygen, increasing its electrophilicity. However, excess acid can protonate the amine nucleophile, rendering it inactive. Therefore, reactions are often run at a controlled pH or with a catalytic amount of acetic acid.[9] For Wittig or Horner-Wadsworth-Emmons reactions, a strong base is required to generate the ylide or phosphonate carbanion, which then acts as the nucleophile. The solvent must be aprotic (e.g., THF, DMSO) to prevent quenching the base.

  • Trustworthiness & Self-Validation: A successful condensation is validated by the disappearance of the aldehyde proton signal (~10 ppm) and the appearance of new characteristic signals (e.g., imine C=N or alkene C=C) in the NMR spectrum, along with a corresponding mass change in MS analysis.

This protocol details the condensation reaction with a primary amine, a foundational step for creating novel molecular entities.

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable solvent (e.g., absolute ethanol or methanol, 0.2 M concentration).

  • Addition of Amine: Add the primary amine (1.0-1.1 eq) to the solution.

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).[9]

  • Reaction: Stir the mixture at room temperature or under gentle reflux (e.g., 60-80°C) for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting aldehyde.

  • Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate directly from the solution. If so, collect the solid by filtration, wash with cold solvent, and dry under vacuum. If no precipitate forms, concentrate the solvent under reduced pressure. The resulting crude product can then be purified by recrystallization or column chromatography.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

G start Start dissolve Dissolve Aldehyde in Ethanol start->dissolve add_amine Add Primary Amine (1.1 eq) dissolve->add_amine add_catalyst Add Catalytic Acetic Acid add_amine->add_catalyst react Stir/Reflux (Monitor by TLC) add_catalyst->react workup Cool & Isolate Product (Filtration/Concentration) react->workup purify Purify (Recrystallization/ Chromatography) workup->purify characterize Characterize (NMR, MS) purify->characterize end End characterize->end

Caption: Experimental workflow for Schiff base synthesis.

  • Oxidation: The aldehyde can be easily oxidized to benzo[b]thiophene-4-carboxylic acid. While many oxidants work, milder reagents like silver oxide or carefully controlled reactions with reagents like potassium permanganate are often preferred to avoid over-oxidation or degradation of the sulfur-containing ring. A particularly effective method for oxidizing electron-poor benzo[b]thiophenes to their sulfones involves an aqueous solution of H₂O₂ and P₂O₅, suggesting the thiophene ring itself can be oxidized under certain conditions.[10]

  • Reduction: The selective reduction of the aldehyde to the corresponding primary alcohol, (benzo[b]thiophen-4-yl)methanol, is readily achieved with mild hydride reagents like sodium borohydride (NaBH₄) in an alcoholic solvent. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would also be effective but require more stringent anhydrous conditions.

The benzo[b]thiophene ring itself is susceptible to electrophilic substitution and modern cross-coupling reactions. While the aldehyde group is deactivating, directed C-H functionalization reactions are possible. For example, palladium-catalyzed C-H arylation of benzo[b]thiophenes has been reported, typically favoring the C2 or C3 position.[11] This provides an advanced method for further derivatization, although controlling regioselectivity can be a challenge and may require specific directing groups.

Degradation Pathways

Beyond controlled reactions, understanding potential degradation is key to preventing sample loss and impurity formation.

  • Oxidative Degradation: As mentioned, the primary degradation pathway is oxidation of the aldehyde to the carboxylic acid by atmospheric oxygen. This process can be accelerated by light and heat.

  • Microbial Degradation: While specific studies on the 4-carboxaldehyde are scarce, research on the parent benzo[b]thiophene shows it can be degraded by certain soil bacteria, such as Pseudomonas aeruginosa.[12][13] The degradation often proceeds through initial oxygenation of the thiophene ring, leading to metabolites like 3-hydroxy-2-formylbenzothiophene.[14] This suggests that under non-sterile environmental or biological conditions, both the aldehyde and the heterocyclic core could be susceptible to microbial metabolism.

Conclusion

This compound is a robust and versatile chemical intermediate whose reactivity is centered on its aldehyde functionality. Through controlled condensation, oxidation, and reduction reactions, a vast chemical space of novel compounds can be accessed. Its stability is excellent under proper storage conditions (cool, dry, inert atmosphere), with the primary degradation concern being aerobic oxidation. By understanding the mechanistic principles behind its reactions and adhering to validated protocols, researchers can effectively leverage this building block to advance programs in drug discovery, agrochemicals, and materials science.

References

A Technical Guide to the Solubility of Benzo[b]thiophene-4-carboxaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the solubility characteristics of Benzo[b]thiophene-4-carboxaldehyde, a key intermediate in medicinal chemistry and materials science. Recognizing the critical role of solubility in reaction kinetics, purification, formulation, and bioavailability, this document moves beyond theoretical discussions to provide actionable protocols and predictive insights. For drug development professionals and researchers, understanding and quantifying the solubility of this compound is a foundational step in harnessing its full potential.

Core Principles: Understanding the Solubility Profile of this compound

The solubility of a compound is dictated by its molecular structure and the physicochemical properties of the solvent. This compound (MW: 162.21 g/mol ) possesses a bicyclic aromatic structure—a fusion of a benzene and a thiophene ring—with a polar carboxaldehyde functional group.[1] This dual nature is the primary determinant of its solubility behavior.

  • Aromatic Core (Lipophilic Nature): The benzo[b]thiophene ring system is nonpolar and hydrophobic. This region of the molecule favors interactions with nonpolar or weakly polar solvents through van der Waals forces.

  • Aldehyde Group (Hydrophilic Nature): The aldehyde group (-CHO) introduces polarity. The carbonyl oxygen can act as a hydrogen bond acceptor, allowing for dipole-dipole interactions with polar solvents.

The interplay between the large, nonpolar aromatic system and the single polar aldehyde group suggests that this compound will exhibit limited solubility in highly polar solvents like water and better solubility in solvents of intermediate polarity and nonpolar solvents. The calculated octanol-water partition coefficient (XLogP3) of approximately 2.4 further indicates a preference for more lipophilic environments.[1]

Predictive Solubility in Common Laboratory Solvents

Solvent Class Example Solvents Predicted Solubility Rationale for Prediction
Polar Protic Water, Methanol, EthanolLow to Sparingly Soluble The large, nonpolar benzo[b]thiophene backbone dominates the molecule's character, limiting its ability to overcome the strong hydrogen-bonding network of these solvents. The single aldehyde group is insufficient to impart significant aqueous solubility.[3][4][5]
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)Soluble to Very Soluble These solvents possess a dipole moment capable of engaging with the polar aldehyde group, while their organic nature effectively solvates the nonpolar aromatic ring system. DMSO and DMF are often excellent solvents for a wide range of organic compounds.[5]
Nonpolar Hexanes, Toluene, Dichloromethane (DCM), ChloroformModerately to Very Soluble The solubility in these solvents is driven by van der Waals interactions with the large, nonpolar aromatic core. Dichloromethane and chloroform, with their ability to also engage in weak dipole interactions, are expected to be particularly effective.
Acidic/Basic Aqueous 5% aq. HCl, 5% aq. NaOHInsoluble The molecule lacks significant acidic or basic functional groups that can be protonated or deprotonated to form a water-soluble salt. The aldehyde is generally neutral under these conditions.[6]

Experimental Determination of Solubility: A Validated Protocol

The absence of published data necessitates a robust experimental approach. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a solid compound in a solvent.[2][7]

Objective

To determine the equilibrium concentration of a saturated solution of this compound in a selected solvent at a specific temperature (e.g., 25 °C).

Materials
  • This compound (solid, purity ≥97%)[8]

  • Selected analytical grade solvents

  • Glass vials with PTFE-lined screw caps

  • Analytical balance (4-decimal place)

  • Constant temperature orbital shaker or incubator

  • Syringe filters (0.22 µm, chemically compatible with the solvent)

  • Calibrated volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography (GC) with a Flame Ionization Detector (FID)

Step-by-Step Methodology
  • Preparation of Supersaturated Solution:

    • Add an excess amount of solid this compound to a pre-weighed glass vial. An amount that is visibly in excess after equilibration is desired (e.g., ~10-20 mg in 2 mL of solvent).

    • Record the exact mass of the compound added.

    • Pipette a known volume of the chosen solvent into the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials at a constant speed for a period sufficient to reach equilibrium. A duration of 24 to 48 hours is typically recommended to ensure saturation is achieved.[7]

  • Phase Separation:

    • After the equilibration period, remove the vials from the shaker and let them stand at the same constant temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully draw the supernatant (the clear, saturated solution) into a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a clean vial. This step is crucial to remove any undissolved microparticles.

  • Quantification:

    • Accurately dilute a known volume of the filtered saturated solution with a suitable solvent (often the same solvent or a mobile phase component) to bring the concentration within the linear range of the analytical instrument.

    • Analyze the diluted sample using a pre-validated HPLC or GC method. A calibration curve must be prepared using standards of known concentrations of this compound.

    • Calculate the concentration of the compound in the original saturated solution.

Self-Validating System & Trustworthiness
  • Visual Confirmation: The continued presence of undissolved solid at the end of the equilibration period confirms that a saturated solution was achieved.

  • Time to Equilibrium: To ensure 24-48 hours is sufficient, samples can be taken at different time points (e.g., 24h, 36h, 48h). The solubility value should plateau once equilibrium is reached.

  • Reproducibility: The experiment should be performed in triplicate to ensure the reliability of the results and to calculate standard deviation.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask method for determining solubility.

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solid This compound to vial prep2 Add known volume of solvent prep1->prep2 Step 1 equil1 Agitate at constant temperature (24-48h) prep2->equil1 Step 2 sep1 Settle undissolved solid equil1->sep1 sep2 Filter supernatant (0.22 µm syringe filter) sep1->sep2 Step 3 quant1 Dilute filtered saturated solution sep2->quant1 quant2 Analyze via calibrated HPLC or GC quant1->quant2 Step 4 quant3 Calculate solubility (e.g., mg/mL) quant2->quant3 Step 4

Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.

Conclusion for the Practicing Scientist

While specific solubility data for this compound is scarce, a strong predictive framework can be built upon its molecular structure. Its amphiphilic character—a large nonpolar core with a single polar group—suggests optimal solubility in polar aprotic and nonpolar organic solvents, with limited solubility in highly polar protic solvents like water. For applications requiring precise solubility values, such as in drug formulation or process chemistry, the provided isothermal shake-flask protocol offers a robust and reliable method for empirical determination. Adherence to this detailed methodology will ensure the generation of accurate and reproducible data, forming a solid foundation for subsequent research and development activities.

References

Biological Activity Screening of the Benzo[b]thiophene Scaffold: A Focus on Benzo[b]thiophene-4-carboxaldehyde as a Core Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract

The benzo[b]thiophene motif is a "privileged" heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3][4] Benzo[b]thiophene-4-carboxaldehyde, while a specific molecule, is more critically viewed as a versatile chemical intermediate—a foundational starting point for the synthesis of diverse derivative libraries. This guide provides an in-depth framework for drug discovery and development professionals on how to systematically screen this class of compounds. We will move beyond rote protocols to explain the scientific rationale behind assay selection, provide detailed, field-tested methodologies for primary screening, and discuss the interpretation of data in the context of identifying promising lead compounds.

The Benzo[b]thiophene Scaffold: A Foundation for Bioactivity

Benzo[b]thiophene, an aromatic heterocycle, is structurally analogous to indole but with a sulfur atom replacing the nitrogen. This substitution imparts unique physicochemical properties that influence its interaction with biological targets.[3] Its structural rigidity and ability to participate in various non-covalent interactions make it an ideal anchor for pharmacophores. Derivatives have been successfully developed as multi-kinase inhibitors, antimicrobial agents, and modulators of key signaling pathways.[5][6][7]

The focus on this compound stems from its utility as a synthetic precursor. The aldehyde group is a reactive handle, readily enabling the creation of a diverse library of derivatives (e.g., imines, hydrazones, chalcones) through reactions like condensation and Wittig olefination.[8][9] This strategy of creating a focused library from a core intermediate is a cornerstone of modern drug discovery, allowing for the systematic exploration of the structure-activity relationship (SAR).

General Screening Workflow

A logical, tiered approach is essential for efficiently screening a new compound library. The primary screen should be robust, high-throughput, and designed to identify "hits"—compounds showing any desired biological activity. Subsequent secondary and mechanistic assays then validate these hits and elucidate their mode of action.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & Mechanism of Action Anticancer Anticancer Screen (Cytotoxicity - MTT) Apoptosis Apoptosis Assays (Caspase Glo, Annexin V) Anticancer->Apoptosis Cytotoxic Hits Antimicrobial Antimicrobial Screen (MIC Assay) AntiInflammatory Anti-inflammatory Screen (COX-2 Inhibition) Selectivity Selectivity Assays (e.g., COX-1 vs COX-2) AntiInflammatory->Selectivity Active Hits Pathway Pathway Analysis (Western Blot, Reporter Assay) Apoptosis->Pathway Confirmed Activity Compound This compound Derivative Library Compound->Anticancer Broad Spectrum Screening Compound->Antimicrobial Broad Spectrum Screening Compound->AntiInflammatory Broad Spectrum Screening G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates (Tyr705) STAT3_P p-STAT3 STAT3_dimer p-STAT3 Dimer STAT3_P->STAT3_dimer dimerizes DNA DNA STAT3_dimer->DNA translocates STAT3->STAT3_P Inhibitor Benzo[b]thiophene Derivative (e.g., 6o) Inhibitor->STAT3_P Inhibits Phosphorylation Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription Cytokine Cytokine Cytokine->Receptor

References

Methodological & Application

Synthesis of Schiff Bases from Benzo[b]thiophene-4-carboxaldehyde: A Detailed Guide for Medicinal and Materials Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Benzo[b]thiophene-Based Schiff Bases

The benzo[b]thiophene scaffold is a privileged heterocyclic system in medicinal chemistry and materials science.[1] Its rigid, planar structure and electron-rich nature make it an ideal building block for molecules designed to interact with biological targets or exhibit interesting photophysical properties. When condensed with primary amines to form Schiff bases (or imines), the resulting compounds possess an azomethine (-C=N-) linkage that is crucial for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The synthesis of Schiff bases from benzo[b]thiophene-4-carboxaldehyde, in particular, offers a unique vector for functionalization, allowing for the exploration of chemical space that is distinct from the more commonly studied 2- and 3-substituted analogues. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this important class of compounds, grounded in established chemical principles and supported by practical, field-proven protocols.

I. The Underlying Chemistry: Mechanism of Schiff Base Formation

The formation of a Schiff base is a reversible condensation reaction between a carbonyl compound (in this case, this compound) and a primary amine. The reaction proceeds in two main stages:

  • Nucleophilic Addition: The nitrogen atom of the primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral intermediate known as a carbinolamine.

  • Dehydration: The carbinolamine is unstable and readily eliminates a molecule of water to form the stable imine, or Schiff base, characterized by the carbon-nitrogen double bond.

The overall reaction is an equilibrium process. To drive the reaction to completion and maximize the yield of the Schiff base, it is often necessary to remove the water that is formed, typically through azeotropic distillation or the use of a dehydrating agent. The reaction is also frequently catalyzed by either an acid or a base. Acid catalysis protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine.

Schiff_Base_Formation cluster_reactants Reactants cluster_product Products Aldehyde This compound (Electrophile) Carbinolamine Carbinolamine Intermediate Aldehyde->Carbinolamine + Amine Amine Primary Amine (Nucleophile) Imine Schiff Base (Imine) Carbinolamine->Imine - H2O Imine->Carbinolamine + H2O (Hydrolysis) Water Water

Caption: General workflow for Schiff base formation.

II. Synthetic Protocols: From Aldehyde to Imine

The choice of synthetic methodology for the preparation of Schiff bases from this compound depends on several factors, including the reactivity of the amine, the desired purity of the final product, and the scale of the reaction. Below are two robust protocols that can be adapted for a variety of primary amines.

Protocol 1: Conventional Reflux with Catalysis

This is a classic and widely applicable method that is suitable for a broad range of aromatic and aliphatic amines. The use of an acid catalyst, such as glacial acetic acid, is often employed to accelerate the reaction.

Materials and Equipment:

  • This compound

  • Substituted primary amine (e.g., aniline, 4-chloroaniline, etc.)

  • Ethanol (absolute)

  • Glacial acetic acid

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in a minimal amount of absolute ethanol.

  • Addition of Amine: To the stirred solution, add the primary amine (1.0-1.1 equivalents) either neat if it is a liquid or dissolved in a small amount of ethanol if it is a solid.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture.

  • Reflux: Attach a condenser to the flask and reflux the mixture with stirring for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Product: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

  • Drying: Dry the purified Schiff base in a vacuum oven at a temperature appropriate for its melting point.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a good solvent for both the aldehyde and many primary amines. Its boiling point is suitable for reflux conditions, and it is relatively easy to remove.

  • Glacial Acetic Acid as Catalyst: A small amount of acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the nucleophilic attack by the amine.

  • Slight Excess of Amine: Using a slight excess of the amine can help to drive the equilibrium towards the product side.

Protocol 2: Microwave-Assisted Synthesis (Green Chemistry Approach)

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and often leads to higher yields and cleaner products. This method is particularly advantageous for high-throughput synthesis and library generation.

Materials and Equipment:

  • This compound

  • Substituted primary amine

  • Microwave synthesizer with appropriate reaction vessels

  • Ethanol (absolute) or other suitable microwave-transparent solvent

  • Magnetic stir bar

Step-by-Step Procedure:

  • Reaction Mixture Preparation: In a microwave reaction vessel, combine this compound (1.0 equivalent) and the primary amine (1.0 equivalent). A small amount of a high-boiling point, microwave-transparent solvent like ethanol or N,N-dimethylformamide (DMF) can be added, or the reaction can be run under neat (solvent-free) conditions if the reactants are liquids.

  • Microwave Irradiation: Place the sealed vessel in the microwave synthesizer. Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short period (e.g., 5-15 minutes). The optimal time and temperature should be determined for each specific reaction.

  • Work-up and Purification: After the reaction is complete, cool the vessel to room temperature. The product can be isolated and purified as described in Protocol 1 (precipitation, filtration, and recrystallization).

Causality Behind Experimental Choices:

  • Microwave Irradiation: Microwaves directly heat the reaction mixture through dielectric heating, leading to a rapid increase in temperature and significantly reduced reaction times compared to conventional heating.

  • Solvent-Free or Minimal Solvent: This approach aligns with the principles of green chemistry by reducing solvent waste.

Synthesis_Protocols cluster_p1 Protocol 1: Conventional Reflux cluster_p2 Protocol 2: Microwave-Assisted Start Start: this compound + Primary Amine P1_Step1 Dissolve in Ethanol Start->P1_Step1 P2_Step1 Combine Reactants in Microwave Vessel Start->P2_Step1 P1_Step2 Add Amine & Acetic Acid P1_Step1->P1_Step2 P1_Step3 Reflux (2-6 hours) P1_Step2->P1_Step3 P1_Step4 Cool & Precipitate P1_Step3->P1_Step4 P1_Step5 Filter & Recrystallize P1_Step4->P1_Step5 End Purified Schiff Base P1_Step5->End P2_Step2 Microwave Irradiation (5-15 mins) P2_Step1->P2_Step2 P2_Step3 Cool & Precipitate P2_Step2->P2_Step3 P2_Step4 Filter & Recrystallize P2_Step3->P2_Step4 P2_Step4->End

Caption: Comparison of conventional and microwave-assisted synthesis workflows.

III. Characterization of Benzo[b]thiophene-Derived Schiff Bases

Thorough characterization is essential to confirm the structure and purity of the synthesized Schiff bases. A combination of spectroscopic techniques is typically employed.

Technique Purpose Expected Observations for Benzo[b]thiophene-Derived Schiff Bases
FT-IR Spectroscopy Functional group identificationDisappearance of the C=O stretching band of the aldehyde (around 1680-1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹). Appearance of a strong C=N (imine) stretching band around 1600-1650 cm⁻¹.
¹H NMR Spectroscopy Structural elucidationDisappearance of the aldehyde proton signal (around 9-10 ppm). Appearance of a new singlet for the azomethine proton (-CH=N-) typically in the range of 8-9 ppm. Signals corresponding to the aromatic protons of the benzo[b]thiophene ring and the amine substituent will also be present.
¹³C NMR Spectroscopy Carbon skeleton confirmationDisappearance of the aldehyde carbonyl carbon signal (around 190 ppm). Appearance of a new signal for the imine carbon (-C=N-) in the range of 150-165 ppm.
Mass Spectrometry Molecular weight determinationThe molecular ion peak (M⁺) corresponding to the calculated molecular weight of the Schiff base should be observed.

Self-Validating System: The combination of these techniques provides a self-validating system. For instance, the disappearance of the aldehyde proton in ¹H NMR should correspond to the disappearance of the carbonyl stretch in the IR spectrum. The molecular weight determined by mass spectrometry should be consistent with the structure deduced from NMR and IR data.

IV. Applications in Drug Discovery and Materials Science

Schiff bases derived from benzo[b]thiophene are of significant interest due to their diverse biological activities and potential as advanced materials.

  • Antimicrobial Agents: The imine linkage is a key pharmacophore in many antimicrobial agents. Benzo[b]thiophene-derived Schiff bases have shown promising activity against a range of bacterial and fungal strains.[3]

  • Anticancer Agents: Many Schiff base-metal complexes have been investigated for their cytotoxic effects against various cancer cell lines. The planar benzo[b]thiophene moiety can facilitate intercalation with DNA, a potential mechanism of anticancer activity.[2]

  • Enzyme Inhibitors: The ability of the imine nitrogen to coordinate with metal ions makes these compounds potential inhibitors of metalloenzymes.[2]

  • Fluorescent Probes and Materials: The extended π-conjugation in these molecules can give rise to interesting photophysical properties, making them candidates for use as fluorescent sensors or in organic light-emitting diodes (OLEDs).

The synthesis of a library of Schiff bases by varying the amine component allows for the systematic exploration of structure-activity relationships (SAR), which is a cornerstone of modern drug discovery.

V. Conclusion

The synthesis of Schiff bases from this compound provides a versatile and efficient route to a class of compounds with significant potential in medicinal chemistry and materials science. The protocols outlined in this guide are robust and can be readily adapted to generate a diverse range of derivatives for further investigation. The key to successful synthesis lies in the careful control of reaction conditions and thorough characterization of the products to ensure their identity and purity. As the demand for novel therapeutic agents and advanced materials continues to grow, the exploration of benzo[b]thiophene-based Schiff bases is a promising avenue for future research and development.

VI. References

  • New Journal of Chemistry. (n.d.). Synthesis, characterization, and biophysical and chemical properties of benzo[b]thiophene derivatives and their metal complexes. Royal Society of Chemistry. Retrieved from --INVALID-LINK--

  • Mesbah, M., et al. (2017). Synthesis, characterization, spectroscopic studies and antimicrobial activity of three new Schiff bases derived from Heterocycli. Journal of Molecular Structure. Retrieved from --INVALID-LINK--

  • ScienceDirect. (n.d.). Thiophene and benzo[b]thiophene. Retrieved from --INVALID-LINK--

  • Jeyanthi, P., & Muniyappan, M. (n.d.). Synthesis and characterization of some novel N-substituted derivatives of 3-(benzo[b]thiophen-2yl)-5-(4. Indian Journal of Pharmaceutical Sciences. Retrieved from --INVALID-LINK--

  • SciSpace. (n.d.). Synthesis, Characterization and Biological Evaluation of Schiff Base (N-4-(thiophene-2-yl-methyleneamino). Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Scheme. Synthesis of Schiff base derivatives with benzo [ b] thiophene (1-9). Retrieved from --INVALID-LINK--

  • Shaheen, M., et al. (2023). Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. ACS Omega. Retrieved from --INVALID-LINK--

  • Gomha, S. M., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Pharmaceuticals. Retrieved from --INVALID-LINK--

  • Eurasian Chemical Communications. (2019). Synthesis, characterization, and molecular structure investigation of new tetrahydrobenzo[b]thiophene-based Schiff bases. Retrieved from --INVALID-LINK--

  • Bunu, S. J., et al. (2024). Synthesis and Anti-Microbial Evaluation of Some Schiff Base Derivatives. Pharmacy and Drug Development. Retrieved from --INVALID-LINK--

  • Idrees, M., et al. (2001). Synthesis of Schiff Bases of Thiophene-2-Carboxaldehyde and its Antimicrobial Activity. Oriental Journal of Chemistry. Retrieved from --INVALID-LINK--

  • Mancuso, R., & Gabriele, B. (2014). Benzo[b]thiophene-2-carbaldehyde. Molbank. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). (PDF) Antimicrobial metal-based thiophene derived compounds. Retrieved from --INVALID-LINK--

  • Bunu, S. J., et al. (2024). Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. Medires Publishing. Retrieved from --INVALID-LINK--

  • Zheng, Z., et al. (2018). Copper-catalyzed synthesis of 2-acylbenzo[b]thiophenes from 3-(2-iodophenyl)-1-arylpropan-1-ones and potassium sulfide under aerobic conditions. The Royal Society of Chemistry. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). (PDF) Benzo[b]thiophene-2-carbaldehyde. Retrieved from --INVALID-LINK--

  • MySkinRecipes. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). EP0875511A1 - Demethylation process for preparing benzo[b]thiophenes. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Copper-Catalyzed Synthesis of Benzo[b]thiophenes and Benzothiazoles Using Thiocarboxylic Acids as a Coupling Partner. Retrieved from --INVALID-LINK--

  • Keri, R. S., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry. Retrieved from --INVALID-LINK--

  • Gowda, B. T., et al. (2005). Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides, 4-X'C 6H4so2NH(2-/3-XC6H4), where X' = H, CH3, C2H5, F, Cl or Br, and X = CH3 or Cl. Zeitschrift für Naturforschung B. Retrieved from --INVALID-LINK--

  • International Journal of Research in Pharmacy and Chemistry. (n.d.). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 1-(Benzo[b]thiophen-4-yl)piperazine. Retrieved from --INVALID-LINK--

  • Madhan, S., et al. (2016). The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[4]thieno[3,2-j]phenanthridine and (E). Acta Crystallographica Section E: Crystallographic Communications. Retrieved from --INVALID-LINK--

References

Application Notes and Protocols: Benzo[b]thiophene-4-carboxaldehyde as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Benzo[b]thiophene-4-carboxaldehyde

Benzo[b]thiophene and its derivatives are privileged scaffolds in medicinal chemistry and materials science, renowned for their diverse biological activities and valuable electronic properties.[1] Molecules incorporating this heterocyclic system are found in pharmaceuticals such as the antipsychotic brexpiprazole and the selective estrogen receptor modulator raloxifene.[2] At the heart of synthesizing complex benzothiophene-containing molecules lies the strategic use of functionalized building blocks. This compound (CAS No. 10133-25-2) emerges as a particularly valuable synthon, offering a reactive aldehyde handle for a multitude of chemical transformations.[3] Its utility stems from the aldehyde's susceptibility to nucleophilic attack and its ability to participate in a wide array of condensation and carbon-carbon bond-forming reactions.

This comprehensive guide provides detailed application notes and validated protocols for the use of this compound as a foundational element in the synthesis of key molecular frameworks. We will explore its application in olefination via the Wittig reaction, amine synthesis through reductive amination, and the construction of fused heterocyclic systems of medicinal importance, such as thieno[3,2-c]pyridines. Each section is designed to provide not only a step-by-step methodology but also the underlying chemical principles and expected outcomes, empowering researchers to confidently employ this versatile building block in their synthetic endeavors.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the starting material is paramount for successful synthesis. The key properties of this compound are summarized below.

PropertyValue
CAS Number 10133-25-2
Molecular Formula C₉H₆OS
Molecular Weight 162.21 g/mol
Appearance Off-white to yellow solid
Storage 2-8°C, under an inert atmosphere

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 10.3 (s, 1H, -CHO), 8.2-7.4 (m, 5H, Ar-H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 192.1, 142.8, 140.5, 138.9, 134.2, 128.8, 126.5, 125.1, 123.9.

  • IR (KBr, cm⁻¹): ~1685 (C=O stretching).

  • MS (EI): m/z 162 (M⁺).

Core Application I: Alkene Synthesis via the Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for the stereoselective formation of alkenes from carbonyl compounds.[4] The reaction of this compound with a phosphorus ylide provides a reliable route to 4-vinylbenzo[b]thiophene and its derivatives, which are valuable monomers and intermediates.

Mechanistic Rationale

The reaction proceeds through the nucleophilic attack of the phosphorus ylide on the electrophilic carbonyl carbon of the aldehyde. This forms a betaine intermediate which then collapses to a four-membered oxaphosphetane. Subsequent cycloreversion yields the desired alkene and a stable triphenylphosphine oxide byproduct, the formation of which is the thermodynamic driving force of the reaction. The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide; unstabilized ylides, such as the one generated from methyltriphenylphosphonium bromide, typically favor the formation of Z-alkenes.

Wittig_Mechanism cluster_0 Ylide Formation cluster_1 Alkene Formation Phosphonium_Salt Ph₃P⁺-CH₃ Br⁻ Ylide Ph₃P=CH₂ Phosphonium_Salt->Ylide Deprotonation Base n-BuLi Base->Ylide Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Aldehyde Benzo[b]thiophene-4-CHO Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Cyclization Alkene 4-Vinylbenzo[b]thiophene Oxaphosphetane->Alkene Cycloreversion Byproduct Ph₃P=O Oxaphosphetane->Byproduct

Caption: Wittig reaction workflow for alkene synthesis.

Detailed Protocol: Synthesis of 4-Vinylbenzo[b]thiophene

This protocol describes the synthesis of 4-vinylbenzo[b]thiophene from this compound and methyltriphenylphosphonium bromide.

Materials:

  • Methyltriphenylphosphonium bromide (1.1 eq)

  • n-Butyllithium (1.6 M in hexanes, 1.05 eq)

  • This compound (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ylide Generation: To a flame-dried round-bottom flask under an argon atmosphere, add methyltriphenylphosphonium bromide (1.1 eq) and anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.05 eq) dropwise to the stirred suspension. The color of the reaction mixture will turn deep yellow, indicating the formation of the ylide.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Aldehyde Addition: Cool the ylide solution back to 0 °C. Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford 4-vinylbenzo[b]thiophene as a colorless oil.

Expected Yield: 75-85%

Predicted Spectroscopic Data for 4-Vinylbenzo[b]thiophene:

Data TypePredicted Values
¹H NMR (CDCl₃, 400 MHz) δ 7.90-7.30 (m, 5H, Ar-H), 7.05 (dd, 1H, J = 17.6, 10.9 Hz), 5.80 (d, 1H, J = 17.6 Hz), 5.35 (d, 1H, J = 10.9 Hz).
¹³C NMR (CDCl₃, 101 MHz) δ 140.8, 139.5, 137.2, 136.5, 128.4, 125.1, 124.8, 123.6, 122.9, 115.8.
IR (thin film, cm⁻¹) ~3080, 1630, 1450, 990, 910.
MS (EI) m/z 160 (M⁺), 134, 115.

Core Application II: Secondary Amine Synthesis via Reductive Amination

Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds.[2] This two-step, one-pot process involves the initial formation of an imine, which is then reduced in situ to the corresponding amine. This protocol details the synthesis of N-benzyl-1-(benzo[b]thiophen-4-yl)methanamine.

Mechanistic Rationale

The reaction begins with the nucleophilic attack of the primary amine on the aldehyde to form a hemiaminal intermediate. Subsequent dehydration, often acid-catalyzed, yields an imine. A mild reducing agent, such as sodium borohydride, is then used to selectively reduce the imine to the secondary amine. The choice of a mild reductant is crucial to avoid the competing reduction of the starting aldehyde.

Reductive_Amination Aldehyde Benzo[b]thiophene-4-CHO Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Amine R-NH₂ Amine->Hemiaminal Imine Imine Hemiaminal->Imine - H₂O Product Secondary Amine Imine->Product Reducing_Agent [H] (e.g., NaBH₄) Reducing_Agent->Product

Caption: Reductive amination reaction pathway.

Detailed Protocol: Synthesis of N-Benzyl-1-(benzo[b]thiophen-4-yl)methanamine

This protocol describes a reliable method for the reductive amination of this compound with benzylamine using sodium borohydride.[5]

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol. Add benzylamine (1.1 eq) and stir the mixture at room temperature for 1 hour. The formation of the imine can be monitored by TLC.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Carefully add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reduction of the imine by TLC.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Add dichloromethane to the residue and wash with saturated aqueous NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield N-benzyl-1-(benzo[b]thiophen-4-yl)methanamine as a pale yellow oil.

Expected Yield: 80-90%

Predicted Spectroscopic Data for N-Benzyl-1-(benzo[b]thiophen-4-yl)methanamine:

Data TypePredicted Values
¹H NMR (CDCl₃, 400 MHz) δ 7.90-7.20 (m, 10H, Ar-H), 4.10 (s, 2H, Ar-CH₂-N), 3.85 (s, 2H, Ph-CH₂-N), 1.90 (br s, 1H, -NH).
¹³C NMR (CDCl₃, 101 MHz) δ 140.5, 139.8, 139.2, 136.1, 128.6, 128.4, 128.2, 127.1, 125.0, 124.5, 123.8, 122.7, 54.1, 53.5.
IR (thin film, cm⁻¹) ~3350 (N-H stretching), 3060, 3030, 2920, 2850, 1495, 1450.
MS (ESI) m/z 254 (M+H)⁺.

Core Application III: Synthesis of Fused Heterocycles - Thieno[3,2-c]pyridines

Thieno[3,2-c]pyridines are a class of fused heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their potential as antipsychotic and anti-platelet agents.[6][7] A powerful method for the construction of such fused pyridine rings is the Friedländer annulation.[4] This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.

Synthetic Strategy: A Multi-step Approach

To utilize this compound in a Friedländer synthesis of a thieno[3,2-c]pyridine, it must first be converted into a suitable o-aminobenzothiophene aldehyde. A plausible synthetic route involves the following conceptual steps:

Friedlander_Strategy Start This compound Step1 Nitration Start->Step1 Nitro 5-Nitrothis compound Step1->Nitro Step2 Reduction Nitro->Step2 Amino 5-Aminothis compound Step2->Amino Step3 Friedländer Annulation (+ Ketone) Amino->Step3 Product Thieno[3,2-c]pyridine Derivative Step3->Product

Caption: Synthetic strategy for Thieno[3,2-c]pyridines.

Detailed Protocol: Synthesis of a Thieno[3,2-c]pyridine Derivative

This protocol outlines the synthesis of a thieno[3,2-c]pyridine derivative from 5-aminothis compound and acetone. The synthesis of the starting amino-aldehyde is a multi-step process from this compound that requires careful execution of nitration and subsequent reduction, which are standard procedures in aromatic chemistry.

Part A: Synthesis of 5-Aminothis compound (Hypothetical Protocol)

  • Nitration: Carefully add this compound to a mixture of concentrated sulfuric acid and nitric acid at low temperature (e.g., 0-5 °C). The regioselectivity of nitration on the benzothiophene ring system needs to be carefully controlled.

  • Reduction: The resulting nitro derivative is then reduced to the corresponding amine using a standard reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Part B: Friedländer Annulation [8]

Materials:

  • 5-Aminothis compound (1.0 eq)

  • Acetone (excess)

  • Ethanol

  • Aqueous Sodium Hydroxide (NaOH) (catalytic amount)

  • 10% Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 5-aminothis compound (1.0 eq) in a mixture of ethanol and acetone.

  • Base Addition: Add a catalytic amount of aqueous sodium hydroxide to the solution.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 6-12 hours.

  • Work-up: Cool the reaction mixture to room temperature and neutralize with 10% HCl.

  • Isolation: The product may precipitate upon neutralization. If so, collect the solid by filtration, wash with water, and dry. If the product remains in solution, extract with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield the desired thieno[3,2-c]pyridine derivative.

Expected Product Example: 4-Methylthieno[3,2-c]quinoline

Predicted Spectroscopic Data for 4-Methylthieno[3,2-c]quinoline:

Data TypePredicted Values
¹H NMR (CDCl₃, 400 MHz) δ 8.5-7.5 (m, 6H, Ar-H), 2.8 (s, 3H, -CH₃).
¹³C NMR (CDCl₃, 101 MHz) δ 158.2, 146.5, 145.1, 138.9, 132.4, 129.8, 128.7, 126.3, 125.0, 121.8, 119.5, 25.4.
MS (ESI) m/z 199 (M+H)⁺.

Conclusion

This compound is a powerful and versatile building block in organic synthesis. The protocols detailed herein for the Wittig reaction, reductive amination, and the synthesis of thieno[3,2-c]pyridines showcase its utility in constructing a diverse range of valuable molecular architectures. The reactivity of the aldehyde group, coupled with the inherent properties of the benzothiophene scaffold, provides a robust platform for the development of novel pharmaceuticals and functional materials. By providing detailed, self-validating protocols, this guide aims to facilitate the seamless integration of this important synthon into the repertoire of synthetic chemists.

References

Application Notes and Protocols for the Formylation of Benzo[b]thiophene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed protocols and in-depth scientific insights into the formylation of benzo[b]thiophene, a critical transformation for the synthesis of valuable intermediates in medicinal chemistry and materials science. This document explores the primary methodologies for introducing a formyl group onto the benzo[b]thiophene scaffold, with a focus on the Vilsmeier-Haack reaction and formylation via directed ortho-metalation. The underlying mechanisms, regioselectivity, and practical execution of these protocols are discussed in detail to equip researchers, scientists, and drug development professionals with the knowledge to successfully implement and adapt these procedures.

Introduction: The Significance of Formylated Benzo[b]thiophenes

Benzo[b]thiophene is a bicyclic heteroaromatic compound consisting of a benzene ring fused to a thiophene ring.[1] This scaffold is a prominent structural motif in a multitude of biologically active compounds and functional organic materials.[2][3] The introduction of a formyl (-CHO) group, a process known as formylation, onto the benzo[b]thiophene nucleus yields benzo[b]thiophene carboxaldehydes. These aldehydes are versatile synthetic intermediates, readily participating in a wide array of chemical transformations to generate more complex molecular architectures.[4][5] Consequently, robust and regioselective formylation protocols are of paramount importance in synthetic organic chemistry.

The reactivity of benzo[b]thiophene in electrophilic substitution reactions is a key determinant of the outcomes of formylation. The thiophene ring is generally more susceptible to electrophilic attack than the benzene ring.[1] Within the thiophene ring, the C3 position is electronically favored for electrophilic substitution, though substitution at the C2 position can also be achieved under specific conditions.[1][6] This guide will elucidate methods that allow for the selective formylation at either the C2 or C3 position.

Vilsmeier-Haack Reaction: A Classic Approach to Formylation

The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds.[7][8][9] The reaction utilizes a Vilsmeier reagent, an electrophilic iminium salt, which is typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[9][10][11]

Mechanism of the Vilsmeier-Haack Reaction

The reaction proceeds through two primary stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[9][10]

  • Electrophilic Aromatic Substitution: The electron-rich benzo[b]thiophene attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate. This intermediate is subsequently hydrolyzed during aqueous work-up to yield the corresponding aldehyde.[9]

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Benzothiophene Benzo[b]thiophene Iminium_Intermediate Iminium Salt Intermediate Benzothiophene->Iminium_Intermediate + Vilsmeier Reagent Aldehyde Benzo[b]thiophene Carboxaldehyde Iminium_Intermediate->Aldehyde + H₂O H2O H₂O (work-up)

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Protocol for Vilsmeier-Haack Formylation of 3-Bromobenzo[b]thiophene

This protocol is adapted from general procedures for the formylation of benzo[b]thiophene derivatives and serves as a representative example.[9]

Materials:

  • 3-Bromobenzo[b]thiophene

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ice bath

  • Standard glassware for organic synthesis

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C. After the addition is complete, stir the mixture at 0 °C for 30-60 minutes. The formation of a solid or viscous liquid indicates the generation of the Vilsmeier reagent.[9]

  • Reaction with Substrate: Dissolve 3-Bromobenzo[b]thiophene (1.0 equivalent) in a minimal amount of anhydrous DCM. Add the solution of the substrate to the freshly prepared Vilsmeier reagent at 0 °C.[9]

  • Reaction Progression: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Heat the reaction mixture to 40-70 °C and stir for 2-6 hours, monitoring the reaction progress by TLC.[9]

  • Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford 3-Bromobenzo[b]thiophene-2-carbaldehyde.

Formylation via Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic compounds. In the context of benzo[b]thiophene, lithiation using a strong base like n-butyllithium (n-BuLi) followed by quenching with an electrophile such as DMF is a common method for formylation.[12] The regioselectivity of this reaction is highly dependent on the position of initial lithiation.

Synthesis of Benzo[b]thiophene-2-carboxaldehyde

Lithiation of the C2 position of benzo[b]thiophene is readily achieved due to the acidity of the C2-proton.

Protocol:

Materials:

  • Benzo[b]thiophene (thianaphthene)

  • n-Butyllithium (n-BuLi) in hexanes (1.6 M solution)

  • N-methylformanilide or anhydrous DMF

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • 3N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Saturated sodium bisulfite solution

  • Anhydrous magnesium sulfate

  • Ice-salt bath or dry ice-acetone bath

  • Standard glassware for inert atmosphere synthesis

Procedure: [13]

  • Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve benzo[b]thiophene (1.0 equivalent) in anhydrous Et₂O. Cool the solution to -15 °C.

  • Lithiation: Slowly add a 1.6 M solution of n-BuLi in hexanes (1.5 equivalents) dropwise. Stir the mixture at -15 °C for 1.75 hours, then allow it to warm to room temperature for 15 minutes.[13]

  • Formylation: Recool the mixture to -15 °C and add anhydrous N-methylformanilide (1.2 equivalents) dropwise. Heat the mixture to reflux for 30 minutes.[13] (Alternatively, anhydrous DMF can be used as the formylating agent).

  • Quenching: Quench the reaction by adding a mixture of 3N HCl and ice chips.[13]

  • Extraction and Washing: Separate the organic layer and extract the aqueous layer with Et₂O. Combine the organic layers and wash sequentially with 1N HCl and saturated aqueous NaHCO₃.[13]

  • Purification via Bisulfite Adduct: Dry the organic layer over MgSO₄ and evaporate the solvent. Dissolve the residue in ethanol and add a saturated aqueous sodium bisulfite solution. Allow the mixture to stand for 30 minutes to form the crystalline bisulfite addition product. Collect the solid by filtration.[13]

  • Liberation of Aldehyde: Dissolve the bisulfite adduct in warm water, cool to 0 °C, and add saturated aqueous sodium carbonate. Stir at room temperature for 15 minutes. Collect the product by filtration, wash with water, and dry to yield benzo[b]thiophene-2-carboxaldehyde.[13]

Synthesis of Benzo[b]thiophene-3-carboxaldehyde

To achieve formylation at the C3 position, a halogen-metal exchange reaction is typically employed, starting from 3-bromobenzo[b]thiophene.

Protocol: [14]

Materials:

  • 3-Bromobenzo[b]thiophene

  • n-Butyllithium (n-BuLi) in hexanes (1.6 M solution)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous diethyl ether (Et₂O)

  • 1N Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate

  • Dry ice-acetone bath (-78 °C)

Procedure:

  • Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 3-bromobenzo[b]thiophene (1.0 equivalent) in anhydrous Et₂O. Cool the solution to -70 °C.

  • Halogen-Metal Exchange: Slowly add a 1.6 M solution of n-BuLi in hexanes (1.1 equivalents) dropwise. Stir the mixture at -70 °C for 30 minutes.[14]

  • Formylation: Add a solution of anhydrous DMF (1.2 equivalents) in anhydrous Et₂O dropwise. Stir the mixture at -70 °C for 3.5 hours.[14]

  • Warming and Quenching: Allow the reaction to warm to -5 °C. Add 1N HCl and stir at 0 °C for 15 minutes.[14]

  • Extraction and Work-up: Separate the layers and extract the aqueous layer with Et₂O. Combine the organic extracts, dry over MgSO₄, and evaporate the solvent in vacuo to yield the crude benzo[b]thiophene-3-carboxaldehyde. The product can be further purified by crystallization or column chromatography.[14]

DoM_Workflow cluster_C2 C2-Formylation cluster_C3 C3-Formylation start_C2 Benzo[b]thiophene lithiation_C2 Lithiation at C2 (n-BuLi, -15 °C) start_C2->lithiation_C2 quench_C2 Quench with DMF or N-methylformanilide lithiation_C2->quench_C2 product_C2 Benzo[b]thiophene- 2-carboxaldehyde quench_C2->product_C2 start_C3 3-Bromobenzo[b]thiophene lithiation_C3 Halogen-Metal Exchange (n-BuLi, -70 °C) start_C3->lithiation_C3 quench_C3 Quench with DMF lithiation_C3->quench_C3 product_C3 Benzo[b]thiophene- 3-carboxaldehyde quench_C3->product_C3

Caption: Workflow for C2 and C3 formylation via Directed ortho-Metalation.

Comparative Analysis and Regioselectivity

The choice of formylation method dictates the position of the newly introduced aldehyde group.

MethodReagentsTypical Position of FormylationMechanistic Rationale
Vilsmeier-Haack DMF, POCl₃C3 (major)Electrophilic aromatic substitution at the most electron-rich position of the thiophene ring.
Direct Lithiation n-BuLi, then DMFC2Deprotonation of the most acidic proton at the C2 position.
Halogen-Metal Exchange 3-Br-Benzo[b]thiophene, n-BuLi, then DMFC3Lithium-halogen exchange at the C3 position, followed by nucleophilic attack on DMF.

Table 1: Comparison of Formylation Methods for Benzo[b]thiophene

Safety and Handling Precautions

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • n-Butyllithium (n-BuLi): Pyrophoric (ignites spontaneously in air). Handle under an inert atmosphere (nitrogen or argon). Solutions in hexanes are flammable.

  • Anhydrous Solvents: Ensure all solvents are properly dried to prevent quenching of organolithium reagents and decomposition of the Vilsmeier reagent.

  • Quenching: The quenching of reactions involving reactive reagents like POCl₃ and n-BuLi should be performed slowly and at low temperatures to control any exothermic processes.

Conclusion

The formylation of benzo[b]thiophene is a fundamental transformation that opens avenues to a vast array of complex molecules. The Vilsmeier-Haack reaction and formylation via directed ortho-metalation are two powerful and complementary methods that provide regioselective access to either benzo[b]thiophene-3-carboxaldehyde or benzo[b]thiophene-2-carboxaldehyde. A thorough understanding of the underlying mechanisms and careful adherence to the detailed protocols presented in this guide will enable researchers to effectively synthesize these crucial building blocks for applications in drug discovery and materials science.

References

Application Note: Benzo[b]thiophene-4-carboxaldehyde as a Versatile Scaffold for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Benzo[b]thiophene Scaffold in Kinase Inhibition

The benzo[b]thiophene moiety is a privileged heterocyclic scaffold in medicinal chemistry, consistently appearing in a diverse array of biologically active compounds.[1][2] Its structural resemblance to endogenous molecules, coupled with its unique physicochemical properties, makes it an attractive starting point for the design of novel therapeutics.[3] Within the realm of oncology and inflammatory diseases, protein kinases have emerged as critical targets for therapeutic intervention. The dysregulation of kinase signaling pathways is a hallmark of numerous pathologies, driving extensive research into the development of small molecule inhibitors. The benzo[b]thiophene core has been successfully incorporated into a multitude of kinase inhibitors, demonstrating its utility in targeting a wide range of kinases, including STAT3, Pim-1, c-Met, and JNK.[4][5]

This application note focuses on the utility of a specific, yet versatile building block: Benzo[b]thiophene-4-carboxaldehyde . The strategic placement of the aldehyde group at the 4-position of the benzo[b]thiophene nucleus offers a reactive handle for a variety of chemical transformations, enabling the synthesis of diverse libraries of compounds for screening against various kinase targets. We will explore the rationale behind its use, provide exemplary synthetic protocols, and discuss the potential for developing next-generation kinase inhibitors.

The Strategic Advantage of this compound

The aldehyde functionality of this compound is a key feature that allows for its broad applicability in medicinal chemistry. It serves as an electrophilic center, readily participating in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity is crucial for constructing the complex molecular architectures often required for potent and selective kinase inhibition.

Key Reaction Modalities:

  • Condensation Reactions: The aldehyde group can undergo condensation with active methylene compounds (e.g., malononitrile, cyanoacetates) to form α,β-unsaturated systems, which are valuable intermediates for further elaboration.

  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent provides a straightforward route to substituted aminomethyl-benzo[b]thiophenes.

  • Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the introduction of various alkenyl moieties, extending the carbon skeleton and enabling the exploration of different substituent effects.

  • Multicomponent Reactions: The aldehyde can serve as a key component in powerful one-pot multicomponent reactions, rapidly generating molecular complexity from simple starting materials.

These synthetic strategies, originating from the versatile aldehyde group, allow for the systematic exploration of the chemical space around the benzo[b]thiophene core, a critical aspect of structure-activity relationship (SAR) studies in drug discovery.

Conceptual Synthetic Workflow for Kinase Inhibitor Scaffolds

The following diagram illustrates a conceptual workflow for the synthesis of diverse kinase inhibitor scaffolds starting from this compound. This workflow is based on established chemical transformations and highlights the versatility of this starting material.

G A This compound B Knoevenagel Condensation (Active Methylene Compound) A->B F Reductive Amination (Amine, Reducing Agent) A->F J Wittig / HWE Reaction (Phosphonium Ylide) A->J C α,β-Unsaturated Ketone/Ester B->C D Michael Addition / Cyclization C->D E Substituted Pyridines / Pyrimidines D->E L Further Functionalization E->L G Substituted Amines F->G H Acylation / Sulfonylation G->H I Amide / Sulfonamide Library H->I I->L K Stilbene / Diene Derivatives J->K K->L M Diverse Kinase Inhibitor Scaffolds L->M

[this compound] + [Cyclohexanone] --(Base, Heat)--> [7,8,9,10-Tetrahydrobenzo[b]thieno[3,2-b]quinoline]

References

Metal-catalyzed cross-coupling reactions involving Benzo[b]thiophene-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Metal-Catalyzed Cross-Coupling Reactions for the Functionalization of Benzo[b]thiophene-4-carboxaldehyde Derivatives

Introduction: The Significance of the Benzo[b]thiophene Scaffold

The benzo[b]thiophene moiety is a privileged heterocyclic scaffold, forming the core of numerous compounds with significant biological and pharmacological activities.[1] Its structural resemblance to active biological molecules has positioned it as a focal point for the development of new lead compounds in drug design.[1] Derivatives of benzo[b]thiophene have demonstrated a vast spectrum of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] Consequently, the development of robust and versatile synthetic methodologies to functionalize this core structure is of paramount importance to researchers in medicinal chemistry and drug development.

This compound, in particular, serves as a valuable synthetic intermediate.[3] The aldehyde group provides a reactive handle for further molecular elaboration, making it an ideal starting point for building complex, bioactive molecules.[3] This guide focuses on the application of modern metal-catalyzed cross-coupling reactions to modify halogenated derivatives of this compound. These reactions represent the state-of-the-art for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and functional group tolerance.

This document provides detailed application notes and step-by-step protocols for key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these powerful synthetic tools.

General Experimental Workflow

A successful cross-coupling reaction relies on careful setup and the exclusion of oxygen, which can deactivate the palladium catalyst. The following workflow provides a general overview of the experimental process.

G cluster_prep Preparation cluster_reaction Reaction Setup (Inert Atmosphere) cluster_analysis Monitoring & Work-up reagents Weigh Reagents (Halo-substrate, Coupling Partner, Catalyst, Ligand, Base) add_solids Add Solids reagents->add_solids glassware Oven-Dry Glassware setup Assemble Flask (under N2/Ar flow) glassware->setup solvent Degas Solvent (Sparging with N2/Ar) add_liquids Add Degassed Solvent & Liquid Reagents solvent->add_liquids setup->add_solids add_solids->add_liquids heat Heat to Temperature (Oil Bath) add_liquids->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up & Extraction quench->extract purify Purify Product (Column Chromatography) extract->purify

Caption: General experimental workflow for a metal-catalyzed cross-coupling reaction.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between an organoboron compound (e.g., a boronic acid or ester) and an organic halide.[4] It is widely used for synthesizing biaryl structures, which are common in pharmaceutical compounds. The aldehyde group on the benzo[b]thiophene ring is generally well-tolerated under Suzuki conditions.

Mechanistic Rationale

The reaction proceeds via a catalytic cycle involving a palladium(0) active species.[4][5]

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the halo-benzo[b]thiophene-4-carboxaldehyde, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.[5]

The choice of ligand is crucial for stabilizing the palladium catalyst and promoting the key steps of the cycle. Phosphine ligands are commonly employed.

Catalytic Cycle Diagram

G pd0 Pd(0)L₂ oa_complex [Ar-Pd(II)L₂(X)] pd0->oa_complex Oxidative Addition trans_complex [Ar-Pd(II)L₂(R)] oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-R trans_complex->product arx Ar-X (Halo-benzothiophene) arx->oa_complex boronic R-B(OH)₂ + Base boronic->trans_complex

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of 7-Bromo-benzo[b]thiophene-4-carboxaldehyde with Phenylboronic Acid

Materials:

  • 7-Bromo-benzo[b]thiophene-4-carboxaldehyde

  • Phenylboronic acid (1.2 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium carbonate (K₂CO₃), finely ground (2.0 equivalents)

  • Toluene and Water (e.g., 10:1 ratio)

  • Schlenk flask or reaction vial with stir bar

  • Nitrogen or Argon gas supply

Procedure:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask under a nitrogen atmosphere, add 7-bromo-benzo[b]thiophene-4-carboxaldehyde (1.0 eq), phenylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₂CO₃ (2.0 eq).

  • Solvent Addition: Add previously degassed toluene and water via syringe. The solvent volume should be sufficient to create a stirrable slurry (e.g., 0.1 M concentration with respect to the limiting reagent).

  • Reaction: Seal the flask and heat the mixture in a preheated oil bath to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 7-phenyl-benzo[b]thiophene-4-carboxaldehyde.

ParameterRecommended ConditionRationale / Notes
Catalyst Pd(OAc)₂, Pd(PPh₃)₄Pd(OAc)₂ is a common, stable precatalyst.
Ligand SPhos, XPhos, PPh₃Buchwald-type ligands (SPhos, XPhos) are highly active.
Base K₂CO₃, K₃PO₄, Cs₂CO₃The base activates the boronic acid for transmetalation.
Solvent Toluene/H₂O, Dioxane/H₂OAqueous mixtures are effective and common.
Temperature 80-110 °CSufficient thermal energy is needed for the catalytic cycle.

Heck Reaction: Arylation of Alkenes

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene, creating a new C-C bond.[6] This reaction is particularly useful for synthesizing stilbenes and cinnamates, which are valuable pharmacophores. The reaction demonstrates excellent tolerance for a wide array of functional groups, including aldehydes.[7]

Mechanistic Rationale

The mechanism involves a Pd(0)/Pd(II) catalytic cycle.[8]

  • Oxidative Addition: Pd(0) inserts into the aryl-halide bond.

  • Migratory Insertion (Carbopalladation): The alkene coordinates to the Pd(II) complex, followed by insertion of the alkene into the Palladium-carbon bond.

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming the C=C double bond of the product and a palladium-hydride species. This step typically proceeds to give the more thermodynamically stable trans isomer.[6]

  • Reductive Elimination/Base Regeneration: The base regenerates the Pd(0) catalyst from the palladium-hydride intermediate.

Protocol: Heck Coupling of 7-Iodo-benzo[b]thiophene-4-carboxaldehyde with Styrene

Materials:

  • 7-Iodo-benzo[b]thiophene-4-carboxaldehyde

  • Styrene (1.5 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (1 mol%)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (2 mol%)

  • Triethylamine (Et₃N) (2.0 equivalents)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Schlenk flask with stir bar and condenser

  • Nitrogen or Argon gas supply

Procedure:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask under nitrogen, add 7-iodo-benzo[b]thiophene-4-carboxaldehyde (1.0 eq), Pd(OAc)₂ (0.01 eq), and P(o-tol)₃ (0.02 eq).

  • Solvent and Reagent Addition: Add anhydrous DMF, followed by styrene (1.5 eq) and triethylamine (2.0 eq) via syringe.

  • Reaction: Attach a condenser and heat the mixture in a preheated oil bath to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS (typically 6-24 hours).

  • Work-up: After cooling, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.

  • Purification: Combine the organic extracts, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to afford (E)-7-styrylthis compound.

ParameterRecommended ConditionRationale / Notes
Catalyst Pd(OAc)₂A robust and widely used palladium source.
Ligand PPh₃, P(o-tol)₃Phosphine ligands stabilize the catalyst.
Base Et₃N, K₂CO₃, DIPEAAn organic or inorganic base is required to regenerate the catalyst.
Solvent DMF, Acetonitrile, DioxanePolar aprotic solvents are generally preferred.
Temperature 80-120 °CHigher temperatures are often required for less reactive halides (bromides/chlorides).

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling is the premier method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide.[9] This reaction typically employs a dual catalyst system of palladium and a copper(I) salt.[9] The resulting aryl alkynes are versatile intermediates in organic synthesis and core components in materials science.

Mechanistic Rationale

The reaction involves two interconnected catalytic cycles:

  • Palladium Cycle: Similar to other cross-couplings, it begins with the oxidative addition of the aryl halide to a Pd(0) complex.

  • Copper Cycle: Copper(I) reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more reactive than the alkyne itself.

  • Transmetalation: The copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex, transferring the alkynyl group to the palladium.

  • Reductive Elimination: The final step is the reductive elimination from the Pd(II) center to yield the coupled product and regenerate the Pd(0) catalyst.

Modern protocols have been developed that are copper-free, which can be advantageous for avoiding homo-coupling of the alkyne (Glaser coupling).[10]

Protocol: Sonogashira Coupling of 7-Bromo-benzo[b]thiophene-4-carboxaldehyde with Phenylacetylene

Materials:

  • 7-Bromo-benzo[b]thiophene-4-carboxaldehyde

  • Phenylacetylene (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

  • Copper(I) iodide (CuI) (1 mol%)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Schlenk flask with stir bar

  • Nitrogen or Argon gas supply

Procedure:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask under nitrogen, add 7-bromo-benzo[b]thiophene-4-carboxaldehyde (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.01 eq).

  • Solvent and Reagent Addition: Add anhydrous THF and anhydrous Et₃N (as both base and solvent, e.g., 3:1 THF/Et₃N mixture). Degas the solution with nitrogen for 15 minutes.

  • Alkyne Addition: Add phenylacetylene (1.2 eq) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within a few hours but can be gently heated (e.g., to 50 °C) if progress is slow.

  • Monitoring: Follow the reaction by TLC or GC-MS.

  • Work-up: Once complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (to remove copper salts) and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to obtain 7-(phenylethynyl)this compound.

ParameterRecommended ConditionRationale / Notes
Pd Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄Pre-formed complexes are convenient and reliable.
Cu Co-catalyst CuIActivates the alkyne for transmetalation. Can be omitted in "copper-free" protocols.
Base Et₃N, DiisopropylamineA strong, non-nucleophilic amine base is required.
Solvent THF, DMF, TolueneAnhydrous conditions are traditionally used.
Temperature 25-60 °CReactions are often facile at or near room temperature.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by enabling the palladium-catalyzed coupling of amines with aryl halides.[11] This reaction has broad scope and functional group tolerance, replacing harsher classical methods.[11] It is indispensable for synthesizing drug candidates containing the arylamine motif.

Mechanistic Rationale

The catalytic cycle is similar to other cross-coupling reactions but has unique features.[12]

  • Oxidative Addition: A Pd(0) complex, typically bearing bulky, electron-rich phosphine ligands, inserts into the aryl-halide bond.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong base then deprotonates the coordinated amine to form a palladium-amido complex.[13]

  • Reductive Elimination: This is often the rate-limiting step. The C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst. The bulky, electron-donating nature of the "Buchwald ligands" is critical to facilitate this step and prevent side reactions like β-hydride elimination.[12]

Protocol: Buchwald-Hartwig Amination of 7-Bromo-benzo[b]thiophene-4-carboxaldehyde with Morpholine

Materials:

  • 7-Bromo-benzo[b]thiophene-4-carboxaldehyde

  • Morpholine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1 mol%)

  • XPhos (2.5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene, anhydrous

  • Glovebox or Schlenk line technique

  • Sealed reaction tube or vial

Procedure:

  • Inert Atmosphere Setup (Glovebox Recommended): In a glovebox, add Pd₂(dba)₃ (0.01 eq), XPhos (0.025 eq), and NaOtBu (1.4 eq) to a reaction vial. Add the 7-bromo-benzo[b]thiophene-4-carboxaldehyde (1.0 eq).

  • Reagent Addition: Outside the glovebox (under a positive flow of nitrogen), add anhydrous toluene, followed by morpholine (1.2 eq) via syringe.

  • Reaction: Seal the vial tightly and heat in a preheated oil bath or heating block to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS or GC-MS (typically 8-24 hours).

  • Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: Partition the residue between water and ethyl acetate. Separate the layers, wash the organic phase with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography to yield 7-morpholinothis compound.

ParameterRecommended ConditionRationale / Notes
Catalyst Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃ is a Pd(0) source, often preferred.
Ligand XPhos, SPhos, RuPhosBulky, electron-rich biaryl phosphine ligands are essential for high yields.[14]
Base NaOtBu, K₃PO₄, LHMDSA strong, non-nucleophilic base is required for amine deprotonation.
Solvent Toluene, DioxaneAnhydrous, non-polar aprotic solvents are standard.
Temperature 80-110 °CThermal energy is required to drive the catalytic cycle.

References

Application Note & Protocols: Leveraging Benzo[b]thiophene-4-carboxaldehyde for High-Throughput Screening in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2][3] Benzo[b]thiophene-4-carboxaldehyde, in particular, serves as a highly versatile starting material for the synthesis of diverse chemical libraries. Its reactive aldehyde group provides a key handle for derivatization, enabling the generation of novel molecular entities for drug discovery campaigns.[4][5] This guide provides an in-depth look at the strategic use of this compound in high-throughput screening (HTS). We will explore the synthesis of compound libraries based on this scaffold and present detailed protocols for their subsequent screening in common assay formats, such as cell viability and enzyme inhibition assays. The focus is on providing both the "how" and the "why," equipping researchers with the practical knowledge to initiate robust drug discovery projects.

The Strategic Importance of the Benzo[b]thiophene Scaffold

The benzo[b]thiophene core, an aromatic heterocycle consisting of a fused benzene and thiophene ring, is a cornerstone of modern medicinal chemistry.[3] Its structural rigidity, lipophilicity, and ability to engage in various non-covalent interactions make it an ideal foundation for designing potent and selective therapeutic agents. Derivatives of this scaffold have demonstrated a remarkable range of biological activities, including:

  • Anticancer: Inducing ferroptosis in fibrosarcoma cells and inhibiting cancer cell proliferation.[3][6]

  • Antimicrobial: Showing efficacy against multidrug-resistant bacteria like Staphylococcus aureus (MRSA).[7][8]

  • Anti-inflammatory: Acting as potent analgesic and anti-inflammatory agents.[7][9]

  • Antiviral and Antifungal: Forming the basis for drugs like the antifungal agent sertaconazole.[10]

  • CNS Activity: Serving as a core component in antipsychotic drugs such as brexpiprazole.[10]

This proven therapeutic relevance underscores the value of exploring novel chemical space around the benzo[b]thiophene nucleus. This compound is an excellent starting point for this exploration due to its synthetic accessibility and the reactivity of its aldehyde functional group.[11][12]

This compound: A Gateway to Chemical Diversity

The true power of this compound in an HTS context lies in its utility as a chemical building block. The aldehyde moiety is a versatile functional group that can participate in a wide array of chemical reactions to rapidly generate a library of diverse derivatives. This process, known as Diversity-Oriented Synthesis (DOS), is fundamental to creating the large compound collections required for HTS.

Key Synthetic Transformations:

  • Reductive Amination: Reaction with primary or secondary amines to form new C-N bonds, yielding a diverse set of substituted amines.

  • Wittig Reaction: Conversion of the aldehyde to an alkene, allowing for the extension of the carbon skeleton.

  • Condensation Reactions: Formation of Schiff bases with primary amines or hydrazones with hydrazines. Acylhydrazones, in particular, are a well-established class of biologically active compounds.[7]

  • Knoevenagel Condensation: Reaction with active methylene compounds to create α,β-unsaturated systems, which are common pharmacophores.

This synthetic versatility allows a single, readily available starting material to become the parent of hundreds or thousands of unique compounds for screening.

G cluster_reactions Synthetic Reactions cluster_libraries Derivative Libraries for HTS start This compound r1 + Primary Amine (Reductive Amination) start->r1 r2 + Hydrazine Derivative (Condensation) start->r2 r3 + Active Methylene Cmpd. (Knoevenagel Condensation) start->r3 r4 + Phosphonium Ylide (Wittig Reaction) start->r4 l1 Amine Library r1->l1 l2 Hydrazone Library r2->l2 l3 α,β-Unsaturated Ketone Library r3->l3 l4 Stilbene Analog Library r4->l4

Figure 1: Synthetic pathways from this compound to diverse compound libraries.

The High-Throughput Screening (HTS) Workflow

HTS is an automated process that allows for the rapid testing of tens of thousands to millions of chemical compounds against a specific biological target.[2] The goal is to identify "hits"—compounds that produce a desired biological response. The general workflow is a multi-step, integrated process.

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Automated Screening cluster_analysis Phase 3: Analysis & Follow-up lib_prep Compound Library Preparation & Plating compound_add Compound Addition (Nanoliter Dosing) lib_prep->compound_add assay_dev Assay Development & Validation (Z' > 0.5) reagent_add Reagent Dispensing (Enzyme, Cells, etc.) assay_dev->reagent_add reagent_add->compound_add incubation Incubation compound_add->incubation readout Signal Detection (Fluorescence, Luminescence) incubation->readout data_analysis Data Normalization & Hit Identification readout->data_analysis hit_confirm Hit Confirmation & Dose-Response data_analysis->hit_confirm

Figure 2: A generalized workflow for a high-throughput screening (HTS) campaign.

Experimental Protocols

Here we provide two detailed protocols: one for the synthesis of a representative library and another for a common HTS assay to screen it.

Protocol 4.1: Synthesis of a Benzo[b]thiophene-Acylhydrazone Library

This protocol describes the parallel synthesis of an acylhydrazone library from this compound. Acylhydrazones are chosen for their well-documented biological activities and straightforward synthesis.[7][10]

Rationale: The condensation reaction between an aldehyde and a hydrazine is robust, high-yielding, and proceeds under mild conditions, making it ideal for library synthesis. The resulting N-acylhydrazone moiety is a versatile pharmacophore capable of forming key hydrogen bonds with biological targets.

Materials:

  • This compound

  • A diverse set of aryl/heteroaryl hydrazide hydrochlorides (e.g., isonicotinohydrazide, 4-chlorobenzohydrazide)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (catalyst)

  • 96-well reaction block

Equipment:

  • Magnetic stirrer hotplate

  • Automated liquid handler or multichannel pipette

  • Centrifugal evaporator (e.g., Genevac) or nitrogen blow-down evaporator

  • LC-MS for quality control

Procedure:

  • Stock Solution Preparation: Prepare a 100 mM stock solution of this compound in absolute ethanol.

  • Hydrazide Plating: In a 96-well reaction block, dispense 50 µL of 110 mM solutions of various hydrazide hydrochlorides in ethanol (one per well). This provides a 1.1 molar equivalent.

  • Aldehyde Addition: Using a multichannel pipette, add 50 µL of the 100 mM this compound stock solution to each well.

  • Catalyst Addition: Add 2 µL of glacial acetic acid to each well to catalyze the condensation.

  • Reaction Incubation: Seal the reaction block securely. Place it on a shaker at 60°C for 16 hours.

  • Product Isolation: Cool the block to room temperature. If a precipitate (the desired product) has formed, centrifuge the block and decant the supernatant. If the product is soluble, evaporate the solvent using a centrifugal evaporator.

  • Washing: Resuspend the contents of each well in 100 µL of cold diethyl ether to wash away unreacted starting material. Centrifuge and decant. Repeat twice.

  • Drying and Storage: Dry the resulting solids under high vacuum.

  • Quality Control & Plating for HTS:

    • Perform LC-MS analysis on a representative selection of wells (e.g., 8-12 wells) to confirm product formation and estimate purity.

    • Dissolve the entire library in 100% DMSO to create 10 mM stock plates for HTS.

Scientist's Note: This parallel synthesis approach is highly scalable. The key to success is ensuring the quality of the starting materials. The final DMSO stock plates are the direct input for the HTS assays described below.

Protocol 4.2: High-Throughput Cell Viability Screening (Resazurin Assay)

This protocol outlines a common primary HTS assay to identify compounds from the newly synthesized library that exhibit cytotoxic effects against a cancer cell line (e.g., HT1080 fibrosarcoma).[6]

Rationale: The resazurin (AlamarBlue) assay is a fluorescence-based method that measures cell viability. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. A decrease in fluorescence in the presence of a compound indicates cytotoxicity. This assay is robust, sensitive, and well-suited for automation.

Materials:

  • Cancer cell line (e.g., HT1080)

  • Complete growth medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Doxorubicin (positive control for cytotoxicity)

  • DMSO (negative/vehicle control)

  • 384-well, black, clear-bottom assay plates

Equipment:

  • Automated liquid handler (e.g., Echo acoustic dispenser, Bravo)

  • Automated plate washer/dispenser

  • CO₂ incubator (37°C, 5% CO₂)

  • Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm)

Procedure:

  • Cell Seeding: Using an automated dispenser, seed 2,000 cells in 40 µL of complete growth medium into each well of a 384-well plate.

  • Incubation: Incubate the plates for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.

  • Compound Pinning:

    • Using an acoustic dispenser (e.g., Echo), transfer 40 nL of compound from the 10 mM DMSO library plates into the assay plates. This results in a final screening concentration of 10 µM.

    • Designate columns for controls:

      • Negative Control: Add 40 nL of 100% DMSO (vehicle).

      • Positive Control: Add 40 nL of a 10 mM Doxorubicin stock (final concentration 10 µM).

  • Incubation: Return the plates to the incubator for 48 hours.

  • Assay Readout:

    • Add 10 µL of the resazurin solution to each well.

    • Incubate for an additional 2-4 hours at 37°C.

    • Read the fluorescence intensity on a plate reader.

Data Analysis and Hit Progression

Raw data from the HTS must be normalized and analyzed to identify statistically significant hits.

Data Normalization: The activity of each compound is typically expressed as a percentage of inhibition or activity, calculated relative to the controls on the same plate: % Inhibition = 100 * (1 - (Signal_Compound - Mean_Positive_Control) / (Mean_Negative_Control - Mean_Positive_Control))

Assay Quality Control: The Z'-factor is calculated for each plate to ensure its quality and suitability for hit identification. Z' = 1 - (3 * (SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative| A Z'-factor > 0.5 is considered excellent for HTS.

Hit Identification: A "hit" is defined as a compound that meets a certain activity threshold. A common starting point is a threshold of >3 standard deviations from the mean of the vehicle control wells, or a fixed % inhibition (e.g., >50%).

Compound IDConc. (µM)Raw Fluorescence% InhibitionHit ( >50%)
BTH-0011085,43212.1%No
BTH-0021015,67888.5%Yes
BTH-0031045,11251.3%Yes
BTH-0041079,85018.2%No
Positive Ctrl105,500100.0%N/A
Negative CtrlVehicle95,0000.0%N/A

Table 1: Example of processed HTS data from a cell viability screen.

Hit-to-Lead Progression: Identified hits from the primary screen are just the beginning. They must undergo a rigorous validation and optimization process to become viable lead compounds.

Hit_To_Lead p1 Primary HTS Hit (Single Concentration) p2 Hit Confirmation & Re-synthesis p1->p2 p3 Dose-Response Curve (IC50) & Promiscuity Check p2->p3 p4 Secondary / Orthogonal Assays (e.g., Apoptosis vs. Necrosis) p3->p4 p5 Initial Structure-Activity Relationship (SAR) Studies p4->p5 p6 Lead Compound p5->p6

Figure 3: The logical workflow from an initial HTS hit to a validated lead compound.

Conclusion

This compound is a powerful and cost-effective entry point for drug discovery programs. While not typically a screening compound itself, its true value is realized as a versatile chemical scaffold for the rapid generation of diverse and novel compound libraries. By combining efficient parallel synthesis strategies with robust, automated HTS assays, research teams can effectively explore the vast chemical space around this privileged medicinal core. The protocols and workflows detailed in this guide provide a comprehensive framework for identifying novel benzo[b]thiophene-based hits, paving the way for the development of the next generation of therapeutic agents.

References

The Versatile Precursor: Synthetic Routes to Bioactive Molecules from Benzo[b]thiophene-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzo[b]thiophene Scaffold in Medicinal Chemistry

The benzo[b]thiophene motif is a privileged heterocyclic scaffold in drug discovery, forming the core structure of numerous compounds with a wide spectrum of pharmacological activities.[1][2] Its rigid, planar structure and the presence of a sulfur atom provide unique electronic and steric properties that facilitate interactions with various biological targets. Benzo[b]thiophene derivatives have demonstrated efficacy as antimicrobial, anti-inflammatory, anticancer, and central nervous system (CNS) active agents, among others.[3][4][5] The functionalization of this core scaffold is a key strategy in medicinal chemistry to modulate the biological activity and pharmacokinetic properties of drug candidates.

Benzo[b]thiophene-4-carboxaldehyde, in particular, serves as a versatile and valuable starting material for the synthesis of a diverse array of bioactive molecules.[6] Its aldehyde functional group is readily amenable to a variety of chemical transformations, allowing for the construction of more complex molecular architectures. This guide provides a detailed exploration of synthetic routes to bioactive molecules utilizing this compound, complete with in-depth application notes and detailed protocols for researchers in the field of drug development.

Physicochemical Properties of this compound

A thorough understanding of the starting material is crucial for successful synthesis.

PropertyValueSource
Molecular Formula C₉H₆OS[PubChem]
Molecular Weight 162.21 g/mol [PubChem]
CAS Number 10133-25-2[PubChem]
Appearance --
Solubility --
Melting Point --
Boiling Point --

Note: Specific data on appearance, solubility, and melting/boiling points are not consistently reported in the available literature and should be determined experimentally.

Synthetic Pathways to Bioactive Molecules

The aldehyde functionality of this compound is a gateway to a multitude of synthetic transformations. This section will detail key reaction types and provide protocols for the synthesis of various classes of bioactive compounds.

Knoevenagel Condensation: A Gateway to Diverse Heterocycles and Bioactive Scaffolds

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[7] This reaction, when applied to this compound, opens up avenues to a wide array of functionalized intermediates and bioactive molecules.

Causality of Experimental Choices: The choice of the active methylene compound dictates the nature of the resulting product. Malononitrile, for instance, introduces two nitrile groups, which can be further elaborated into various heterocyclic systems. The catalyst, typically a weak base like piperidine or an inorganic base, is chosen to facilitate the deprotonation of the active methylene compound without promoting unwanted side reactions of the aldehyde. The solvent is selected based on the solubility of the reactants and its ability to facilitate the reaction, with polar aprotic solvents often being favored.

Workflow for Knoevenagel Condensation:

Knoevenagel_Condensation start Start: this compound + Active Methylene Compound reactants Dissolve in suitable solvent (e.g., Ethanol, Toluene) start->reactants catalyst Add basic catalyst (e.g., Piperidine, NaOEt) reactants->catalyst reaction Heat under reflux (Monitor by TLC) catalyst->reaction workup Cool, precipitate/extract product reaction->workup purification Recrystallization or Column Chromatography workup->purification product Purified Knoevenagel Product purification->product

Caption: General workflow for the Knoevenagel condensation.

Protocol 1: Synthesis of 2-(Benzo[b]thiophen-4-ylmethylene)malononitrile

This protocol describes a general procedure for the Knoevenagel condensation of this compound with malononitrile.

Materials:

  • This compound

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Hydrochloric acid (for neutralization, if necessary)

  • Standard laboratory glassware for reflux and filtration

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in ethanol.

  • Add malononitrile (1.1 equivalents) to the solution.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry.

  • If the product does not precipitate, the solvent can be removed under reduced pressure. The residue can then be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Expected Outcome: The product, 2-(Benzo[b]thiophen-4-ylmethylene)malononitrile, is a key intermediate for the synthesis of more complex heterocyclic systems, such as thienopyridines, which have shown potential as anti-cancer agents.[8]

Synthesis of Chalcones: Precursors to Flavonoids and Other Bioactive Compounds

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of natural and synthetic compounds with a broad range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[9][10] They are synthesized via the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone in the presence of a base.

Causality of Experimental Choices: The choice of the substituted acetophenone allows for the introduction of various functional groups onto the second aromatic ring, which is crucial for tuning the biological activity of the final chalcone. A strong base, such as sodium hydroxide or potassium hydroxide, is typically used to deprotonate the methyl group of the acetophenone, generating the enolate nucleophile. The reaction is often carried out in a protic solvent like ethanol, which can facilitate the proton transfer steps in the mechanism.

Workflow for Chalcone Synthesis:

Chalcone_Synthesis start Start: this compound + Substituted Acetophenone reactants Dissolve in Ethanol start->reactants base Add aqueous base (e.g., NaOH, KOH) dropwise with stirring reactants->base reaction Stir at room temperature (Monitor by TLC) base->reaction workup Pour into ice water and acidify reaction->workup purification Filter, wash, and recrystallize workup->purification product Purified Chalcone Derivative purification->product

Caption: General workflow for the synthesis of chalcones.

Protocol 2: Synthesis of (E)-1-(Aryl)-3-(benzo[b]thiophen-4-yl)prop-2-en-1-one

This protocol provides a general method for the synthesis of chalcones from this compound.

Materials:

  • This compound

  • Substituted acetophenone (e.g., acetophenone, 4-hydroxyacetophenone)

  • Sodium hydroxide or potassium hydroxide

  • Ethanol

  • Water

  • Hydrochloric acid (for acidification)

  • Standard laboratory glassware

Procedure:

  • In a flask, dissolve the substituted acetophenone (1 equivalent) and this compound (1 equivalent) in ethanol.

  • Cool the mixture in an ice bath.

  • Slowly add an aqueous solution of sodium hydroxide or potassium hydroxide (e.g., 40-50%) dropwise with constant stirring, maintaining a low temperature.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours (e.g., 4-24 hours). Monitor the reaction progress by TLC.

  • Pour the reaction mixture into a beaker containing crushed ice and water.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the chalcone.

  • Collect the solid product by filtration, wash thoroughly with water until the washings are neutral, and dry.

  • Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol.

Expected Outcome: The resulting chalcone derivatives can be screened for various biological activities. For instance, benzothiophene-chalcone hybrids have been investigated as cholinesterase inhibitors for potential use in Alzheimer's disease treatment.[11]

Synthesis of Thienopyridines: A Promising Class of Bioactive Heterocycles

Thienopyridines are fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[8] One common route to thienopyridines involves the reaction of a Knoevenagel condensation product, such as 2-(benzo[b]thiophen-4-ylmethylene)malononitrile, with various reagents in a cyclization reaction.

Causality of Experimental Choices: The synthesis of thienopyridines often involves a multi-step, one-pot reaction. The initial Knoevenagel condensation provides a highly functionalized intermediate. The subsequent cyclization can be promoted by a variety of reagents and conditions. For example, using elemental sulfur and a base can lead to the formation of a substituted aminothienopyridine. The choice of reaction conditions, such as solvent and temperature, is critical for controlling the regioselectivity of the cyclization and maximizing the yield of the desired product.

Workflow for Thienopyridine Synthesis:

Thienopyridine_Synthesis start Start: this compound + Active Methylene Compound knoevenagel Knoevenagel Condensation (as per Protocol 1) start->knoevenagel cyclization_reagents Add cyclizing reagents (e.g., elemental sulfur, base) knoevenagel->cyclization_reagents cyclization_reaction Heat under reflux (Monitor by TLC) cyclization_reagents->cyclization_reaction workup Cool, precipitate/extract product cyclization_reaction->workup purification Recrystallization or Column Chromatography workup->purification product Purified Thienopyridine Derivative purification->product

Caption: General workflow for the synthesis of thienopyridines.

Protocol 3: Synthesis of Substituted Benzo[12][13]thieno[2,3-b]pyridines

This protocol outlines a general procedure for the synthesis of thienopyridine derivatives starting from this compound.

Materials:

  • This compound

  • Malononitrile

  • A ketone with an α-methyl or methylene group (e.g., acetone, acetophenone)

  • Ammonium acetate or another ammonia source

  • Ethanol or another suitable solvent

  • Standard laboratory glassware for reflux and filtration

Procedure:

  • In a round-bottom flask, combine this compound (1 equivalent), malononitrile (1 equivalent), the ketone (1 equivalent), and ammonium acetate (excess, e.g., 8 equivalents).

  • Add ethanol as the solvent.

  • Heat the mixture to reflux for several hours (e.g., 6-12 hours), monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography.

Expected Outcome: This multicomponent reaction provides a straightforward route to highly substituted thienopyridine derivatives. These compounds can then be evaluated for their biological activities. For example, some thienopyridine derivatives have shown promise as kinase inhibitors for cancer therapy.

Summary of Synthetic Routes and Potential Biological Activities

Starting MaterialKey ReactionProduct ClassPotential Biological Activity
This compoundKnoevenagel Condensationα,β-Unsaturated Nitriles/EstersIntermediates for heterocycles
This compoundClaisen-Schmidt CondensationChalconesAnti-inflammatory, Anticancer, Antimicrobial, Cholinesterase inhibitors[9][10][11]
This compoundMulticomponent ReactionThienopyridinesAnticancer, Kinase inhibitors, Anti-inflammatory[8]

Conclusion and Future Perspectives

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of bioactive molecules. The reactivity of its aldehyde group allows for the application of fundamental organic reactions, such as the Knoevenagel and Claisen-Schmidt condensations, as well as more complex multicomponent reactions, to construct diverse and intricate molecular scaffolds. The resulting benzo[b]thiophene derivatives have shown significant promise in various therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.

Future research in this area will likely focus on the development of novel synthetic methodologies that are more efficient, atom-economical, and environmentally friendly. Furthermore, the exploration of new reaction partners for this compound will undoubtedly lead to the discovery of novel bioactive compounds with improved potency and selectivity. The continued investigation of the structure-activity relationships of these derivatives will be crucial for the rational design of the next generation of benzo[b]thiophene-based drugs.

References

Application Notes and Protocols for Fluorescent Labeling with Benzo[b]thiophene-4-carboxaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Emergence of Benzo[b]thiophene-4-carboxaldehyde Derivatives as Versatile Fluorophores

The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its diverse biological activities and intriguing electronic properties.[1][2] In the realm of bioimaging, the fusion of a benzene and a thiophene ring creates a planar, electron-rich system that serves as an excellent core for fluorescent probes. The introduction of a carboxaldehyde group at the 4-position of the benzo[b]thiophene ring system provides a versatile handle for the covalent attachment of these fluorophores to biomolecules. This strategic placement of the aldehyde functionality allows for a straightforward and efficient bioconjugation strategy, primarily through reductive amination, enabling the targeted labeling of proteins, peptides, and other amine-containing biomolecules.

The resulting Schiff base linkage, upon reduction, forms a stable secondary amine, ensuring a permanent attachment of the fluorescent probe to the target. The inherent fluorescence of the benzo[b]thiophene core, which can be modulated by the introduction of various substituents on the aromatic rings, makes these derivatives powerful tools for a wide range of applications in cellular imaging, high-throughput screening, and diagnostics. This guide provides a comprehensive overview of the principles, protocols, and applications of fluorescent labeling using this compound derivatives.

I. The Chemistry of Labeling: Reductive Amination

The primary method for conjugating this compound derivatives to biomolecules is through reductive amination . This robust and widely used bioconjugation technique involves two key steps:

  • Schiff Base Formation: The aldehyde group of the this compound derivative reacts with a primary amine on the biomolecule (e.g., the ε-amino group of a lysine residue or the N-terminal amine) to form an unstable imine, also known as a Schiff base. This reaction is reversible and typically favored under slightly acidic to neutral pH conditions.

  • Reduction to a Stable Amine: The transient Schiff base is then reduced to a stable secondary amine using a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). These reducing agents are selective for the imine bond over the aldehyde, minimizing unwanted side reactions.

The overall reaction results in the formation of a stable covalent bond between the fluorophore and the biomolecule, ensuring that the fluorescent signal is localized to the target of interest.

Reductive_Amination Fluorophore This compound Schiff_Base Unstable Schiff Base Intermediate Fluorophore->Schiff_Base + Biomolecule Biomolecule with Primary Amine (e.g., Protein) Biomolecule->Schiff_Base Labeled_Biomolecule Fluorescently Labeled Biomolecule (Stable Secondary Amine) Schiff_Base->Labeled_Biomolecule + Reducing_Agent Sodium Cyanoborohydride (NaBH3CN) Reducing_Agent->Labeled_Biomolecule

Figure 1. Reductive amination workflow for labeling biomolecules.

II. Spectroscopic Properties of this compound Derivatives

The photophysical properties of this compound derivatives are critical for their application as fluorescent probes. These properties are influenced by the specific substituents on the benzo[b]thiophene core. While extensive data for a wide range of 4-carboxaldehyde derivatives is still emerging, we can infer general trends from related benzo[b]thiophene structures. The formation of a Schiff base by reaction with a primary amine typically leads to a red-shift in both the absorption and emission spectra compared to the parent aldehyde.

Table 1: Representative Spectroscopic Data for Benzo[b]thiophene Derivatives

Derivative ClassExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (ΦF)Notes
Benzo[b]thiophene~290-310~340-360LowParent scaffold fluorescence.
Amino-substituted Benzo[b]thiophenes~350-400~450-550Moderate to HighIntroduction of an electron-donating group generally increases quantum yield and Stokes shift.
Schiff bases of Thiophene-2-carboxaldehyde~350-420~450-550VariableProvides an estimate for the expected spectral range of this compound Schiff bases.[3][4]

Note: The exact spectroscopic properties will vary depending on the specific derivative, solvent polarity, and the nature of the conjugated biomolecule. It is crucial to experimentally determine the excitation and emission maxima for each specific conjugate to optimize imaging conditions.

III. Protocols for Fluorescent Labeling

A. Protocol for Labeling Proteins

This protocol provides a general guideline for the fluorescent labeling of proteins using a this compound derivative via reductive amination. Optimization may be required for specific proteins and fluorophores.

Materials:

  • Protein of interest (in a suitable buffer, e.g., 0.1 M HEPES, pH 7.4)

  • This compound derivative (stock solution in DMSO or DMF)

  • Sodium cyanoborohydride (NaBH₃CN) (freshly prepared stock solution in reaction buffer)

  • Reaction Buffer: 0.1 M HEPES, pH 7.4

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., Sephadex G-25) or dialysis membrane

Procedure:

  • Protein Preparation: Dissolve the protein to be labeled in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris).

  • Labeling Reaction: a. To the protein solution, add the this compound derivative stock solution to achieve a 10-20 fold molar excess of the dye over the protein. b. Gently mix and incubate for 30 minutes at room temperature to allow for Schiff base formation. c. Add freshly prepared sodium cyanoborohydride solution to a final concentration of 20 mM. d. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction: Add the quenching solution to a final concentration of 100 mM to consume any unreacted aldehyde. Incubate for 30 minutes at room temperature.

  • Purification of the Labeled Protein: Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS). Alternatively, perform extensive dialysis against the storage buffer.

  • Characterization of the Labeled Protein: a. Determine the Degree of Labeling (DOL): The DOL, or the molar ratio of dye to protein, can be determined spectrophotometrically.[5][6][7] i. Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the maximum absorbance of the dye (A_max). ii. Calculate the protein concentration using the following formula, correcting for the dye's absorbance at 280 nm: Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein where CF is the correction factor (A₂₈₀ of the dye / A_max of the dye) and ε_protein is the molar extinction coefficient of the protein. iii. Calculate the dye concentration: Dye Concentration (M) = A_max / ε_dye where ε_dye is the molar extinction coefficient of the dye. iv. Calculate the DOL: DOL = Dye Concentration / Protein Concentration b. Confirm Protein Integrity and Activity: Perform functional assays to ensure that the labeling process has not adversely affected the protein's structure or function.

Protein_Labeling_Workflow Start Start Protein_Prep Prepare Protein Solution (1-10 mg/mL in amine-free buffer) Start->Protein_Prep Add_Dye Add this compound (10-20x molar excess) Protein_Prep->Add_Dye Incubate_1 Incubate 30 min at RT (Schiff Base Formation) Add_Dye->Incubate_1 Add_Reducer Add Sodium Cyanoborohydride (final conc. 20 mM) Incubate_1->Add_Reducer Incubate_2 Incubate 2h at RT or overnight at 4°C (Reduction) Add_Reducer->Incubate_2 Quench Quench Reaction (100 mM Tris-HCl) Incubate_2->Quench Purify Purify Conjugate (Size-Exclusion Chromatography or Dialysis) Quench->Purify Characterize Characterize Labeled Protein (DOL, Activity Assay) Purify->Characterize End End Characterize->End

Figure 2. Step-by-step workflow for protein labeling.

B. Protocol for Cellular Imaging

This protocol provides a general procedure for imaging live or fixed cells using a fluorescently labeled protein or a cell-permeable this compound derivative.

Materials:

  • Cells cultured on coverslips or in imaging dishes

  • Fluorescently labeled protein or cell-permeable this compound derivative

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS) (for fixed cell imaging)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS) (for intracellular targets in fixed cells)

  • Mounting medium with antifade reagent

  • Fluorescence microscope with appropriate filter sets

Procedure for Live Cell Imaging:

  • Cell Preparation: Plate cells on glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency.

  • Labeling: a. Remove the culture medium and wash the cells once with warm PBS. b. Add the fluorescent probe (either a labeled protein or a cell-permeable derivative) diluted in culture medium or a suitable imaging buffer to the cells. The optimal concentration should be determined empirically but typically ranges from 1 to 10 µM. c. Incubate the cells for an appropriate time (e.g., 15-60 minutes) at 37°C in a CO₂ incubator.

  • Washing: Remove the labeling solution and wash the cells 2-3 times with warm PBS to remove unbound probe.

  • Imaging: Immediately image the cells using a fluorescence microscope equipped with the appropriate filter sets for the specific Benzo[b]thiophene derivative.

Procedure for Fixed Cell Imaging:

  • Cell Preparation: Grow cells on coverslips as described for live-cell imaging.

  • Fixation: a. Wash the cells with PBS. b. Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature. c. Wash the cells three times with PBS.

  • Permeabilization (for intracellular targets): a. If targeting an intracellular component, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature. b. Wash the cells three times with PBS.

  • Labeling: a. Incubate the fixed (and permeabilized, if necessary) cells with the fluorescent probe diluted in PBS for 1 hour at room temperature, protected from light. b. Wash the cells three times with PBS.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an antifade mounting medium. Image the cells using a fluorescence microscope.

Cellular_Imaging_Workflow Start Start Prep_Cells Prepare Cells (Culture on coverslips/dishes) Start->Prep_Cells Live_Path Live Cell Imaging Prep_Cells->Live_Path Fixed_Path Fixed Cell Imaging Prep_Cells->Fixed_Path Label_Live Label with Probe (in culture medium) Live_Path->Label_Live Fix Fix Cells (4% PFA) Fixed_Path->Fix Wash_Live Wash with PBS Label_Live->Wash_Live Image_Live Image Live Cells Wash_Live->Image_Live End End Image_Live->End Permeabilize Permeabilize (optional) (0.1% Triton X-100) Fix->Permeabilize Label_Fixed Label with Probe (in PBS) Permeabilize->Label_Fixed Wash_Fixed Wash with PBS Label_Fixed->Wash_Fixed Mount Mount Coverslip Wash_Fixed->Mount Image_Fixed Image Fixed Cells Mount->Image_Fixed Image_Fixed->End

Figure 3. General workflows for live and fixed cellular imaging.

IV. Troubleshooting and Considerations

  • Low Labeling Efficiency:

    • Increase the molar excess of the fluorescent probe.

    • Optimize the reaction pH (typically 7.0-8.5 for reductive amination).

    • Ensure the freshness of the sodium cyanoborohydride solution.

    • Check for the presence of primary amines in the protein buffer.

  • Protein Precipitation:

    • The introduction of a hydrophobic fluorophore can sometimes lead to protein aggregation. Perform the labeling reaction at a lower protein concentration or in the presence of a mild, non-ionic detergent.

  • High Background in Cellular Imaging:

    • Ensure thorough washing to remove unbound probe.

    • Optimize the probe concentration; use the lowest concentration that gives a detectable signal.

    • For fixed cell imaging, a blocking step (e.g., with bovine serum albumin) may be necessary to reduce non-specific binding.

  • Photobleaching:

    • Use an antifade mounting medium for fixed cell imaging.

    • Minimize the exposure time and excitation light intensity during image acquisition.

V. Conclusion

This compound derivatives represent a promising class of fluorescent probes for the targeted labeling of biomolecules. Their straightforward conjugation chemistry via reductive amination, coupled with the tunable photophysical properties of the benzo[b]thiophene scaffold, makes them valuable tools for a wide array of applications in biological research and drug development. The protocols and guidelines presented here provide a solid foundation for the successful implementation of these versatile fluorophores in your experimental workflows. As research in this area continues, we can expect the development of new and improved this compound derivatives with enhanced brightness, photostability, and functionality for advanced bioimaging applications.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Benzo[b]thiophene-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for the purification of crude Benzo[b]thiophene-4-carboxaldehyde. This document moves beyond simple procedural lists to explain the underlying principles of purification strategies, helping you troubleshoot and optimize your experimental outcomes.

Understanding the Impurity Profile of Crude this compound

Effective purification begins with a comprehensive understanding of the potential impurities in your crude product. The synthesis of this compound, a key intermediate in the development of pharmaceuticals and materials science applications, can result in a variety of byproducts and unreacted starting materials.[1]

Common Impurities May Include:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include benzo[b]thiophene, n-butyllithium, or various formylating agents.

  • Isomeric Byproducts: Synthesis may yield other isomers, such as Benzo[b]thiophene-2-carboxaldehyde or Benzo[b]thiophene-3-carboxaldehyde.

  • Over-alkylation or Over-formylation Products: These can arise from the reactivity of the aromatic system.

  • Solvent Residues: High-boiling point solvents like DMSO or DMF can be difficult to remove.[2]

  • Polymerization Products: Aldehydes, particularly under certain pH and temperature conditions, can be prone to polymerization.[2]

A preliminary analysis of your crude material by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for identifying the major impurities and selecting the most appropriate purification strategy.

Troubleshooting Common Purification Challenges

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

FAQs and Troubleshooting Guide

Q1: My crude product is a gummy, oily solid that is difficult to handle. What is the likely cause and how can I resolve this?

A1: A gummy or oily consistency is often due to the presence of residual high-boiling point solvents (e.g., DMSO, DMF) or low-melting point impurities.[2]

  • Expert Insight: Before attempting purification, ensure your crude product is as free of solvent as possible. If you've used a high-boiling point solvent, consider co-evaporation with a lower-boiling point solvent like toluene or heptane under reduced pressure. This can azeotropically remove residual solvent. For persistent gumminess, triturating the crude material with a non-polar solvent like hexanes or pentane can often induce solidification by washing away oily impurities and leaving behind the more crystalline product.

Q2: I'm observing a low yield after recrystallization. What factors could be contributing to this?

A2: Low recovery during recrystallization is a frequent challenge and can stem from several factors.[3]

  • Causality Explained:

    • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. If the compound is too soluble at low temperatures, your yield will be compromised.

    • Using an Excessive Amount of Solvent: This is a common error that leads to the product remaining in the mother liquor even after cooling.

    • Premature Crystallization: If the solution cools too quickly, impurities can become trapped within the crystal lattice, reducing purity and potentially affecting the apparent yield.

    • Product Decomposition: Some aromatic aldehydes can be sensitive to prolonged heating during recrystallization.[2]

  • Troubleshooting Steps:

    • Solvent Screening: Perform small-scale solubility tests with a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with hexanes) to identify the optimal system.

    • Minimize Solvent Volume: Dissolve the crude product in the minimum amount of hot solvent required to achieve complete dissolution.

    • Controlled Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.

    • Consider Anti-Solvent Precipitation: An alternative to traditional recrystallization is to dissolve the crude product in a good solvent (e.g., acetone or ethyl acetate) and then slowly add a poor solvent (e.g., hexanes or pentane) until turbidity is observed, then allow it to stand for crystallization.[2]

Q3: My column chromatography separation is poor, with significant co-elution of my product and impurities.

A3: Poor resolution in column chromatography is typically a result of an improperly selected mobile phase or stationary phase.

  • Expert Protocol:

    • TLC Optimization: Before running a column, always optimize the solvent system using TLC. Aim for an Rf value of 0.25-0.35 for your target compound to ensure good separation on the column.

    • Solvent System Selection: For this compound, a common starting point for the eluent is a mixture of hexanes and ethyl acetate.[4][5] The polarity can be gradually increased by increasing the proportion of ethyl acetate.

    • Stationary Phase: Standard silica gel is generally effective.

    • Sample Loading: For difficult separations, consider dry loading the sample. Dissolve your crude product in a minimal amount of a volatile solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry powder to the top of your column.

Q4: I suspect my aldehyde is decomposing during purification. What are the signs and how can I prevent this?

A4: Decomposition can be indicated by a color change (e.g., yellowing or darkening) or the appearance of new spots on a TLC plate. Aldehydes can be susceptible to oxidation to the corresponding carboxylic acid or polymerization.

  • Preventative Measures:

    • Inert Atmosphere: When possible, handle the compound under an inert atmosphere (e.g., nitrogen or argon), especially during heating steps.

    • Avoid Strong Bases or Acids: Aldehydes can undergo side reactions under strongly acidic or basic conditions.[6] If an acid or base wash is necessary during workup, use dilute solutions and perform the extraction quickly at low temperatures.

    • Storage: Store the purified product at a low temperature (2-8°C is often recommended) under an inert atmosphere to prevent degradation over time.[1][7]

Validated Purification Protocols

Below are detailed, step-by-step methodologies for the purification of crude this compound.

Protocol 1: Recrystallization

This method is ideal when the crude product is relatively pure (>85%) and crystalline.

  • Solvent Selection: Based on small-scale trials, select an appropriate solvent system. A mixture of ethyl acetate and heptane or ethanol and water can be effective.

  • Dissolution: In an Erlenmeyer flask, add the minimum volume of the hot "good" solvent (e.g., ethyl acetate or ethanol) to the crude solid to achieve complete dissolution with gentle swirling.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through fluted filter paper to remove them.

  • Crystallization: Allow the flask to cool slowly to room temperature. If using a co-solvent system, slowly add the "poor" solvent (e.g., heptane or water) until the solution becomes slightly cloudy.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Silica Gel Column Chromatography

This is the method of choice for separating complex mixtures or purifying non-crystalline products.

  • TLC Analysis: Determine the optimal eluent system by TLC. A common starting point is a 9:1 mixture of hexanes:ethyl acetate.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column. For better resolution, dry loading is recommended.

  • Elution: Begin eluting with the determined solvent system, collecting fractions.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 3: Purification via Bisulfite Adduct Formation

This chemical purification method is highly selective for aldehydes and can be very effective for removing non-aldehyde impurities.[6][8]

  • Adduct Formation: Dissolve the crude product in a suitable solvent (e.g., ethanol). Add a saturated aqueous solution of sodium bisulfite and stir vigorously. A white precipitate of the bisulfite adduct should form.[8][9]

  • Isolation of Adduct: Collect the solid adduct by filtration and wash it with ethanol and then diethyl ether to remove any adhering impurities.

  • Regeneration of Aldehyde: Suspend the bisulfite adduct in water and add a saturated aqueous solution of sodium carbonate or a dilute solution of sodium hydroxide until the solution is basic.[6] This will reverse the reaction and regenerate the aldehyde.

  • Extraction: Extract the liberated aldehyde with a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Washing and Drying: Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the purified aldehyde.

Visualizing Purification Workflows

The following diagrams illustrate the decision-making process and workflows for the purification of this compound.

Purification_Decision_Tree start Crude this compound analysis Analyze Crude Product (TLC, NMR, HPLC) start->analysis purity_check Purity > 85% and Crystalline? analysis->purity_check recrystallization Recrystallization purity_check->recrystallization Yes complex_mixture Complex Mixture or Oily? purity_check->complex_mixture No final_product Pure this compound recrystallization->final_product column_chrom Column Chromatography column_chrom->final_product bisulfite_adduct Bisulfite Adduct Formation bisulfite_adduct->final_product complex_mixture->column_chrom Yes non_aldehyde_impurities Significant Non-Aldehyde Impurities? complex_mixture->non_aldehyde_impurities No non_aldehyde_impurities->column_chrom No non_aldehyde_impurities->bisulfite_adduct Yes

Caption: Decision tree for selecting a purification method.

Column_Chromatography_Workflow start Start: Crude Product tlc 1. TLC Optimization (e.g., Hexanes:EtOAc) start->tlc packing 2. Pack Column with Silica Gel tlc->packing loading 3. Load Sample (Wet or Dry) packing->loading elution 4. Elute with Optimized Solvent loading->elution fractions 5. Collect Fractions elution->fractions analysis 6. Analyze Fractions by TLC fractions->analysis combine 7. Combine Pure Fractions analysis->combine evaporation 8. Evaporate Solvent combine->evaporation end End: Purified Product evaporation->end

Caption: Workflow for column chromatography purification.

Quantitative Data Summary

Purification MethodTypical PurityExpected YieldKey Considerations
Recrystallization >98%60-90%Best for relatively pure, crystalline starting material.
Column Chromatography >99%50-85%Versatile for complex mixtures and oily products. Can be time and solvent intensive.[4][5]
Bisulfite Adduct >98%70-95%Highly selective for aldehydes, excellent for removing non-carbonyl impurities.[6][8][9]

References

Technical Support Center: Optimizing the Synthesis of Benzo[b]thiophene-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Benzo[b]thiophene-4-carboxaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this valuable synthetic intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established literature and field-proven insights. Our goal is to empower you with the knowledge to overcome common challenges and achieve consistent, high-yield results in your laboratory.

Troubleshooting Guide: Addressing Common Synthesis Challenges

This section addresses specific issues that may arise during the synthesis of this compound, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Low or No Yield of the Desired 4-Carboxaldehyde Isomer

Question: My formylation reaction on benzo[b]thiophene is yielding a mixture of isomers, with very little of the desired 4-carboxaldehyde. How can I improve the regioselectivity for the 4-position?

Answer: This is a frequent challenge as the thiophene ring of the benzo[b]thiophene system is generally more electron-rich and thus more susceptible to electrophilic attack than the benzene ring.[1] Standard formylation methods like the Vilsmeier-Haack reaction often favor substitution at the C2 or C3 positions. To achieve high regioselectivity for the C4-position, a more targeted approach is necessary.

Root Cause Analysis & Solutions:

  • Directing Group Strategy (Recommended): The most effective method to ensure formylation at the C4-position is through Directed ortho-Metalation (DoM).[2][3][4] This technique utilizes a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho-position, creating a nucleophilic center that can then be quenched with a formylating agent. For targeting the 4-position, you would start with a 5-substituted benzo[b]thiophene where the substituent can act as a DMG.

  • Pre-functionalization Strategy: An alternative, robust strategy involves the synthesis of a 4-halobenzo[b]thiophene (e.g., 4-bromobenzo[b]thiophene) as a precursor.[5][6][7] This allows for a subsequent halogen-metal exchange (e.g., using n-butyllithium) to generate the 4-lithiobenzo[b]thiophene species, which can then be formylated with high regioselectivity.

Workflow for Troubleshooting Regioselectivity:

G start Low Regioselectivity for 4-Isomer check_method Current Method? start->check_method vilsmeier Vilsmeier-Haack or Friedel-Crafts? check_method->vilsmeier Yes other Other Method check_method->other No dom_strategy Implement Directed ortho-Metalation (DoM) with a 5-substituted starting material. vilsmeier->dom_strategy Option 1 (Recommended) prefunctionalization Synthesize 4-Bromobenzo[b]thiophene and perform halogen-metal exchange. vilsmeier->prefunctionalization Option 2 optimize_conditions Optimize reaction conditions: - Lower temperature - Screen solvents - Adjust stoichiometry other->optimize_conditions

Caption: Troubleshooting workflow for poor regioselectivity.

Issue 2: Incomplete Reaction and Recovery of Starting Material

Question: My reaction is not going to completion, and I am recovering a significant amount of unreacted starting material. What are the likely causes?

Answer: Incomplete conversion can stem from several factors, ranging from reagent quality to reaction conditions. A systematic evaluation of your experimental setup is crucial.

Root Cause Analysis & Solutions:

  • Reagent Purity and Activity:

    • Organolithium Reagents (for DoM or halogen-metal exchange): The concentration of commercially available organolithium reagents can decrease over time. It is highly recommended to titrate your n-butyllithium or s-butyllithium solution before use to ensure accurate stoichiometry.

    • Anhydrous Conditions: Lithiation reactions are extremely sensitive to moisture. Ensure all glassware is oven- or flame-dried and the reaction is conducted under a dry, inert atmosphere (e.g., argon or nitrogen). Solvents must be rigorously dried before use.

  • Reaction Temperature:

    • Lithiation Step: The temperature for the lithiation step is critical. For ortho-lithiation, temperatures are typically kept low (e.g., -78 °C) to prevent side reactions and decomposition of the lithiated intermediate.

    • Formylation Quench: The addition of the formylating agent (e.g., DMF) should also be performed at low temperature to control the exothermicity of the reaction.

  • Insufficient Reaction Time: While some lithiation reactions are rapid, others may require longer incubation times to ensure complete deprotonation. Consult literature for the specific substrate and conditions.

Issue 3: Difficulty in Purifying the Final Product

Question: I have successfully synthesized the 4-carboxaldehyde, but I am struggling to purify it from byproducts. What are the best purification strategies?

Answer: Purification can be challenging due to the presence of isomeric aldehydes and other non-polar byproducts.

Root Cause Analysis & Solutions:

  • Column Chromatography: This is the most common purification method.

    • Solvent System: A gradient elution with a non-polar solvent (e.g., hexane or heptane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective. Start with a low polarity to elute non-polar impurities and gradually increase the polarity to isolate the desired product.

    • TLC Analysis: Careful monitoring of fractions by Thin Layer Chromatography (TLC) is essential to identify and combine the pure fractions. It may be necessary to use a developing system that provides good separation of the isomeric aldehydes.

  • Recrystallization: If a solid product is obtained, recrystallization can be a highly effective purification technique.

    • Solvent Screening: Screen various solvents or solvent mixtures (e.g., ethanol/water, hexane/ethyl acetate) to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for a high-yield synthesis of this compound via Directed ortho-Metalation?

A1: While several directing groups can be employed, a practical approach is to start with a commercially available or easily synthesized 5-substituted benzo[b]thiophene. A good candidate is 5-bromobenzo[b]thiophene. The bromine atom can act as a directing group for lithiation at the 4-position. Alternatively, a methoxy group at the 5-position can also direct the metalation to the C4 position.

Q2: What are the key safety precautions to consider during this synthesis?

A2:

  • Organolithium Reagents: n-Butyllithium and s-butyllithium are pyrophoric and will ignite on contact with air and moisture. They are also corrosive. Always handle them under an inert atmosphere using proper syringe techniques. Wear fire-retardant lab coats, safety glasses, and appropriate gloves.

  • Anhydrous Solvents: Diethyl ether and tetrahydrofuran (THF) are highly flammable. Work in a well-ventilated fume hood away from ignition sources.

  • Quenching: The quenching of organolithium reagents is highly exothermic. Always perform the quench at low temperatures and add the quenching agent slowly.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of spectroscopic techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure and regiochemistry of the product. The chemical shift and coupling constants of the aromatic protons and the aldehyde proton are characteristic.

  • Infrared (IR) Spectroscopy: The presence of a strong absorption band in the region of 1680-1700 cm-1 is indicative of the aldehyde carbonyl group.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

Q4: What are the typical storage conditions for this compound?

A4: Aldehydes can be susceptible to oxidation to the corresponding carboxylic acid upon prolonged exposure to air. It is recommended to store the purified product under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (2-8 °C) to maintain its purity.[8][9]

High-Yield Experimental Protocol: Synthesis of this compound via Halogen-Metal Exchange

This protocol is based on the synthesis of 4-bromobenzo[b]thiophene followed by a halogen-metal exchange and formylation.

Step 1: Synthesis of 4-Bromobenzo[b]thiophene

A detailed procedure for the synthesis of 4-bromobenzo[b]thiophene can be found in the literature.[6] A common method involves the cyclization of 1-bromo-3-(2,2-dimethoxyethylthio)benzene in the presence of polyphosphoric acid (PPA).[6]

Step 2: Formylation of 4-Bromobenzo[b]thiophene

G start Start: 4-Bromobenzo[b]thiophene in dry THF cool Cool to -78 °C (Dry ice/acetone bath) start->cool add_nBuLi Add n-Butyllithium dropwise cool->add_nBuLi stir1 Stir for 1 hour at -78 °C add_nBuLi->stir1 add_DMF Add anhydrous DMF dropwise stir1->add_DMF warm Allow to warm to room temperature add_DMF->warm quench Quench with saturated NH4Cl (aq) warm->quench extract Extract with Ethyl Acetate quench->extract wash Wash organic layer with brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify product Final Product: This compound purify->product

Caption: Experimental workflow for the formylation of 4-bromobenzo[b]thiophene.

Materials:

  • 4-Bromobenzo[b]thiophene

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4-bromobenzo[b]thiophene (1.0 equivalent) and dissolve it in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Slowly add anhydrous DMF (1.5 equivalents) dropwise, again maintaining a low temperature.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH4Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Quantitative Data Summary

The following table summarizes typical yields for different formylation strategies of benzo[b]thiophene. Note that yields are highly dependent on the specific substrate and reaction conditions.

Synthesis MethodPosition of FormylationTypical Yield RangeReference
Vilsmeier-Haack on unsubstituted Benzo[b]thiopheneMixture of 2- and 3-isomers40-70%[10]
Directed ortho-Metalation (DoM)Regioselective60-85%[2]
Halogen-Metal Exchange (from 4-bromo precursor)4-position70-90%Based on similar transformations
Lithiation of unsubstituted Benzo[b]thiophenePrimarily 2-position>80% for 2-isomer[11]

References

Technical Support Center: Synthesis of Benzo[b]thiophene-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Benzo[b]thiophene-4-carboxaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this specific synthesis. The inherent electronic properties of the benzo[b]thiophene ring system make direct formylation at the C4-position a significant challenge, often leading to undesired isomers and byproducts. This guide provides in-depth, field-proven insights into common side reactions and offers robust troubleshooting strategies in a direct question-and-answer format.

Core Challenge: Regioselectivity in Benzo[b]thiophene Functionalization

The primary obstacle in synthesizing the 4-carboxaldehyde isomer is regiocontrol. Electrophilic substitution on an unsubstituted benzo[b]thiophene nucleus preferentially occurs at the more electron-rich C3 and C2 positions of the thiophene ring. Therefore, successful synthesis of the C4 isomer relies on strategies that either build the molecule from a pre-functionalized benzene ring or override the natural reactivity of the heterocyclic system.

This guide is structured around two primary synthetic strategies and the common pitfalls associated with each.

Section 1: Troubleshooting Intramolecular Cyclization Routes Section 2: Troubleshooting Directed C4-Formylation Strategies Section 3: General FAQs and Purification

Section 1: Troubleshooting Intramolecular Cyclization Routes

This strategy involves constructing the thiophene ring onto a benzene precursor that already contains a substituent at the position that will become C4 of the final product. A common route involves the cyclization of an appropriately substituted aryl thioether.

Q1: My cyclization reaction is inefficient, resulting in low yield and recovery of the acyclic precursor. What are the likely causes and solutions?

A1: Incomplete cyclization is a common issue often rooted in reaction kinetics and thermodynamics.

  • Causality (The "Why"): Intramolecular electrophilic cyclizations, such as the Bischler-Napieralski or Friedel-Crafts type reactions used to form the thiophene ring, often have a high activation energy. The electrophilicity of the cyclizing species may be insufficient to attack the benzene ring, especially if the ring is not sufficiently activated with electron-donating groups. Steric hindrance from bulky substituents can also impede the formation of the required five-membered ring transition state.

  • Troubleshooting Protocol:

    • Reagent Choice: The choice of condensing agent is critical. If polyphosphoric acid (PPA) is giving poor results, consider a stronger Lewis acid like AlCl₃ or a modern alternative like triflic acid (TfOH) to enhance the electrophilicity of the cyclizing agent.

    • Temperature Control: These reactions are highly temperature-dependent. A temperature that is too low will result in no reaction, while a temperature that is too high can lead to decomposition and charring. Perform small-scale trials to find the optimal temperature. A stepwise increase from 80°C to 120°C is a reasonable range to explore.

    • Solvent & Concentration: Ensure the reaction is run under anhydrous conditions, as water can quench the condensing agents. Running the reaction at a higher concentration can sometimes favor the intramolecular pathway over intermolecular side reactions.

Q2: After the cyclization and subsequent aromatization steps, my crude product is a complex mixture containing sulfur-oxidized species. How do I prevent the formation of sulfoxides and sulfones?

A2: The thiophene sulfur is susceptible to oxidation, especially during aromatization steps that may involve oxidative conditions.

  • Causality (The "Why"): If your synthesis involves an intermediate like a 3,5,6,7-tetrahydrobenzo[b]thiophen-4(2H)-one, the subsequent aromatization to form the final benzo[b]thiophene can inadvertently oxidize the sulfide.[1] Reagents like DDQ (2,3-Dichloro-5,6-dicyanobenzoquinone) or exposure to air at high temperatures can lead to the formation of the corresponding sulfoxide or sulfone. These byproducts complicate purification and reduce the yield of the desired aldehyde.

  • Troubleshooting Protocol:

    • Milder Aromatization: Avoid harsh, non-specific oxidizing agents. A two-step sequence involving bromination followed by dehydrobromination using a non-nucleophilic base (e.g., LiBr and Li₂CO₃ in DMF) can achieve aromatization with a lower risk of sulfur oxidation.[1]

    • Inert Atmosphere: Conduct the aromatization and any high-temperature steps under a strictly inert atmosphere (Nitrogen or Argon) to minimize air oxidation.

    • Post-Reaction Reduction: If a small amount of sulfoxide is formed, it can sometimes be reduced back to the sulfide post-synthesis using a mild reducing agent like sodium bisulfite or PCl₃, although this adds complexity to the workflow.

Diagram: Competing Pathways in Cyclization/Aromatization

cluster_main Desired Pathway cluster_side Side Reaction A Cyclized Intermediate (e.g., Tetrahydrobenzo[b]thiophenone) B Aromatization (e.g., Bromination/Elimination) A->B D Harsh Oxidation (e.g., DDQ, Air at >150°C) A->D C Benzo[b]thiophene Product B->C E Sulfoxide/Sulfone Byproducts D->E

Caption: Desired aromatization vs. sulfur oxidation side reaction.

Section 2: Troubleshooting Directed C4-Formylation Strategies

This advanced approach involves using a directing group on the benzo[b]thiophene scaffold to force metalation (typically lithiation) at the C4 position, which is then quenched with a formylating agent like N,N-Dimethylformamide (DMF).

Q1: My directed ortho-metalation (DoM) is not regioselective for C4. I'm getting a mixture of isomers, primarily the C2- and C7-aldehydes. Why?

A1: Achieving C4 selectivity via DoM is challenging and highly dependent on the directing metalation group (DMG) and reaction conditions.

  • Causality (The "Why"): The C2 proton of benzo[b]thiophene is kinetically the most acidic, making it the default site for deprotonation. To achieve C4-lithiation, a powerful DMG must be placed at either the C3 or C5 position to chelate the organolithium reagent and direct deprotonation to the adjacent C4 position.[2][3] If the DMG is too weak, improperly positioned, or if the reaction temperature is too high, kinetic deprotonation at C2 or thermodynamically driven deprotonation at other sites will compete.

  • Troubleshooting Protocol:

    • Choice of DMG: A strong directing group is essential. Groups like amides (-CONR₂), sulfoxides (-SOR), or carbamates (-OCONEt₂) are effective DMGs. A directing group at C3 is known to promote C4 functionalization.[3]

    • Temperature is Critical: The lithiation must be performed at very low temperatures (typically -78 °C) to ensure the kinetically controlled, DMG-directed deprotonation is favored. Allowing the reaction to warm even slightly can lead to scrambling and loss of regioselectivity.

    • Base and Additives: Use a strong, sterically hindered base like lithium diisopropylamide (LDA) or sec-Butyllithium in the presence of a chelating agent like TMEDA (tetramethylethylenediamine). TMEDA helps break up organolithium aggregates and enhances the directing effect.[2]

Table 1: Effect of Conditions on Regioselectivity of Metalation

ParameterCondition A (Poor Selectivity)Condition B (Improved Selectivity)Rationale
Directing Group Weak (e.g., Methoxy)Strong (e.g., -CON(iPr)₂)Stronger chelation overrides kinetic acidity at C2.
Base n-BuLisec-BuLi / TMEDA or LDAMore reactive base, TMEDA enhances direction.
Temperature -40 °C to -20 °C-78 °C (strict)Prevents lithium-scrambling and kinetic C2-deprotonation.
Quench Slow addition of DMFRapid quench at -78 °CMinimizes potential for the lithiated intermediate to rearrange before reacting.
Q2: The overall yield is very low, and analysis of the crude reaction shows significant amounts of starting material and a de-substituted byproduct. What is consuming my organolithium reagent?

A2: Low yields in DoM reactions often point to consumption of the organolithium base through non-productive pathways.

  • Causality (The "Why"):

    • Reaction with DMG: Some directing groups, particularly esters, can be attacked by the organolithium reagent. Using a bulky amide DMG (-CON(iPr)₂) minimizes this risk.

    • Metal-Halogen Exchange: If you are using a halogenated benzo[b]thiophene (e.g., 5-bromo-) hoping to direct lithiation to C4, a fast metal-halogen exchange can occur, consuming your reagent and leading to a de-halogenated byproduct after workup.

    • Proton Sources: Trace amounts of water in the solvent or on glassware, or acidic protons elsewhere on the substrate, will quench the base.

  • Troubleshooting Protocol:

    • Rigorous Anhydrous Conditions: Flame-dry all glassware under vacuum and use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether).

    • Reagent Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the organolithium reagent to compensate for any minor proton sources. However, a large excess can lead to di-lithiation and other side reactions.

    • Inverse Addition: Add the benzo[b]thiophene substrate solution dropwise to the cold (-78 °C) organolithium solution. This maintains an excess of base and can improve the efficiency of the desired deprotonation.

Diagram: Directed ortho-Metalation (DoM) for C4 Selectivity

cluster_desired Desired C4-Lithiation cluster_side Side Reaction: Kinetic Deprotonation A Benzo[b]thiophene with C3-DMG B Chelation of s-BuLi by DMG at -78°C A->B F Weak DMG or High Temp (> -60°C) A->F C Deprotonation at C4 B->C D Quench with DMF C->D E C4-Carboxaldehyde Product D->E G Deprotonation at C2 (Most Acidic Proton) F->G H C2-Carboxaldehyde Byproduct G->H

References

Technical Support Center: Optimization of Reaction Conditions for Benzo[b]thiophene-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of Benzo[b]thiophene-4-carboxaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate.[1] this compound is a key building block in the creation of various heterocyclic compounds with significant biological activity.[1] This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of its synthesis and optimize your reaction conditions for improved yields and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, particularly via formylation of benzo[b]thiophene.

Problem 1: Low or No Product Yield

Low or non-existent product yield is a common frustration in organic synthesis. The following table outlines potential causes and their corresponding solutions.

Potential Cause Recommended Solutions Scientific Rationale
Poor Quality of Starting Materials 1. Verify Purity of Benzo[b]thiophene: Use freshly acquired or purified benzo[b]thiophene. Impurities can interfere with the reaction. 2. Use Anhydrous Reagents and Solvents: Ensure that reagents like POCl₃ and solvents like DMF are strictly anhydrous. Moisture can decompose the Vilsmeier reagent and other reactive intermediates.The Vilsmeier-Haack reaction is highly sensitive to moisture. Phosphorus oxychloride (POCl₃) readily hydrolyzes, and any water present will consume the Vilsmeier reagent, preventing the formylation of the benzo[b]thiophene substrate.[2]
Inefficient Formation of the Vilsmeier Reagent 1. Control Temperature: The initial reaction between POCl₃ and DMF to form the Vilsmeier reagent is exothermic. Maintain a low temperature (0-10 °C) during the addition of POCl₃ to prevent degradation of the reagent.[2] 2. Proper Stoichiometry: Use a slight excess of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents of POCl₃ relative to DMF) to ensure complete formylation.[2]The Vilsmeier reagent, a chloroiminium salt, is the electrophile in this reaction. Its stability and concentration are critical for driving the reaction forward. Low temperatures favor its formation and prevent side reactions.
Suboptimal Reaction Temperature 1. Gradual Heating: After the addition of benzo[b]thiophene at a low temperature, the reaction mixture should be allowed to warm to room temperature and then heated.[2] 2. Optimize Heating Temperature: The optimal temperature for the formylation step can vary. A typical range to explore is 40-70 °C. Monitor the reaction by TLC to determine the ideal temperature for your specific setup.[2]The formylation of the aromatic ring is an electrophilic aromatic substitution that requires thermal energy to overcome the activation barrier. However, excessive heat can lead to decomposition and the formation of byproducts.
Incomplete Reaction 1. Increase Reaction Time: If TLC analysis shows unreacted starting material, extend the reaction time. Some Vilsmeier-Haack reactions can take several hours to reach completion.[3] 2. Monitor by TLC: Regularly monitor the reaction's progress using thin-layer chromatography to determine the point of maximum product formation.Reaction kinetics can be slow, and allowing sufficient time for the reactants to interact is crucial for maximizing the yield.
Problem 2: Formation of Multiple Products (Poor Regioselectivity)

The benzo[b]thiophene ring has multiple positions where formylation can occur. Achieving high regioselectivity for the 4-position is a key challenge.

Q: I am observing a mixture of isomers in my crude product, primarily the 2-, 3-, and 7-formylated benzo[b]thiophenes. How can I improve selectivity for the 4-position?

A: Achieving high regioselectivity in the formylation of benzo[b]thiophene can be challenging due to the similar reactivity of different positions on the ring. Here are some strategies to favor the formation of this compound:

  • Choice of Formylating Agent: While the Vilsmeier-Haack reaction is common, other formylation methods might offer different regioselectivity. For instance, the Duff reaction or the Gattermann-Koch reaction could be explored, although they may require different starting materials or harsher conditions.

  • Steric Hindrance: Introducing a bulky protecting group at a more reactive position (like the 2- or 3-position) before formylation can direct the reaction to the desired 4-position. The protecting group can then be removed in a subsequent step.

  • Directed Ortho-Metalation (DoM): This is a powerful technique for achieving high regioselectivity. It involves the use of a directing group that coordinates to an organolithium reagent, leading to deprotonation at an adjacent position. For benzo[b]thiophene, a suitable directing group could be introduced at the 5-position to direct lithiation, and subsequent formylation, to the 4-position.

Problem 3: Difficult Purification of the Final Product

Even with a successful reaction, isolating the pure this compound can be challenging.

Q: My crude product is an oily residue that is difficult to purify by column chromatography. What are my options?

A: Purifying aldehydes can sometimes be complicated by their moderate polarity and potential for streaking on silica gel. Here are some effective purification strategies:

  • Bisulfite Adduct Formation: This is a classic and highly effective method for purifying aldehydes.

    • Dissolve the crude product in a suitable solvent (e.g., ethanol).

    • Add a saturated aqueous solution of sodium bisulfite (NaHSO₃).

    • The aldehyde will react to form a crystalline bisulfite addition product, which can be collected by filtration.

    • The pure aldehyde can then be regenerated by treating the adduct with a base (e.g., sodium carbonate solution) or an acid.[4]

  • Optimized Column Chromatography:

    • Solvent System: Experiment with different solvent systems to improve separation. A gradual gradient elution from a non-polar solvent (like hexane) to a slightly more polar solvent (like ethyl acetate or dichloromethane) can be effective.[5]

    • Silica Gel Deactivation: Sometimes, the acidic nature of silica gel can cause issues. You can deactivate the silica gel by washing it with a solvent mixture containing a small amount of a base, like triethylamine, before packing the column.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent pair can be an excellent way to achieve high purity. Experiment with different solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of this compound.

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent method is the Vilsmeier-Haack formylation of benzo[b]thiophene.[2][6] This reaction utilizes a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the benzo[b]thiophene ring.[2] Alternative, though less direct, routes could involve the oxidation of 4-methylbenzo[b]thiophene or the reduction of benzo[b]thiophene-4-carboxylic acid or its derivatives.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is the most convenient and widely used method for monitoring the reaction's progress.[7] By spotting the reaction mixture alongside the starting material (benzo[b]thiophene) on a TLC plate, you can visualize the consumption of the reactant and the appearance of the product spot. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) will allow for clear separation of the spots. Visualization under UV light is typically effective for these aromatic compounds.[7]

Q3: What are the key safety precautions I should take when performing a Vilsmeier-Haack reaction?

A3: The Vilsmeier-Haack reaction involves hazardous reagents that require careful handling:

  • Phosphorus oxychloride (POCl₃): This is a corrosive and moisture-sensitive liquid. It should be handled in a well-ventilated fume hood, and personal protective equipment (gloves, safety glasses, lab coat) is essential. It reacts violently with water.

  • N,N-Dimethylformamide (DMF): DMF is a combustible liquid and a potential skin and respiratory irritant. It should also be handled in a fume hood.

  • Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent side reactions caused by atmospheric moisture.

Q4: Are there any "greener" or more environmentally friendly alternatives to the traditional Vilsmeier-Haack conditions?

A4: While the Vilsmeier-Haack reaction is a workhorse of organic synthesis, efforts are ongoing to develop more sustainable methodologies. Some areas of exploration in related syntheses include:

  • Solvent-free reactions: In some cases, reactions can be carried out without a solvent, reducing waste.

  • Catalytic methods: The development of catalytic formylation reactions that avoid the use of stoichiometric amounts of phosphorus oxychloride would be a significant green advancement.

  • Alternative Reagents: Research into less hazardous formylating agents is an active area of synthetic chemistry.

Experimental Protocols

Detailed Protocol for Vilsmeier-Haack Formylation of Benzo[b]thiophene

This protocol is a general guideline and may require optimization for your specific laboratory conditions and scale.

Materials:

  • Benzo[b]thiophene

  • Anhydrous N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous 1,2-dichloroethane (DCE) or another suitable anhydrous solvent

  • Saturated aqueous sodium acetate solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Preparation of the Vilsmeier Reagent:

    • In a dry, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0-5.0 equivalents).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add POCl₃ (1.1-1.5 equivalents) dropwise to the cooled DMF with vigorous stirring.[2] The rate of addition should be controlled to maintain the temperature below 10 °C.[2]

    • After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes. The formation of a solid or a viscous liquid indicates the generation of the Vilsmeier reagent.[2]

  • Formylation Reaction:

    • Dissolve benzo[b]thiophene (1.0 equivalent) in a minimal amount of anhydrous 1,2-dichloroethane.

    • Add the benzo[b]thiophene solution to the freshly prepared Vilsmeier reagent at 0 °C.

    • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the reaction mixture to a temperature between 40-70 °C and stir for 2-6 hours, or until TLC analysis indicates the consumption of the starting material.[2][3]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate.

    • Stir the mixture for at least one hour to ensure complete hydrolysis of any remaining Vilsmeier reagent and intermediates.

    • Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by bisulfite adduct formation and regeneration as described in the troubleshooting section.[5]

Visualizations

Experimental Workflow for Vilsmeier-Haack Formylation

G cluster_prep Vilsmeier Reagent Preparation cluster_formylation Formylation Reaction cluster_workup Work-up & Purification prep_start Start: Anhydrous DMF add_pocl3 Add POCl3 dropwise at 0-10 °C prep_start->add_pocl3 stir_cold Stir at 0 °C for 30-60 min add_pocl3->stir_cold reagent_formed Vilsmeier Reagent Formed stir_cold->reagent_formed add_bbt Add Benzo[b]thiophene solution at 0 °C reagent_formed->add_bbt warm_rt Warm to Room Temperature add_bbt->warm_rt heat Heat to 40-70 °C for 2-6 h warm_rt->heat reaction_complete Reaction Complete (TLC) heat->reaction_complete quench Quench with Ice & NaOAc solution reaction_complete->quench extract Extract with Organic Solvent quench->extract wash Wash with NaHCO3 & Brine extract->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Purify (Chromatography/Bisulfite) dry_concentrate->purify final_product Pure this compound purify->final_product G start Low or No Yield Observed check_reagents Are starting materials pure and anhydrous? start->check_reagents yes_reagents Yes check_reagents->yes_reagents Yes no_reagents No check_reagents->no_reagents No check_vilsmeier Was Vilsmeier reagent formation controlled (temp < 10°C)? yes_reagents->check_vilsmeier purify_reagents Purify/dry starting materials and solvents. no_reagents->purify_reagents yes_vilsmeier Yes check_vilsmeier->yes_vilsmeier Yes no_vilsmeier No check_vilsmeier->no_vilsmeier No check_reaction_cond Were reaction time and temperature optimized? yes_vilsmeier->check_reaction_cond optimize_vilsmeier Optimize reagent formation: control temperature and stoichiometry. no_vilsmeier->optimize_vilsmeier yes_reaction_cond Yes check_reaction_cond->yes_reaction_cond Yes no_reaction_cond No check_reaction_cond->no_reaction_cond No consider_alternatives Consider alternative synthetic routes or catalysts. yes_reaction_cond->consider_alternatives optimize_reaction_cond Increase reaction time/temperature and monitor by TLC. no_reaction_cond->optimize_reaction_cond

References

Stability and storage conditions for Benzo[b]thiophene-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for Benzo[b]thiophene-4-carboxaldehyde (CAS No. 10133-25-2). This document is designed for our partners in research, discovery, and drug development. As a key intermediate, the stability and purity of this compound are paramount to achieving reproducible and reliable experimental outcomes. This guide moves beyond simple datasheet recommendations to provide in-depth, field-proven insights into its handling, storage, and stability, ensuring the integrity of your research.

Quick Reference: Storage & Handling Parameters

For experienced users, the following table summarizes the critical parameters for this compound. Detailed explanations and troubleshooting are provided in the subsequent sections.

ParameterRecommendationRationale & Key Considerations
Storage Temperature 2-8°C (Refrigerated)Slows kinetic degradation pathways, primarily oxidation.
Atmosphere Inert Gas (Nitrogen or Argon)The aldehyde functional group is susceptible to oxidation by atmospheric oxygen.[1][2][3]
Light Exposure Store in Amber Vials / DarkProtects from light-catalyzed degradation.[1][4]
Container Tightly-Sealed Amber Glass VialPrevents moisture and air ingress; amber glass blocks UV light.[1][4]
Incompatible Materials Strong Oxidizing Agents, Strong AcidsCan catalyze rapid and exothermic degradation.[5][6]
Short-Term Handling In a Chemical Fume HoodMinimizes inhalation risk and protects the compound from ambient moisture/air.[7]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the handling and storage of this compound in a practical, question-and-answer format.

Part 1: Storage and Stability

Q1: What are the optimal long-term storage conditions for solid this compound?

A: For long-term stability (>6 months), the compound should be stored at 2-8°C in a tightly sealed container under a dry, inert atmosphere (Nitrogen or Argon) .[8]

  • Expertise & Causality: The primary vulnerability of this compound is not the benzothiophene ring system, which is quite stable, but the aldehyde functional group (-CHO).[9][10] Aldehydes are readily oxidized to the corresponding carboxylic acids, a process that can be initiated by atmospheric oxygen.[3][11] Storing under an inert atmosphere displaces oxygen, directly inhibiting this primary degradation pathway. The refrigerated temperature (2-8°C) slows the rate of any potential degradation reactions.[7]

Q2: How sensitive is this compound to air and light? What physically happens to the compound upon exposure?

A: The compound is moderately sensitive to both air and light. Prolonged exposure will lead to degradation.

  • Air Exposure: Oxygen in the air will oxidize the aldehyde to Benzo[b]thiophene-4-carboxylic acid. This is the most common degradation pathway. Initially, this may not be visible, but over time, it can lead to changes in the material's physical properties and will compromise its purity.

  • Light Exposure: Aromatic aldehydes can be susceptible to photochemically induced degradation.[3] While the benzothiophene core has UV-absorbing properties, this energy can sometimes promote unwanted reactions.[12] Therefore, storage in a light-protecting amber vial is a critical and simple preventative measure.[1][4]

Q3: My solid sample, which was a pale yellow powder, now appears off-white or has some darker clumps. Is it still usable?

A: A significant change in color or physical appearance is a strong indicator of degradation. While it may still contain the desired compound, its purity is questionable.

  • Trustworthiness & Verification: Before using a sample that has changed appearance, you must re-characterize it to determine its purity. A simple visual inspection is insufficient for scientific rigor. The presence of the oxidized impurity, Benzo[b]thiophene-4-carboxylic acid, can alter the compound's melting point and will be clearly visible in analytical tests like NMR or LC-MS. Using a degraded sample can lead to failed reactions, inconsistent results, and the generation of unintended byproducts.

Part 2: Handling and In-Lab Use

Q4: What is the best way to handle the compound when weighing it out for an experiment?

A: All handling should be performed rapidly in a controlled environment, preferably a chemical fume hood with low ambient humidity.

  • Expertise & Causality: The goal during handling is to minimize exposure to atmospheric air and moisture.[13] A fume hood provides a controlled environment and ensures user safety by preventing inhalation of fine particles.[7] For weighing, have all necessary equipment ready to minimize the time the container is open. If handling larger quantities or for applications highly sensitive to purity, working in a glovebox under an inert atmosphere is the gold standard.

Q5: Can I store this compound in solution? If so, what solvents and conditions are recommended?

A: Storing aldehydes in solution is generally not recommended for long periods due to accelerated degradation. If short-term storage in solution is necessary (e.g., for a few days), use a dry, aprotic solvent such as anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Expertise & Causality: Solvents can facilitate degradation reactions. Protic solvents like methanol or ethanol are particularly problematic as they can react with the aldehyde to form hemiacetals or acetals, effectively changing the molecule.[11] Even in aprotic solvents, dissolved oxygen can be more reactive than in the solid state. If you must store in solution, use a high-purity anhydrous solvent, store the solution at 2-8°C, and blanket the headspace of the vial with nitrogen or argon before sealing.

Part 3: Quality Control & Troubleshooting

Q6: I suspect my sample of this compound has degraded. How can I definitively verify its purity?

A: The most straightforward and common method is Proton NMR (¹H NMR). You can also use High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) for a quantitative assessment.

  • Trustworthiness & Self-Validation: A ¹H NMR spectrum provides a clear fingerprint of the molecule. For a pure sample, you will see a characteristic singlet for the aldehyde proton (-CHO) around 10 ppm. Upon oxidation to the carboxylic acid, this aldehyde peak will disappear, and a new, broad singlet for the carboxylic acid proton (-COOH) will appear further downfield, typically >12 ppm. The presence and integration of this new peak relative to the aromatic protons can give you a quantitative measure of the impurity. See Protocol 2 for a detailed procedure.

Q7: What is the primary degradation product I should be looking for?

A: The primary degradation product from aerobic oxidation is Benzo[b]thiophene-4-carboxylic acid .

  • Diagram of Degradation: The following diagram illustrates this key transformation, which is the root cause of most stability issues with this compound.

degradation_pathway cluster_legend Legend reagent This compound (C₉H₆OS) condition [O] (Atmospheric O₂, Light, Moisture) reagent->condition product Benzo[b]thiophene-4-carboxylic acid (C₉H₆O₂S) condition->product Start Starting Material Degradation Degradation Product Condition Condition/Catalyst storage_workflow start Receive Compound prepare 1. Prepare Vials & Bring to Room Temp in Desiccator start->prepare inert 2. Flush Stock & Aliquot Vials with N₂/Ar prepare->inert weigh 3. Weigh Aliquots Rapidly in Hood inert->weigh seal 4. Flush Headspace & Seal Tightly weigh->seal store 5. Parafilm Seal & Store at 2-8°C seal->store end Stable Aliquot Ready store->end

References

Troubleshooting failed reactions involving Benzo[b]thiophene-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for reactions involving Benzo[b]thiophene-4-carboxaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshoot common experimental challenges. This compound is a valuable heterocyclic building block used in the synthesis of pharmaceuticals, agrochemicals, and materials for organic electronics.[1] Its aldehyde functionality serves as a versatile handle for constructing more complex molecular architectures.[1] However, the unique electronic properties of the benzothiophene ring system can influence reactivity, sometimes leading to unexpected outcomes. This guide provides a structured, question-and-answer approach to resolving these issues.

General Troubleshooting & Starting Material Integrity

This section addresses overarching issues that can affect any reaction involving this compound.

Q1: My reaction is sluggish or has failed to initiate. I suspect an issue with the starting material. How can I assess the quality of my this compound?

A: The purity and stability of your starting aldehyde are paramount for a successful reaction. This compound can be susceptible to oxidation over time.

Root Cause Analysis & Solutions:

  • Oxidation: The aldehyde functional group can oxidize to the corresponding carboxylic acid, which will be unreactive under most conditions (e.g., Wittig, reductive amination). This is often the primary mode of degradation.

  • Purity Check: Before starting your reaction, it is best practice to verify the purity of the aldehyde.

    • NMR Spectroscopy (¹H NMR): Check for the characteristic aldehyde proton signal (singlet, typically δ 9.5-10.5 ppm). The absence or diminished integration of this peak, coupled with the appearance of a broad carboxylic acid peak (δ > 10 ppm), indicates oxidation.

    • Thin-Layer Chromatography (TLC): Run a TLC against a fresh or known pure sample. The presence of a more polar spot (lower Rf) that streaks can indicate the carboxylic acid impurity.

  • Purification: If impurities are detected, the aldehyde can often be purified by column chromatography over silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate).[2]

  • Storage: Always store this compound under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (2-8°C is recommended) to minimize degradation.[1][3]

Reaction-Specific Troubleshooting Guides

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction for forming C=C bonds by reacting an aldehyde with an active methylene compound.

Q2: My Knoevenagel condensation is giving a very low yield. What are the most common reasons for failure?

A: Low yields in this reaction typically point to issues with the catalyst, reaction equilibrium, or the inherent reactivity of your substrates.[4][5]

Systematic Troubleshooting Table:

Potential Cause Explanation & Causality Recommended Solution
Inefficient Catalyst The Knoevenagel condensation is base-catalyzed. A base that is too weak will not efficiently deprotonate the active methylene compound. Conversely, a base that is too strong can promote self-condensation of the aldehyde.[4][5]Use a weak amine base like piperidine or pyridine as a starting point.[4] For greener protocols, consider ammonium salts like ammonium acetate.[6] Optimize catalyst loading (typically 0.1 equivalents).
Reaction Reversibility The reaction produces water as a byproduct. An accumulation of water can shift the equilibrium back towards the starting materials, halting the reaction and reducing the final yield.[4]Remove water as it is formed. The most common method is azeotropic removal using a Dean-Stark apparatus with a solvent like toluene.[4] Alternatively, adding molecular sieves to the reaction can sequester water.
Insufficient Reactivity The acidity of the active methylene compound is critical. If the protons are not sufficiently acidic (pKa is too high), deprotonation will be slow or incomplete.Ensure your active methylene compound has strongly electron-withdrawing groups (e.g., malononitrile, ethyl cyanoacetate, diethyl malonate).[5]
Suboptimal Temperature While many Knoevenagel condensations proceed at room temperature, some substrate combinations require thermal energy to overcome the activation barrier.[4]If the reaction is sluggish at room temperature, try gentle heating or refluxing, especially if using a Dean-Stark trap. Monitor progress by TLC to avoid decomposition.

Q3: Instead of my desired product, I'm observing a complex mixture and potential side products. What is happening?

A: Side reactions in Knoevenagel condensations often involve the product itself or self-condensation of the starting materials.

  • Michael Addition: Your α,β-unsaturated product is a Michael acceptor. A second molecule of the active methylene compound can add to it, leading to a more complex, multi-substituted product. This is more common with highly reactive methylene compounds.

    • Solution: Use a strict 1:1 or 1:1.1 stoichiometry of aldehyde to active methylene compound. Avoid a large excess of the methylene partner.

  • Self-Condensation: If the base is too strong, it can deprotonate the α-position of a different aldehyde molecule (if applicable, though not for this compound which has no α-protons) or promote other undesired pathways.[4][5]

    • Solution: Stick to weak bases like piperidine.

Reductive Amination

This reaction is a powerful method for synthesizing amines from aldehydes and primary or secondary amines via an intermediate imine.

Q4: My reductive amination is failing. I either recover my starting aldehyde or find it has been reduced to the corresponding alcohol.

A: This is a classic reductive amination problem and points directly to an imbalance between imine formation and reduction, or an incorrect choice of reducing agent.[7]

Workflow for Troubleshooting Reductive Amination

G start Start: Low Amine Yield check_imine Is Imine Formation Favorable? start->check_imine check_reductant Is the Reducing Agent Appropriate? check_imine->check_reductant Yes sol_water Solution: Remove water (Mol. Sieves) or pre-form imine. check_imine->sol_water No sol_ph Solution: Adjust pH to 4-5 (e.g., add AcOH). check_imine->sol_ph No aldehyde_reduction Observation: Aldehyde -> Alcohol check_reductant->aldehyde_reduction No sol_stab Solution: Switch to a milder reductant (e.g., NaBH(OAc)₃ - STAB). aldehyde_reduction->sol_stab no_reaction Observation: No Reaction no_reaction->check_imine sol_water->start sol_ph->start sol_stab->start

Caption: A logical workflow for diagnosing failed reductive amination reactions.

Detailed Explanation:

  • Imine Formation is Key: Reductive amination is a two-step process in one pot: (1) aldehyde + amine ⇌ imine + water, followed by (2) reduction of the imine/iminium ion. The first step is an equilibrium.[7]

    • Water Removal: To drive the equilibrium towards the imine, you must remove the water byproduct. Adding activated 4Å molecular sieves is a highly effective method.[7][8]

    • pH Optimization: Imine formation is typically fastest under mildly acidic conditions (pH 4-5).[7] This protonates the carbonyl oxygen, making the aldehyde more electrophilic, but without excessively protonating the amine nucleophile. Adding a catalytic amount of acetic acid is common practice.[8][9]

  • Choice of Reducing Agent: This is the most critical parameter.

    • Problem: Strong reducing agents like sodium borohydride (NaBH₄) can rapidly reduce the aldehyde to an alcohol before it has a chance to form the imine.[7]

    • Solution: Use a milder, more selective reducing agent. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reagent of choice for this reason. It is less reactive towards aldehydes and ketones but preferentially reduces the protonated iminium ion, leading to much cleaner reactions and higher yields.[7]

Q5: My reaction is producing a significant amount of a tertiary amine byproduct (over-alkylation). How can I improve selectivity for the secondary amine?

A: Over-alkylation occurs when the product secondary amine, which is often more nucleophilic than the starting primary amine, reacts with another molecule of the aldehyde.[7]

  • Stoichiometry Control: Using a slight excess of the primary amine can sometimes help, but this can complicate purification.

  • Stepwise Procedure: The most robust solution is to perform the reaction in two distinct steps. First, form the imine by mixing the aldehyde and amine (often with water removal). Monitor for completion by NMR or GC-MS. Once the imine is formed, then add the reducing agent. This prevents any secondary amine from being present while there is still unreacted aldehyde.[7]

  • Non-Acidic Conditions: Some reports suggest that running the reaction under non-acidic conditions can suppress the formation of tertiary amines.[7][8]

Wittig Reaction

The Wittig reaction transforms the aldehyde into an alkene using a phosphorus ylide. Its success often hinges on the generation and stability of the ylide.

Q6: My Wittig reaction has stalled, with a large amount of unreacted this compound remaining. What went wrong?

A: This common issue usually points to problems with ylide formation or stability. The ylide must be successfully generated before it can react with the aldehyde.

Causality Checklist:

  • Base Strength: Was your base strong enough to deprotonate the phosphonium salt? For non-stabilized ylides (where the carbon bears an alkyl or hydrogen substituent), very strong bases like n-BuLi, NaH, or KOtBu are required.[10][11]

  • Ylide Stability: If you are generating the ylide and letting it stir for a long time before adding the aldehyde, it may be decomposing, especially if it's a non-stabilized, highly reactive ylide.

    • Solution: A highly effective strategy is to generate the ylide in the presence of the aldehyde.[10] This can be done by mixing the phosphonium salt and aldehyde together and then adding the base portion-wise, allowing the ylide to react as soon as it's formed.

  • Solvent Choice: Ensure you are using an appropriate anhydrous aprotic solvent, such as THF or diethyl ether. Protic solvents will quench the ylide.

Q7: How can I control the E/Z stereoselectivity of the alkene product?

A: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.[12]

  • Non-Stabilized Ylides: Ylides that are not stabilized by resonance (e.g., from alkyltriphenylphosphonium salts) typically react rapidly and irreversibly to form a cis-oxaphosphetane intermediate, which decomposes to give the (Z)-alkene as the major product.[12]

  • Stabilized Ylides: Ylides stabilized by an adjacent electron-withdrawing group (e.g., -CO₂R, -CN) react more slowly and reversibly. This allows for equilibration to the more thermodynamically stable trans-oxaphosphetane intermediate, leading predominantly to the (E)-alkene.[11][12]

  • Schlosser Modification: For non-stabilized ylides where the (E)-alkene is desired, the Schlosser modification can be employed. This involves using an organolithium base at low temperature to form the betaine intermediate, which is then treated with a second equivalent of organolithium to deprotonate the carbon alpha to the phosphorus, followed by a proton source and warming to favor the (E)-alkene.[13]

Experimental Protocols: Validated Starting Points

Protocol 1: Knoevenagel Condensation with Malononitrile

This protocol details the synthesis of 2-(benzo[b]thiophen-4-ylmethylene)malononitrile.

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer, Dean-Stark apparatus, and reflux condenser, add this compound (1.0 g, 6.16 mmol, 1.0 equiv.).

  • Reagents: Add malononitrile (0.43 g, 6.47 mmol, 1.05 equiv.) and toluene (25 mL).

  • Catalyst: Add piperidine (0.06 mL, 0.62 mmol, 0.1 equiv.).

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing for 2-4 hours or until TLC analysis (e.g., 4:1 Hexanes:EtOAc) shows complete consumption of the starting aldehyde.

  • Workup: Cool the reaction mixture to room temperature. The product may precipitate. If so, collect the solid by filtration and wash with cold ethanol. If no precipitate forms, remove the toluene under reduced pressure.

  • Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to afford the final product.

Protocol 2: Reductive Amination with Benzylamine (STAB procedure)

This protocol details the synthesis of N-(benzo[b]thiophen-4-ylmethyl)benzylamine.

  • Setup: To a 100 mL oven-dried, round-bottom flask under a nitrogen atmosphere, add this compound (1.0 g, 6.16 mmol, 1.0 equiv.), benzylamine (0.72 mL, 6.47 mmol, 1.05 equiv.), and anhydrous dichloromethane (DCM, 30 mL).

  • Imine Formation: Add activated 4Å molecular sieves (approx. 3 g). Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (STAB) (1.57 g, 7.40 mmol, 1.2 equiv.).

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (20 mL). Stir for 15 minutes. Filter the mixture to remove the molecular sieves, washing the filter cake with DCM.

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q: What are the best general-purpose analytical methods for monitoring these reactions?

A: Thin-Layer Chromatography (TLC) is the most common and immediate method for monitoring reaction progress. A typical mobile phase for these compounds is a mixture of hexanes and ethyl acetate. For more detailed analysis, especially for identifying unknown byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable. ¹H NMR of crude reaction aliquots can also provide definitive structural information.

Q: Can this compound be used in Suzuki coupling reactions?

A: Not directly. The aldehyde itself is not a suitable partner for a standard Suzuki coupling. However, if you start with a halogenated derivative (e.g., 3-bromo-benzo[b]thiophene-4-carboxaldehyde), you can perform a Suzuki coupling to install a group at the 3-position.[2] In this case, you must be mindful of catalyst and base choice to avoid side reactions with the aldehyde. A common issue is dehalogenation, especially if reaction conditions are not sufficiently anhydrous.[14]

Q: My purification by column chromatography is difficult, with products smearing or being difficult to separate. Any tips?

A: The sulfur atom in the benzothiophene ring can sometimes interact strongly with the silica gel. If you are experiencing smearing, try deactivating the silica gel by pre-treating it with a small amount of triethylamine in your eluent (e.g., 0.5-1% v/v). This can often lead to much sharper bands and better separation.

References

Technical Support Center: Scaling Up the Synthesis of Benzo[b]thiophene-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Benzo[b]thiophene-4-carboxaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthetic intermediate. Here, we address common challenges and provide practical, field-proven insights to ensure a robust and efficient synthesis.

I. Overview of Synthetic Strategy for Scalable Production

Direct formylation of benzo[b]thiophene at the C4 position is notoriously challenging due to the inherent electronic properties of the heterocyclic ring system, which favor substitution at the C2, C3, and C7 positions. For a scalable and regioselective synthesis, a multi-step approach starting from a pre-functionalized benzene derivative is recommended. This strategy ensures that the aldehyde or a precursor group is correctly positioned from the outset, avoiding problematic isomer separations later in the synthesis.

The following workflow outlines a robust and scalable synthetic route.

scaled_synthesis_overview cluster_start Starting Material Preparation cluster_step1 Step 1: Benzylic Bromination cluster_step2 Step 2: Thiolation cluster_step3 Step 3: Cyclization to form the Benzo[b]thiophene core cluster_step4 Step 4: Formylation via Halogen-Metal Exchange A 2-Bromotoluene B 1-Bromo-2-(bromomethyl)benzene A->B NBS, AIBN D 1-Bromo-2-((methylthio)methyl)benzene B->D NaSMe E 4-Bromobenzo[b]thiophene D->E LDA or other strong base F This compound E->F n-BuLi, DMF

Caption: Proposed scalable synthetic workflow for this compound.

II. Frequently Asked Questions (FAQs)

Q1: Why is direct formylation of benzo[b]thiophene not recommended for producing the 4-carboxaldehyde isomer on a large scale?

A1: Direct formylation methods, such as the Vilsmeier-Haack reaction, are electrophilic aromatic substitution reactions. The benzo[b]thiophene ring system is most susceptible to electrophilic attack at the C2 and C3 positions due to the electron-donating nature of the sulfur atom. While some substitution can occur at C7, the C4 position is generally unreactive under standard Vilsmeier-Haack conditions. Attempting to force formylation at the C4 position often leads to low yields and a complex mixture of isomers that are difficult and costly to separate on a large scale.

Q2: What are the main advantages of the proposed multi-step synthesis?

A2: The primary advantage is regiocontrol . By starting with a substituted benzene, the position of the final aldehyde group is predetermined. This multi-step approach offers:

  • Predictable outcomes: Each step is a well-established transformation with a high degree of predictability.

  • Easier purification: Intermediates are generally easier to purify than a mixture of final product isomers.

  • Scalability: The reactions involved, such as benzylic bromination and nucleophilic substitution, are generally amenable to scale-up.

Q3: Are there alternative formylation methods for the final step?

A3: Yes, besides halogen-metal exchange followed by quenching with DMF, other methods could be considered depending on the scale and available equipment:

  • Grignard formation: Converting 4-bromobenzo[b]thiophene to the corresponding Grignard reagent and then reacting with a formylating agent like ethyl orthoformate.

  • Palladium-catalyzed carbonylation: This would introduce a carbonyl group that could then be reduced to the aldehyde. However, this often requires high pressures of carbon monoxide and specialized equipment.

For scalability and reliability, the n-BuLi/DMF approach is often preferred due to its high efficiency and relatively straightforward execution, provided cryogenic conditions can be maintained.

III. Troubleshooting Guide

Step 1: Benzylic Bromination of 2-Bromotoluene

Issue 1.1: Low conversion or incomplete reaction.

  • Possible Cause: Inefficient radical initiation.

  • Solution:

    • Ensure the radical initiator (e.g., AIBN or benzoyl peroxide) is fresh and has been stored correctly.

    • Increase the reaction temperature slightly, but be cautious of side reactions.

    • Use a light source (e.g., a sunlamp) to promote initiation if using AIBN.

    • Ensure the solvent is anhydrous and free of radical scavengers.

Issue 1.2: Formation of dibrominated or other side products.

  • Possible Cause: Over-bromination due to an excess of NBS or prolonged reaction time.

  • Solution:

    • Carefully control the stoichiometry of NBS (use 1.0-1.05 equivalents).

    • Monitor the reaction closely by TLC or GC and stop it as soon as the starting material is consumed.

    • Add the NBS portion-wise to maintain a low concentration in the reaction mixture.

Step 2: Thiolation with Sodium Thiomethoxide

Issue 2.1: Formation of disulfide byproducts.

  • Possible Cause: Oxidation of the thiomethoxide.

  • Solution:

    • Maintain a strictly inert atmosphere (nitrogen or argon) throughout the reaction.

    • Use freshly prepared or purchased sodium thiomethoxide.

    • Ensure all solvents are thoroughly degassed.

Issue 2.2: Low yield of the desired product.

  • Possible Cause: Competing elimination reactions or incomplete reaction.

  • Solution:

    • Control the reaction temperature. While some heat may be necessary, excessive temperatures can favor elimination.

    • Ensure efficient stirring, especially on a larger scale, to maintain homogeneity.

    • Consider using a phase-transfer catalyst if working in a biphasic system.

Step 3: Cyclization to 4-Bromobenzo[b]thiophene

Issue 3.1: Polymerization or formation of intractable tars.

  • Possible Cause: The intermediate anion is unstable at higher temperatures.

  • Solution:

    • Maintain strict cryogenic conditions (typically -78 °C) during the addition of the strong base (e.g., LDA).

    • Ensure slow, controlled addition of the base to manage the exotherm.

    • Use high-purity, anhydrous solvents.

Issue 3.2: Incomplete cyclization.

  • Possible Cause: Insufficient amount or reactivity of the base.

  • Solution:

    • Ensure the strong base is freshly prepared or titrated to confirm its molarity.

    • Use a slight excess of the base (e.g., 1.1-1.2 equivalents).

    • Allow for sufficient reaction time at low temperature before quenching.

Step 4: Formylation via Halogen-Metal Exchange

Issue 4.1: Low yield of the final product.

  • Possible Cause: Incomplete halogen-metal exchange or side reactions of the organolithium intermediate.

  • Solution:

    • Ensure the n-butyllithium is of high quality and has been properly titrated.

    • Maintain a very low temperature (-78 °C or below) throughout the process to prevent decomposition of the aryllithium species.

    • Use highly anhydrous solvents and reagents. Water will rapidly quench the organolithium intermediate.

Issue 4.2: Formation of benzo[b]thiophene (de-brominated starting material).

  • Possible Cause: Protonation of the aryllithium intermediate before the addition of DMF.

  • Solution:

    • This is a strong indicator of moisture or other proton sources in the reaction. Rigorously dry all glassware, solvents, and the DMF.

    • Ensure the inert atmosphere is maintained throughout the reaction and workup.

Issue 4.3: Difficult purification of the final product.

  • Possible Cause: Formation of closely related impurities.

  • Solution:

    • Consider a crystallization step for purification. A solvent screen can identify a suitable system for obtaining high-purity material.

    • If chromatography is necessary, optimize the solvent system to achieve good separation.

    • A bisulfite adduct formation can be used to selectively isolate the aldehyde from non-aldehydic impurities.

IV. Experimental Protocols and Data

Protocol 1: Synthesis of 4-Bromobenzo[b]thiophene

protocol_1 cluster_setup Reaction Setup cluster_cooling Cooling cluster_addition Base Addition cluster_reaction Reaction cluster_quench Quenching and Workup cluster_purification Purification A Charge a dry, inerted reactor with 1-bromo-2-((methylthio)methyl)benzene and anhydrous THF. B Cool the solution to -78 °C. A->B C Slowly add a solution of LDA (1.1 eq.) over 1-2 hours, maintaining T < -70 °C. B->C D Stir at -78 °C for 2-4 hours. C->D E Quench the reaction with saturated aqueous NH4Cl. D->E F Warm to room temperature and perform an extractive workup. E->F G Purify by vacuum distillation or crystallization. F->G protocol_2 cluster_setup Reaction Setup cluster_cooling Cooling cluster_addition n-BuLi Addition cluster_stir Stirring cluster_dmf_add DMF Addition cluster_warm_quench Warming and Quenching cluster_workup_purify Workup and Purification A Charge a dry, inerted reactor with 4-bromobenzo[b]thiophene and anhydrous THF. B Cool the solution to -78 °C. A->B C Slowly add n-butyllithium (1.05 eq.) while maintaining T < -70 °C. B->C D Stir for 1 hour at -78 °C. C->D E Add anhydrous DMF (1.5 eq.) slowly, keeping the temperature below -65 °C. D->E F Allow the reaction to slowly warm to 0 °C, then quench with 1M HCl. E->F G Perform an extractive workup and purify the product by crystallization or chromatography. F->G

Technical Support Center: Purification of Benzo[b]thiophene-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the purification of Benzo[b]thiophene-4-carboxaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the purification of this important synthetic intermediate.[1] As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to resolve challenges in your own laboratory setting.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product will largely depend on the synthetic route employed. However, some common impurities to anticipate are:

  • Benzo[b]thiophene-4-carboxylic acid: This is the most common impurity, arising from the oxidation of the aldehyde functional group. Aldehydes, particularly aromatic ones, can be susceptible to air oxidation.

  • Unreacted starting materials: Depending on the specific synthesis, you may have residual starting materials.

  • Solvent residues: Residual solvents from the reaction or initial work-up are common.

  • By-products from the formylation step: The specific by-products will be dictated by the formylation reagent used (e.g., Vilsmeier-Haack, Duff reaction).

Q2: What are the recommended storage conditions for this compound to minimize degradation?

A2: To maintain the integrity of your compound, it is recommended to store this compound at 2-8°C under an inert atmosphere, such as nitrogen or argon.[2][3] It should also be protected from light. These conditions will minimize the risk of oxidation to the corresponding carboxylic acid.

Q3: Which analytical techniques are best suited for assessing the purity of my this compound?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): An excellent initial technique for a quick purity check and to determine appropriate solvent systems for column chromatography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities. The aldehyde proton typically appears as a singlet around 10 ppm in the ¹H NMR spectrum.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying purity and separating closely related impurities.

Part 2: Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low yield after purification - Incomplete extraction of the product. - Product loss during recrystallization due to high solubility in the chosen solvent. - Decomposition on silica gel during chromatography.- Perform multiple extractions from the aqueous layer. - For recrystallization, use a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. - Deactivate the silica gel with a small amount of triethylamine in the eluent to prevent streaking and decomposition of the aldehyde.
Product appears oily or fails to crystallize - Presence of impurities that are inhibiting crystallization. - The product is not yet pure enough.- Attempt purification by column chromatography before recrystallization. - Try triturating the oil with a non-polar solvent like hexane to induce crystallization.
Aldehyde is converting to the carboxylic acid during purification - Exposure to air (oxidation). - Use of protic solvents in the presence of air.- Handle the compound under an inert atmosphere as much as possible. - Use de-gassed solvents.
Streaking or poor separation on TLC/Column Chromatography - The compound may be too polar for the chosen eluent system. - Interaction of the aldehyde with the acidic silica gel.- Gradually increase the polarity of your eluent. - Add a small amount (0.1-1%) of triethylamine or acetic acid to the eluent to improve the peak shape.

Part 3: Detailed Purification Protocols

Here, we provide step-by-step protocols for the most common and effective methods for purifying this compound.

Protocol 1: Purification by Column Chromatography

This is often the most effective method for removing a variety of impurities.

Diagram of the Column Chromatography Workflow:

G cluster_prep Preparation cluster_run Elution & Collection cluster_analysis Analysis & Isolation prep_eluent Prepare Eluent (e.g., Hexane:Ethyl Acetate) pack_column Pack Column with Silica Gel prep_eluent->pack_column load_sample Load Crude Sample pack_column->load_sample elute Elute with Solvent load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure Benzo[b]thiophene- 4-carboxaldehyde evaporate->pure_product

Caption: Workflow for Column Chromatography Purification.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Glass column

  • Collection tubes

  • TLC plates

Procedure:

  • Eluent Selection: Begin by determining a suitable eluent system using TLC. A good starting point for aromatic aldehydes is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the desired product. A common eluent system for related benzothiophene derivatives is a gradient of hexane to 95:5 hexane/ethyl acetate.[4]

  • Column Packing:

    • Securely clamp the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in your starting eluent and pour it into the column, allowing it to settle into a packed bed. Alternatively, dry pack the column with silica gel and then flush with the eluent.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent to obtain a dry, free-flowing powder.

    • Carefully add the sample to the top of the packed column.

  • Elution and Collection:

    • Begin eluting the column with your chosen solvent system, collecting fractions in separate test tubes.

    • If using a gradient, gradually increase the polarity of the eluent.

  • Fraction Analysis:

    • Monitor the elution of your compound by spotting the collected fractions on a TLC plate and visualizing under UV light.

    • Combine the fractions that contain the pure product.

  • Isolation:

    • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

Protocol 2: Purification via Bisulfite Adduct Formation

This chemical purification method is highly selective for aldehydes and can be very effective for removing non-aldehydic impurities.

Diagram of the Bisulfite Adduct Purification Workflow:

G cluster_formation Adduct Formation cluster_separation Separation cluster_regeneration Aldehyde Regeneration dissolve Dissolve Crude Aldehyde in Miscible Solvent add_bisulfite Add Saturated Sodium Bisulfite Solution dissolve->add_bisulfite precipitate Precipitate Adduct add_bisulfite->precipitate add_solvents Add Water & Immiscible Organic Solvent precipitate->add_solvents separate_layers Separate Aqueous Layer (contains adduct) add_solvents->separate_layers basify Basify Aqueous Layer (e.g., with NaOH) separate_layers->basify extract Extract Regenerated Aldehyde basify->extract isolate Dry & Evaporate Organic Layer extract->isolate pure_product Pure Benzo[b]thiophene- 4-carboxaldehyde isolate->pure_product

Caption: Workflow for Bisulfite Adduct Purification.

Materials:

  • Crude this compound

  • Methanol or Tetrahydrofuran (THF)

  • Saturated sodium bisulfite (NaHSO₃) solution (freshly prepared)

  • Diethyl ether or Ethyl acetate

  • Sodium hydroxide (NaOH) solution (e.g., 2M)

  • Separatory funnel

Procedure:

  • Adduct Formation:

    • Dissolve the crude this compound in a minimal amount of a water-miscible solvent like methanol or THF in a flask.

    • Slowly add a freshly prepared saturated solution of sodium bisulfite while stirring. The bisulfite adduct may precipitate as a white solid.

  • Separation of Impurities:

    • Transfer the mixture to a separatory funnel.

    • Add an equal volume of water and an immiscible organic solvent like diethyl ether or ethyl acetate.

    • Shake the funnel vigorously. The bisulfite adduct will dissolve in the aqueous layer, while non-aldehydic impurities will remain in the organic layer.

    • Separate the layers and retain the aqueous layer.

  • Regeneration of the Aldehyde:

    • To the aqueous layer in the separatory funnel, add a fresh portion of diethyl ether or ethyl acetate.

    • Slowly add a sodium hydroxide solution while monitoring the pH. Continue adding base until the solution is strongly basic (pH > 10). This will regenerate the aldehyde from the bisulfite adduct.

    • Shake the funnel to extract the purified aldehyde into the organic layer.

  • Isolation:

    • Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the purified this compound.

Part 4: Data Interpretation

Interpreting ¹H NMR Data for Purity Assessment:

The ¹H NMR spectrum is a powerful tool for identifying impurities. Below is a table of expected chemical shifts for the product and a common impurity.

Proton Expected Chemical Shift (δ, ppm) Notes
Aldehyde (-CHO) ~10.0Singlet
Aromatic Protons 7.0 - 8.5Complex multiplet pattern
Carboxylic Acid (-COOH) of Benzo[b]thiophene-4-carboxylic acid > 10.0 (often broad)This peak will be absent in a pure sample.
Residual Solvents Varies (e.g., Dichloromethane ~5.3 ppm, Ethyl Acetate ~2.0, 4.1, 1.2 ppm)Refer to standard solvent impurity charts.[5]

References

Analytical challenges in the characterization of Benzo[b]thiophene-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the analytical characterization of Benzo[b]thiophene-4-carboxaldehyde (CAS No. 10133-25-2). This resource is designed for researchers, scientists, and drug development professionals to navigate the common and nuanced challenges encountered during the analysis of this compound. Here, we move beyond simple protocols to provide in-depth, field-proven insights into why specific analytical issues arise and how to systematically troubleshoot them.

Introduction to Analytical Nuances

This compound is a key intermediate in medicinal chemistry and materials science.[1] Its unique structure, featuring a fused aromatic system and a reactive aldehyde group, presents a specific set of analytical hurdles. Accurate characterization is paramount for ensuring purity, stability, and reactivity in downstream applications. This guide provides a structured approach to troubleshooting the most common analytical techniques employed for this molecule: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Part 1: High-Performance Liquid Chromatography (HPLC) Troubleshooting

HPLC is a cornerstone technique for purity assessment and quantification. However, the aromaticity and polarity of this compound can lead to specific chromatographic challenges.

FAQ 1: Why am I observing poor peak shape (tailing or fronting) for my this compound peak?

Answer: Poor peak shape is a common issue that can compromise resolution and integration accuracy. The primary causes for this compound are typically secondary interactions with the stationary phase or issues with the mobile phase.

Causality Explained: The lone pair of electrons on the sulfur atom and the polar aldehyde group can engage in undesirable interactions with residual silanols on silica-based C18 columns. This is particularly prevalent at neutral pH where silanols can be deprotonated and interact with the slightly basic character of the thiophene sulfur.

Troubleshooting Protocol:

  • Mobile Phase pH Adjustment:

    • Action: Incorporate a buffer into your mobile phase to maintain a low pH (e.g., 2.5-3.5). Phosphoric acid or trifluoroacetic acid (TFA) at low concentrations (0.05-0.1%) are effective.

    • Reasoning: At a lower pH, the residual silanols on the silica support are protonated, minimizing ionic interactions with the analyte and reducing peak tailing.

  • Column Selection:

    • Action: If pH adjustment is insufficient, switch to a column with a different stationary phase or one that is end-capped. A phenyl-hexyl column can offer alternative selectivity through pi-pi interactions.[2]

    • Reasoning: End-capped columns have fewer accessible silanol groups. Phenyl-hexyl columns can provide favorable pi-pi stacking interactions with the benzo[b]thiophene ring system, leading to better peak shapes.

  • Sample Overload:

    • Action: Reduce the concentration of your sample and re-inject.

    • Reasoning: Injecting too much sample can saturate the stationary phase at the column inlet, leading to peak fronting.

Workflow for HPLC Peak Shape Troubleshooting:

HPLC_Troubleshooting start Poor Peak Shape (Tailing/Fronting) check_ph check_ph start->check_ph adjust_ph Adjust pH to 2.5-3.5 with 0.1% TFA or H3PO4 check_ph->adjust_ph No check_overload Is Sample Concentrated? check_ph->check_overload Yes adjust_ph->check_overload dilute_sample Dilute Sample 10x and Re-inject check_overload->dilute_sample Yes change_column Switch to End-capped or Phenyl-Hexyl Column check_overload->change_column No dilute_sample->change_column good_peak Symmetrical Peak change_column->good_peak

Caption: A logical workflow for troubleshooting poor HPLC peak shape.

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile compounds, including potential impurities in this compound samples.

FAQ 2: My this compound peak is broad or shows signs of degradation in the GC-MS analysis. What is the cause and how can I fix it?

Answer: Peak broadening and degradation in GC-MS are often due to the thermal lability of the aldehyde group or interactions with active sites in the GC system.

Causality Explained: The aldehyde functional group can be susceptible to oxidation or decomposition at the high temperatures of the GC inlet. Furthermore, active sites in the inlet liner or the front of the GC column can cause irreversible adsorption or catalytic degradation of the analyte.

Troubleshooting Protocol:

  • Inlet Temperature Optimization:

    • Action: Lower the injector temperature in 20°C increments. Start from a typical 250°C and go down to as low as 200°C.

    • Reasoning: This minimizes the risk of thermal degradation of the analyte before it reaches the column.

  • Inlet Liner Deactivation:

    • Action: Replace the standard glass wool liner with a deactivated liner.

    • Reasoning: Deactivated liners have a chemically treated surface that masks active silanol groups, preventing analyte interaction and degradation.[3]

  • Column Maintenance:

    • Action: If the peak shape is still poor, "bake out" the column at its maximum rated temperature for a short period (as per the manufacturer's instructions) or trim the first few centimeters of the column.

    • Reasoning: This removes non-volatile residues and active sites that may have accumulated at the column inlet.

Parameter Initial Condition Optimized Condition Rationale
Inlet Temperature 250 °C200-220 °CMinimize thermal degradation
Inlet Liner Standard Glass WoolDeactivatedPrevent adsorption and catalysis
Carrier Gas Flow 1.0 mL/min (constant flow)1.2 mL/min (constant flow)Ensure efficient transfer to column

Table 1: Recommended GC-MS parameter adjustments for this compound analysis.

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for the structural elucidation of this compound and the identification of impurities.

FAQ 3: I'm seeing unexpected small peaks in my ¹H NMR spectrum. How can I determine if they are impurities or artifacts?

Answer: Distinguishing between genuine impurities and experimental artifacts is crucial for accurate structural confirmation and purity assessment.

Causality Explained: Extraneous peaks can arise from residual solvents in your sample or the NMR tube, grease from glassware, or degradation of the compound.

Troubleshooting Protocol:

  • Identify Residual Solvents:

    • Action: Compare the chemical shifts of the unknown peaks with published data for common laboratory solvents.[4][5]

    • Reasoning: Solvents used in the synthesis or purification (e.g., hexane, ethyl acetate, dichloromethane) are common contaminants.

  • Check for Aldehyde Oxidation:

    • Action: Look for a broad peak between 10-12 ppm in the ¹H NMR spectrum. This could indicate the presence of the corresponding carboxylic acid, Benzo[b]thiophene-4-carboxylic acid, formed by oxidation of the aldehyde.

    • Reasoning: Aldehydes are prone to oxidation, especially if the sample has been stored for a prolonged period or exposed to air.

  • Perform a D₂O Shake:

    • Action: Add a drop of D₂O to your NMR tube, shake vigorously, and re-acquire the spectrum.

    • Reasoning: Protons on heteroatoms (like the -OH of a carboxylic acid impurity) will exchange with deuterium and their corresponding peaks will disappear or significantly diminish.

Potential Impurity ¹H NMR Chemical Shift (CDCl₃, approx. ppm) Diagnostic Feature
Benzo[b]thiophene-4-carboxylic acid~10-12 (broad singlet)Disappears upon D₂O shake
Residual Ethyl Acetate~4.1 (q), ~2.0 (s), ~1.2 (t)Characteristic quartet, singlet, and triplet pattern
Residual Hexane~1.25 (m), ~0.88 (t)Aliphatic signals
Water~1.56Broad singlet, shift is concentration and temperature dependent

Table 2: Common impurities and their approximate ¹H NMR chemical shifts in CDCl₃.[4]

Part 4: Mass Spectrometry (MS)

Mass spectrometry provides vital information about the molecular weight and fragmentation pattern of this compound.

FAQ 4: What are the expected key fragment ions for this compound in an electron ionization (EI) mass spectrum?

Answer: Understanding the fragmentation pattern is key to confirming the structure and identifying related compounds in a mixture.

Causality Explained: Under EI conditions, the molecule is ionized to a radical cation (M⁺˙), which then undergoes characteristic fragmentation. For this compound, the primary fragmentation pathways involve the loss of the formyl group.

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺˙): The most intense peak in the high mass region should correspond to the molecular weight of the compound (m/z 162).[6][7]

  • Loss of a Hydrogen Radical ([M-H]⁺): A significant peak at m/z 161 is expected due to the loss of the aldehydic hydrogen.[7]

  • Loss of Carbon Monoxide ([M-CHO]⁺): Fragmentation of the formyl group leads to the loss of a CHO radical, resulting in a peak at m/z 133. However, a more common fragmentation is the loss of carbon monoxide (CO) from the [M-H]⁺ ion, also leading to a fragment at m/z 133.

  • Formation of Benzothienyl Cation: The loss of the entire formyl group (CHO) results in a benzothienyl cation at m/z 133.

Fragmentation Pathway Diagram:

MS_Fragmentation M This compound (m/z 162) M_H [M-H]⁺ (m/z 161) M->M_H - H• M_CHO [M-CHO]⁺ (m/z 133) M_H->M_CHO - CO

Caption: Primary fragmentation pathway of this compound in EI-MS.

References

Validation & Comparative

Comparative Validation of Benzo[b]thiophene Derivatives: A Guide to Assessing Anticancer, Anti-inflammatory, and Antimicrobial Activities

Author: BenchChem Technical Support Team. Date: January 2026

The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological properties.[1][2] Its structural versatility allows for extensive derivatization, leading to molecules that can act as anticancer, anti-inflammatory, antimicrobial, antioxidant, and anticonvulsant agents, among others.[3][4][5] This guide provides a comparative framework for researchers and drug development professionals to validate the biological activities of novel benzo[b]thiophene derivatives, with a particular focus on analogs related to the benzo[b]thiophene-4-carboxaldehyde backbone.

We will delve into the mechanistic underpinnings of their key biological effects, present objective comparisons of derivative performance using experimental data, and provide detailed, field-proven protocols for in vitro validation. The causality behind experimental choices is explained to ensure that each protocol serves as a self-validating system for generating robust and reproducible data.

Part 1: Anticancer Activity Validation

Benzo[b]thiophene derivatives exert their anticancer effects through diverse mechanisms, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation and migration, and the modulation of critical signaling pathways that are often dysregulated in cancer.[6][7]

Mechanistic Insights: Targeting Cancer Hallmarks

Several key pathways have been identified as targets for benzo[b]thiophene derivatives. For instance, certain derivatives function as potent inhibitors of tubulin polymerization, a critical process for cell division, thereby halting the cell cycle and inducing apoptosis.[8] Others have been shown to inhibit the RhoA/ROCK pathway, which is instrumental in cancer cell proliferation, migration, and invasion.[7] Furthermore, the STAT3 signaling pathway, a crucial regulator of cell survival and proliferation, has been identified as a target; its inhibition by benzo[b]thiophene derivatives can trigger apoptosis and block the cell cycle.[9] A notable example is the induction of apoptosis through the activation of pro-apoptotic genes like BAX, CASP3, CASP8, CASP9, and P53.[6][10]

Below is a diagram illustrating the inhibition of the STAT3 signaling pathway, a common mechanism for the anticancer activity of these compounds.

STAT3_Inhibition_Pathway Receptor Cytokine Receptor JAK JAK Receptor->JAK STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization Benzothiophene Benzo[b]thiophene Derivative (e.g., 8b) Benzothiophene->STAT3_active Inhibits Phosphorylation DNA DNA STAT3_dimer->DNA Nuclear Translocation Gene_Expression Target Gene Expression (Proliferation, Survival) DNA->Gene_Expression Transcription

Caption: Inhibition of the STAT3 signaling pathway by a Benzo[b]thiophene derivative.

Comparative Performance of Anticancer Derivatives

The efficacy of benzo[b]thiophene derivatives varies significantly based on their substitution patterns. The following table summarizes the in vitro anticancer activity of several representative compounds against various cancer cell lines.

Derivative Name/CodeTarget Cell LineActivity Metric (GI₅₀/IC₅₀/EC₅₀)Reference
Compound 6d (2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene)L1210 (Murine Leukemia)IC₅₀: 0.76 nM[8]
Compound 6d Molt/4 (Human T-lymphoblastoid)IC₅₀: 0.69 nM[8]
Compound 5 (Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile)Leukemia Cell Lines (Average)GI₅₀: 10 - 66.5 nM[11]
Compound 6 (Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile)CNS Cancer Cell Lines (Average)GI₅₀: 21.2 - 50.0 nM[11]
Compound 13 (E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile)Most NCI-60 Cell LinesGI₅₀: < 10.0 nM[11]
IPBT (3-iodo-2-phenylbenzo[b]thiophene)HepG2 (Liver Carcinoma)EC₅₀: 67.04 µM[6][10]
IPBT Caco-2 (Colorectal Adenocarcinoma)EC₅₀: 63.74 µM[6][10]
Compound b19 (benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivative)MDA-MB-231 (Breast Cancer)Significant inhibition of proliferation[7]
Compound 8b (benzo[b]thiophene 1,1-dioxide derivative)Various Cancer CellsPotent STAT3 Inhibition[9]
Experimental Protocol: Cell Viability (MTT) Assay

This protocol is fundamental for assessing the cytotoxic effects of novel compounds on cancer cells. The assay measures the metabolic activity of cells, which is an indicator of cell viability.

Causality: The choice of the MTT assay is based on its reliability, high throughput, and its direct correlation of mitochondrial activity (reduction of MTT to formazan) with the number of viable cells. This provides a quantitative measure of a compound's cytotoxic or cytostatic effects.

MTT_Assay_Workflow A 1. Cell Seeding Seed cancer cells (e.g., 5x10³ cells/well) in a 96-well plate. B 2. Incubation Allow cells to adhere for 24 hours at 37°C, 5% CO₂. A->B C 3. Compound Treatment Treat cells with various concentrations of Benzo[b]thiophene derivatives. B->C D 4. Incubation Incubate for a defined period (e.g., 24, 48, or 72 hours). C->D E 5. MTT Addition Add MTT solution (5 mg/mL) to each well and incubate for 4 hours. D->E F 6. Solubilization Remove medium and add DMSO to dissolve formazan crystals. E->F G 7. Absorbance Reading Measure absorbance at 570 nm using a microplate reader. F->G H 8. Data Analysis Calculate % cell viability relative to vehicle-treated control. Determine IC₅₀. G->H

Caption: Standard workflow for the MTT cell viability assay.

Detailed Steps:

  • Cell Culture: Culture the desired cancer cell line (e.g., MDA-MB-231) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ humidified incubator.

  • Seeding: Trypsinize and count the cells. Seed 5 x 10³ cells per well in a 96-well flat-bottom plate and incubate for 24 hours to allow for cell attachment.[12]

  • Treatment: Prepare serial dilutions of the Benzo[b]thiophene derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired time (e.g., 24 or 48 hours).

  • MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[12]

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability using the formula: (Absorbance of Treated Cells / Absorbance of Control Cells) x 100. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Part 2: Anti-inflammatory Activity Validation

Chronic inflammation is implicated in numerous diseases. Benzo[b]thiophene derivatives have shown promise as anti-inflammatory agents by inhibiting the production of key pro-inflammatory mediators.[6][13]

Mechanistic Insights: Suppressing the Inflammatory Cascade

The anti-inflammatory action of these compounds is often validated in cellular models, such as lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7).[6][10] In these models, derivatives have been shown to significantly reduce the production of nitric oxide (NO) and down-regulate the expression of pro-inflammatory genes and proteins like inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[6][10]

Comparative Performance of Anti-inflammatory Derivatives

The following table highlights the anti-inflammatory potential of representative benzo[b]thiophene compounds.

Derivative Name/CodeCellular ModelKey EffectReference
IPBT (3-iodo-2-phenylbenzo[b]thiophene)LPS-induced RAW 264.7Significantly reduced Nitric Oxide (NO) production[6][10]
IPBT LPS-induced RAW 264.7Reduced expression of COX-2, iNOS, TNF-α, IL-6[6][10]
Tinoridine (Commercial Drug)In vivo modelsInhibition of COX enzymes[13]
2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives In vitro enzyme assaySelective COX-2 inhibition (IC₅₀: 0.31–1.40 µM)[13]
Experimental Protocol: Nitric Oxide (NO) Production (Griess Assay)

This assay is a straightforward and widely used method to quantify NO production by measuring its stable metabolite, nitrite, in the cell culture supernatant.

Causality: LPS is a potent stimulator of macrophages, inducing a strong inflammatory response that includes the production of high levels of NO via iNOS. The Griess assay provides a direct measure of this key inflammatory mediator, making it an excellent primary screen for anti-inflammatory potential. A reduction in nitrite levels directly indicates that the test compound interferes with the inflammatory cascade.

Detailed Steps:

  • Cell Culture and Seeding: Seed RAW 264.7 macrophage cells (e.g., 5 x 10⁴ cells/well) in a 96-well plate and allow them to adhere for 24 hours.[12]

  • Pre-treatment: Pre-treat the cells with various non-toxic concentrations of the Benzo[b]thiophene derivatives for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include control wells with cells only, cells + LPS, and cells + derivative without LPS.[12][14]

  • Supernatant Collection: After incubation, collect 50-100 µL of the culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, add 50 µL of supernatant to 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[14]

  • Incubation and Measurement: Incubate for 10-15 minutes at room temperature, protected from light. Measure the absorbance at 540 nm.[14]

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage inhibition of NO production compared to the LPS-only control.

Part 3: Antimicrobial Activity Validation

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents.[15] Benzo[b]thiophene derivatives have demonstrated activity against a range of pathogenic bacteria and fungi.[16][17]

Mechanistic Insights: Disrupting Microbial Viability

The antimicrobial activity of benzo[b]thiophene derivatives is highly dependent on their specific chemical structure, including the nature and position of substituents.[16] Some derivatives exhibit broad-spectrum activity, while others are more specific. For Gram-negative bacteria, which possess a challenging outer membrane, the efficacy of these compounds can sometimes be significantly enhanced when co-administered with a membrane-permeabilizing agent like polymyxin B.[15]

Comparative Performance of Antimicrobial Derivatives

This table provides a snapshot of the antimicrobial efficacy of various benzo[b]thiophene derivatives against different pathogens.

Derivative Name/CodeTarget MicroorganismActivity Metric (MIC in µg/mL)Reference
(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide (II.b) Staphylococcus aureus (MRSA)4[17]
3-iodo-2-(thiophen-2-yl) benzo[b]thiophene (10) Candida albicansAntifungal potential noted[18]
2-(1-hydroxy-cyclohexyl)-3-chlorobenzo[b]thiophene (25) Bacillus cereus128[16]
2-(1-hydroxy-cyclohexyl)-3-bromobenzo[b]thiophene (26) Staphylococcus aureus128[16]
Various derivatives + Polymyxin B Escherichia coli8 - 64[15]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16][19]

Causality: This method provides a quantitative endpoint (the MIC) by directly challenging the microorganism with a range of compound concentrations. It is highly standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and comparability of data across different studies.[20]

Detailed Steps:

  • Inoculum Preparation: Grow the microbial strain (e.g., S. aureus ATCC 25923) overnight in an appropriate broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the Benzo[b]thiophene derivative in the broth. The final volume in each well should be 50 or 100 µL.

  • Inoculation: Add an equal volume of the standardized microbial inoculum to each well, bringing the final volume to 100 or 200 µL.

  • Controls: Include a positive control (broth + inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound in which there is no visible turbidity (growth). The result can be confirmed by reading the optical density (OD) at 600 nm.

Conclusion and Future Perspectives

The benzo[b]thiophene scaffold remains a highly valuable starting point for the development of new therapeutic agents. This guide provides the foundational frameworks for validating the anticancer, anti-inflammatory, and antimicrobial activities of its derivatives. The provided protocols, when executed with precision, yield reliable and comparable data that is essential for advancing promising lead compounds through the drug discovery pipeline. Future research should focus on elucidating detailed structure-activity relationships (SAR) to rationally design derivatives with enhanced potency and selectivity, while also exploring in vivo models to confirm the therapeutic potential identified through these critical in vitro validation assays.

References

A Comparative Guide to the Efficacy of Benzo[b]thiophene-4-carboxaldehyde in Synthesis and Biological Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the choice of a starting aldehyde is a critical decision that dictates the efficiency of a synthetic route and the ultimate biological profile of the target molecule. While common aldehydes like benzaldehyde or vanillin are well-characterized, heterocyclic aldehydes offer a gateway to novel chemical space and unique pharmacological properties. This guide provides an in-depth comparison of Benzo[b]thiophene-4-carboxaldehyde, a prominent heterocyclic aldehyde, against a selection of standard aromatic aldehydes. We will delve into its physicochemical properties, comparative reactivity in a cornerstone organic reaction, and its potential biological efficacy, supported by experimental protocols and data.

Introduction: The Strategic Value of Heterocyclic Aldehydes

Aldehydes are foundational building blocks in organic chemistry, prized for the reactivity of their carbonyl group which allows for a vast number of transformations including nucleophilic additions, oxidations, and condensations.[1][2][3] This versatility makes them indispensable intermediates in the synthesis of active pharmaceutical ingredients (APIs).[3]

The benzo[b]thiophene scaffold, a fusion of a benzene ring and a thiophene ring, is a "privileged structure" in medicinal chemistry.[4] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5] this compound, by incorporating the reactive aldehyde functionality onto this potent core, serves as a versatile starting point for creating complex, biologically active molecules.[6][7] This guide aims to quantify the advantages and contextualize the use of this aldehyde in comparison to more conventional choices.

Physicochemical Properties: A Foundation for Reactivity

The performance of an aldehyde in a reaction is fundamentally governed by its physical and chemical properties. The electron distribution within the aromatic system, steric hindrance, and solubility all play crucial roles. Below is a comparison of this compound with other commonly used aromatic aldehydes.

Table 1: Comparison of Physicochemical Properties

PropertyThis compoundBenzaldehydep-Anisaldehyde4-Nitrobenzaldehyde
CAS Number 10133-25-2[8][9]100-52-7123-11-5[10]100-28-5
Molecular Formula C₉H₆OS[8][9]C₇H₆OC₈H₈O₂[10]C₇H₅NO₃
Molecular Weight ( g/mol ) 162.21[8][9]106.12136.15[10]151.12
Boiling Point (°C) Decomposes178.1248[10]277
Polar Surface Area (Ų) 45.3[8]17.0726.363.6
XLogP3 2.4[8]1.51.81.5

Expert Analysis: The properties of this compound present a unique profile. Its higher molecular weight and larger polar surface area compared to benzaldehyde suggest different solubility and intermolecular interaction profiles. The fused thiophene ring acts as an electron-rich system, which modulates the electrophilicity of the carbonyl carbon in a distinct manner compared to the electron-donating methoxy group in p-anisaldehyde or the strongly electron-withdrawing nitro group in 4-nitrobenzaldehyde. This electronic difference is the primary driver of its unique chemical reactivity.

Comparative Chemical Reactivity: The Biginelli Reaction

To provide a tangible comparison of efficacy, we will examine the performance of these aldehydes in the Biginelli reaction, a one-pot multicomponent reaction crucial for the synthesis of dihydropyrimidinones (DHPMs), a class of compounds with significant therapeutic potential.[11][12] The reactivity of the aldehyde is a key determinant of the reaction's success and yield.

The general reactivity of aromatic aldehydes is influenced by the electronic nature of their substituents. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon, typically leading to higher reactivity, while electron-donating groups (EDGs) have the opposite effect.[10] The benzo[b]thiophene system, while aromatic, presents a more complex electronic influence than simple substituted benzenes.

Table 2: Comparative Efficacy in the Biginelli Reaction

Aldehyde EntryCatalystReaction Time (h)Yield (%)Reference
This compoundConc. HCl16~85 (Estimated)N/A
BenzaldehydeConc. HCl1688[11][12]
p-Anisaldehyde (EDG)Conc. HCl1682[11][12]
4-Bromobenzaldehyde (weak EWG)Conc. HCl1691[11][12]

Note: The yield for this compound is an expert estimation based on the typical reactivity of heterocyclic aldehydes in this reaction, as direct comparative data under these specific conditions was not found in the initial literature search. This highlights an area for further experimental validation.

Causality Behind Experimental Choices: The Biginelli reaction is selected for this comparison due to its sensitivity to the aldehyde's electronic properties and its widespread use in medicinal chemistry for generating compound libraries. Concentrated HCl is a common and effective protonic acid catalyst for this transformation.[12] The choice of methanol as a solvent is standard, and the reflux condition provides the necessary thermal energy to overcome the activation barriers of the multiple steps involved.

Experimental Protocol: Biginelli Reaction for DHPM Synthesis

This protocol outlines the procedure for synthesizing a dihydropyrimidinone using an aromatic aldehyde as a key reactant.

Materials:

  • Aromatic aldehyde (e.g., this compound) (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Urea (1.5 eq)

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Methanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea (15 mmol).

  • Solvent and Catalyst Addition: Add 20 mL of methanol to the flask, followed by the dropwise addition of 5 drops of concentrated HCl.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 16 hours.[12]

  • Workup: After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

  • Isolation: Filter the solid precipitate and wash it with a small amount of cold methanol to remove unreacted starting materials.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or ethyl acetate/petroleum ether, to yield the pure dihydropyrimidinone.

Workflow and Mechanism Visualization

The following diagram illustrates the generally accepted workflow and simplified mechanism for the acid-catalyzed Biginelli reaction.

Biginelli_Reaction cluster_setup 1. Reaction Setup cluster_reaction 2. Reflux & Reaction cluster_workup 3. Isolation & Purification Aldehyde Aldehyde Reflux Heat to Reflux (16 hours) Urea Urea EAA Ethyl Acetoacetate Solvent Methanol + HCl Cool Cool to RT Reflux->Cool Filter Filter Precipitate Cool->Filter Recrystallize Recrystallize Filter->Recrystallize Pure_Product Pure DHPM Recrystallize->Pure_Product

Caption: Experimental workflow for the Biginelli reaction.

Comparative Biological Efficacy: An Anticancer Perspective

The benzo[b]thiophene core is frequently explored for its anticancer properties.[13][14] Therefore, a logical way to compare the efficacy of aldehydes is to synthesize a series of derivatives and evaluate their cytotoxicity against cancer cell lines. While this guide cannot generate novel experimental data, we can outline the protocol for such a comparison and discuss the expected outcomes based on structure-activity relationships.

The biological activity of a final compound derived from an aldehyde is not solely dependent on the aldehyde itself, but on the overall structure. However, the aldehyde fragment becomes a key part of the final pharmacophore. The lipophilicity, hydrogen bonding capability, and steric profile of the benzo[b]thiophene moiety compared to a simple phenyl or substituted phenyl ring will profoundly influence how the final molecule interacts with biological targets.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol provides a standard method for assessing the cytotoxic effects of newly synthesized compounds on a cancer cell line (e.g., HeLa or A549) and determining the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).[10]

Materials:

  • Cancer cell line (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration (on a log scale) and determine the IC₅₀ value using non-linear regression analysis.

Visualization of the Assay Workflow

This diagram outlines the key steps in evaluating compound cytotoxicity using the MTT assay.

MTT_Assay cluster_prep 1. Cell Preparation cluster_treat 2. Compound Treatment cluster_assay 3. Assay & Readout Seed Seed Cells in 96-well plate Incubate1 Incubate 24h (Attachment) Seed->Incubate1 Treat Add Compound Serial Dilutions Incubate1->Treat Incubate2 Incubate 48-72h (Exposure) Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 4h (Formazan Formation) Add_MTT->Incubate3 Solubilize Solubilize Formazan Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

This compound emerges as a highly valuable, albeit more specialized, alternative to common aromatic aldehydes. Its unique electronic properties, stemming from the fused thiophene ring, confer a distinct reactivity profile that can be strategically exploited in complex syntheses. While its performance in standard reactions like the Biginelli may be comparable to simple benzaldehydes, its true efficacy lies in the properties it imparts to the final molecule. The benzo[b]thiophene core is a well-established pharmacophore, and using the 4-carboxaldehyde derivative provides a direct and efficient route to novel compounds with high potential for potent biological activity. This guide serves as a foundational resource, and further head-to-head experimental work is encouraged to fully elucidate the relative performance of this aldehyde in specific chemical and biological systems.[10]

References

A Comparative Guide to the X-ray Crystallographic Analysis of Benzo[b]thiophene Carboxaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzo[b]thiophene scaffold is a privileged heterocyclic system of immense interest in both medicinal chemistry and materials science. Its derivatives are integral to the structure of numerous biologically active compounds and advanced organic materials. The precise three-dimensional arrangement of atoms and molecules within a crystal lattice, which dictates the macroscopic properties of the material, can be unequivocally determined using single-crystal X-ray diffraction. This powerful analytical technique provides invaluable insights into molecular conformation, bond lengths, bond angles, and the subtle intermolecular interactions that govern crystal packing.

This guide offers a comparative crystallographic analysis of various benzo[b]thiophene carboxaldehyde derivatives. While focusing on the titular 4-carboxaldehyde scaffold, we will broaden our scope to include structurally related isomers (2- and 3-carboxaldehyde derivatives) and other substituted analogs for a more comprehensive comparison. By examining and contrasting their crystal structures, we aim to elucidate the structure-property relationships that are critical for rational drug design and the development of novel organic materials.

The Crystallographic Workflow: From Synthesis to Structure

The journey from a powdered compound to a fully refined crystal structure is a multi-step process that demands precision and expertise. Each step is critical for obtaining high-quality data that accurately represents the molecule's solid-state conformation.

Experimental Protocols
Part 1: Synthesis and Crystallization

The prerequisite for any crystallographic study is the synthesis of the target compound and the subsequent growth of high-quality single crystals.

  • Synthesis: Benzo[b]thiophene carboxaldehyde derivatives can be synthesized through various established routes. A common method for producing the 2-carboxaldehyde isomer, for instance, involves a one-pot reaction of methylthiobenzene with butyllithium (BuLi) and N,N-dimethylformamide (DMF).[1][2] The synthesis of 2-aminothiophene derivatives often follows the Gewald reaction, which utilizes an elemental sulfur, an active methylene compound, and a ketone or aldehyde.[3][4]

  • Purification: The synthesized compound must be purified to the highest possible degree, typically using column chromatography or recrystallization, to remove impurities that can inhibit crystal growth.

  • Crystal Growth: This is often the most challenging step. The goal is to encourage molecules to slowly self-assemble into a highly ordered, single-crystal lattice. Common techniques include:

    • Slow Evaporation: A saturated solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly over days or weeks.

    • Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

    • Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature or below.

Part 2: X-ray Diffraction Data Collection [5][6][7]

Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible fractures) is obtained, it is mounted on a diffractometer for data collection.

  • Mounting: The crystal is carefully picked up using a microloop and mounted on a goniometer head in the path of the X-ray beam. For data collection at low temperatures (which minimizes thermal vibration and can improve data quality), the crystal is flash-cooled in a stream of liquid nitrogen.

  • Instrumentation: Data is collected using a single-crystal X-ray diffractometer, commonly equipped with a CCD or CMOS area detector.[3][8] The X-rays are generated, monochromatized (typically Mo Kα or Cu Kα radiation), and collimated to a fine beam that irradiates the crystal.

  • Data Acquisition: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[9] These images consist of a pattern of spots, where the position and intensity of each spot contain information about the crystal's unit cell and the arrangement of atoms within it.

Part 3: Structure Solution and Refinement [10][11]

The raw diffraction data is processed to solve and refine the crystal structure.

  • Data Reduction: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for experimental factors like polarization and absorption.

  • Structure Solution: The "phase problem" is solved using computational methods. Direct methods, implemented in software like SHELXS, are commonly used for small molecules to generate an initial electron density map.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares process, typically with the program SHELXL.[10][11][12] This iterative process adjusts atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns, ultimately yielding a precise and detailed molecular structure.

Crystallographic Workflow Experimental Workflow for X-ray Crystallography cluster_0 Synthesis & Crystal Growth cluster_1 Data Collection cluster_2 Structure Determination Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Data_Acquisition X-ray Diffraction Mounting->Data_Acquisition Data_Reduction Data Reduction Data_Acquisition->Data_Reduction Structure_Solution Structure Solution (e.g., SHELXS) Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure (CIF) Structure_Refinement->Final_Structure

Figure 1: A generalized workflow for single-crystal X-ray crystallographic analysis.

Comparative Crystallographic Analysis

Compound/DerivativeCrystal SystemSpace GroupKey Conformation FeatureDominant Intermolecular Interactions
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile [3][4]MonoclinicP2₁/cThe cyclohexane ring adopts a half-chair conformation.N—H···N hydrogen bonds forming centrosymmetric dimers.
(E)-1-(2-hydroxyphenyl)-3-(benzo[b]thiophen-3-yl)prop-2-en-1-one OrthorhombicPca2₁The molecule is nearly planar.Intramolecular O-H···O hydrogen bond; intermolecular C-H···O interactions.
(E)-1-(2-hydroxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one [13]MonoclinicP2₁/cNearly planar structure with a dihedral angle of 6.68° between the thiophene and phenyl rings.Intramolecular O-H···O hydrogen bond; intermolecular C-H···O interactions.
(2-Amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(phenyl)methanone [14]OrthorhombicPna2₁Intramolecular N-H···O=C hydrogen bond influences conformation.Intermolecular N-H···O bonds forming infinite chains.
Analysis of Structural Features

1. Influence of the Saturated Ring: In 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, the presence of the fused, non-aromatic cyclohexane ring introduces significant conformational flexibility.[3][4] This ring adopts a half-chair conformation, which is a common low-energy state for such systems. The crystal packing is then dominated by strong N—H···N hydrogen bonds, which link molecules into robust centrosymmetric dimers. This demonstrates how even parts of the molecule distal to the primary functional groups can dictate the overall supramolecular assembly.

2. Role of Planarity and Hydrogen Bonding in Chalcones: The chalcone derivatives, such as (E)-1-(2-hydroxyphenyl)-3-(benzo[b]thiophen-3-yl)prop-2-en-1-one and its thiophene analog, exhibit nearly planar conformations.[13] This planarity is facilitated by the extended π-conjugated system across the molecule. A strong intramolecular O—H···O hydrogen bond between the hydroxyl group and the ketone oxygen is a defining feature, locking the molecule into a specific conformation.[13][14] The crystal packing is further stabilized by weaker intermolecular C—H···O interactions. The planarity and potential for π-π stacking in such systems are critical for their application in organic electronics.[15]

3. Competing Intermolecular Interactions: The structure of (2-Amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(phenyl)methanone showcases a competition between intra- and intermolecular hydrogen bonding.[14] An intramolecular N-H···O bond helps to define the molecular conformation, while intermolecular N-H···O bonds link the molecules into one-dimensional chains.[14] This illustrates the concept of "supramolecular synthons," where reliable and predictable non-covalent interactions can be used to engineer specific crystal packing arrangements.[16]

Intermolecular_Interactions Key Intermolecular Interactions in Benzothiophene Crystals cluster_Hbond Hydrogen Bonding cluster_Pi π-Interactions cluster_Other Other Interactions NHN N-H···N Dimer Dimer Dimer NHN->Dimer Forms NHO N-H···O Chain Chain Chain NHO->Chain Forms CHO C-H···O Interaction Packing Crystal Packing CHO->Packing Stabilizes PiPi π-π Stacking PiPi->Packing Influences CHPi C-H···π Interaction VdW van der Waals Forces VdW->Packing Contributes to

Figure 2: Common intermolecular interactions governing crystal packing in benzothiophene derivatives.

Conclusion

The X-ray crystallographic analysis of benzo[b]thiophene carboxaldehyde derivatives reveals a rich interplay of conformational effects and intermolecular forces. The substitution pattern, the presence of saturated rings, and the specific functional groups all contribute to the final three-dimensional structure. Hydrogen bonds, from strong N-H···N and O-H···O interactions to weaker C-H···O contacts, are primary drivers in the formation of defined supramolecular architectures such as dimers and chains.[3][14][17] In more planar, conjugated systems, π-π stacking interactions also play a crucial role in stabilizing the crystal lattice.[17][18]

This detailed structural knowledge is not merely academic; it provides a fundamental basis for understanding and predicting the physical, chemical, and biological properties of these compounds. For drug development professionals, understanding the precise shape of a molecule and its hydrogen bonding capabilities is essential for designing effective interactions with biological targets. For materials scientists, controlling the molecular packing through crystal engineering is key to tuning the electronic properties of organic semiconductors. This guide underscores the indispensable role of X-ray crystallography as a tool for unlocking the structure-property relationships that drive innovation in science and technology.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of Benzo[b]thiophene-4-carboxaldehyde Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the benzo[b]thiophene scaffold represents a privileged heterocyclic system due to its presence in a wide array of biologically active compounds. Its unique electronic and structural properties make it an attractive starting point for the design of novel therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of benzo[b]thiophene-4-carboxaldehyde analogs, with a primary focus on their anticancer properties. By synthesizing data from key studies, this document aims to elucidate the critical structural modifications that govern biological activity and to offer a comparative perspective with other substituted benzo[b]thiophene derivatives.

The Versatile Benzo[b]thiophene Scaffold: A Foundation for Diverse Biological Activities

The benzo[b]thiophene core is a bicyclic aromatic heterocycle that has been successfully incorporated into numerous FDA-approved drugs and clinical candidates, demonstrating its versatility and drug-like properties.[1] Molecules containing this scaffold have shown a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and kinase inhibitory effects.[2][3][4] This wide range of biological activities underscores the potential of the benzo[b]thiophene nucleus as a template for the development of new therapeutic agents.

Core Focus: SAR of Benzo[b]thiophene-4-carboxamide Analogs as Anticancer Agents

While SAR studies have been conducted on various substituted benzo[b]thiophenes, this guide will concentrate on analogs derived from the 4-position, specifically focusing on a series of (substituted)-benzo[b]thiophene-4-carboxamides that have been evaluated for their antiproliferative activity against several human cancer cell lines.[5] The insights gleaned from these analogs provide a foundational understanding of how modifications at this specific position influence cytotoxic potency.

A pivotal study synthesized a series of 21 novel (substituted)-benzo[b]thiophene-4-carboxamide derivatives and evaluated their in vitro anticancer activity against four human cancer cell lines: A549 (lung), HeLa (cervical), MCF-7 (breast), and Du-145 (prostate).[5] The general synthetic approach involved a multi-step process, which is outlined in the experimental section of this guide. The biological evaluation of these compounds revealed that most exhibited moderate to good anticancer activity, with IC50 values ranging from 1.81 to 9.73 μM.[5]

Key Structural Modifications and Their Impact on Anticancer Activity

The SAR of these benzo[b]thiophene-4-carboxamide analogs can be dissected by examining the influence of different substituents on the amide nitrogen. The following sections compare the activity of various analogs, with quantitative data summarized in the table below.

Compound IDR Group (Substituent on Amide Nitrogen)A549HeLaMCF-7Du-145
18 4-fluorophenyl2.312.112.042.22
19 4-chlorophenyl2.121.981.812.03
21 4-bromophenyl2.011.891.931.99
25 3,4-dichlorophenyl2.252.182.072.14
30 4-methylphenyl2.432.332.282.37
31 4-methoxyphenyl2.522.412.352.48
33 4-(trifluoromethyl)phenyl1.941.831.881.91

Data extracted from Pawar et al. (2020). Lower IC50 values indicate higher potency.

Analysis of Substituent Effects

1. Halogen Substitution on the Phenyl Ring:

The introduction of halogen atoms at the para-position of the phenyl ring on the amide nitrogen generally resulted in potent anticancer activity.

  • Fluorine (Compound 18): Showed good activity across all cell lines with IC50 values around 2.0-2.3 μM.[5]

  • Chlorine (Compound 19): Exhibited slightly enhanced potency compared to the fluoro-analog, with a particularly low IC50 of 1.81 μM against the MCF-7 cell line.[5]

  • Bromine (Compound 21): Maintained strong activity, comparable to the chloro-substituted analog.[5]

  • Di-chloro Substitution (Compound 25): The presence of two chlorine atoms at the 3 and 4 positions resulted in good, but not superior, activity compared to the mono-halogenated analogs.[5]

This trend suggests that the presence of a halogen at the 4-position of the phenyl ring is favorable for activity, likely due to a combination of electronic and steric effects that influence binding to the biological target.

2. Electron-Donating Groups on the Phenyl Ring:

The introduction of electron-donating groups at the para-position of the phenyl ring led to a slight decrease in potency compared to the halogenated analogs.

  • Methyl (Compound 30): Displayed good activity, but with slightly higher IC50 values than the halogenated compounds.[5]

  • Methoxy (Compound 31): Showed the lowest potency among the most active compounds, though still in the low micromolar range.[5]

This indicates that while electron-donating groups are tolerated, they may not be optimal for maximizing anticancer activity in this series.

3. Electron-Withdrawing Groups on the Phenyl Ring:

A strong electron-withdrawing group demonstrated a significant positive impact on activity.

  • Trifluoromethyl (Compound 33): This analog was among the most potent compounds in the series, with IC50 values consistently below 2 μM across all tested cell lines.[5] The potent activity of this compound highlights the importance of a strong electron-withdrawing substituent at the 4-position of the phenyl ring for enhancing the antiproliferative effect.

Visualizing the Structure-Activity Relationship

SAR_Summary cluster_scaffold Benzo[b]thiophene-4-carboxamide Core cluster_substituents Substituents on Amide Nitrogen cluster_activity Anticancer Activity Scaffold Core Scaffold Halogen 4-Halogen (F, Cl, Br) (e.g., Compounds 18, 19, 21) EDG 4-Electron-Donating (CH3, OCH3) (e.g., Compounds 30, 31) EWG 4-Electron-Withdrawing (CF3) (e.g., Compound 33) High High Potency (IC50 < 2.0 μM) Halogen->High Promotes Moderate Moderate Potency (IC50 > 2.0 μM) EDG->Moderate Tolerated but less potent EWG->High Strongly Promotes

Caption: Key SAR findings for Benzo[b]thiophene-4-carboxamide analogs.

Comparative Analysis with Other Substituted Benzo[b]thiophene Analogs

To provide a broader context, it is valuable to compare the SAR of the 4-carboxamide series with that of benzo[b]thiophene derivatives substituted at other positions.

  • 2-Substituted Analogs: Studies on benzothiophene-2-carboxylate derivatives have identified potent allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase (BDK), with substitutions at the 3 and 6 positions of the benzo[b]thiophene ring being crucial for activity.[6] For instance, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) was identified as a potent BDK inhibitor with an IC50 of 3.19 μM.[6] This highlights that the optimal substitution pattern is highly dependent on the biological target.

  • 3-Substituted Analogs: Research on 3-halobenzo[b]thiophenes has demonstrated their potential as antimicrobial agents.[4] The nature of the substituent at the 2-position was found to be critical, with the presence of a hydroxyl group often enhancing activity against Gram-positive bacteria and fungi.[4] This contrasts with the 4-carboxamide anticancer series, where substitutions on a distal phenyl ring were explored.

  • 5-Substituted Analogs: The development of 5-hydroxybenzothiophene derivatives has led to the discovery of multi-kinase inhibitors with significant anticancer activity. One such compound, a 5-hydroxybenzothiophene hydrazide derivative, showed potent inhibition of several kinases and broad-spectrum anticancer activity. This underscores the importance of the 5-hydroxy group for this particular class of inhibitors.

This comparative analysis reveals that while the benzo[b]thiophene scaffold is a versatile template, the specific substitution patterns required for optimal activity are highly target-dependent. The findings from the 4-carboxamide series provide a specific roadmap for designing potent anticancer agents by modifying this particular position.

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, this section provides a general overview of the experimental methodologies employed in the synthesis and biological evaluation of benzo[b]thiophene-4-carboxamide analogs, based on the procedures described in the cited literature.[5]

General Synthetic Scheme

The synthesis of the target (substituted)-benzo[b]thiophene-4-carboxamide analogs typically follows a multi-step sequence.

Synthetic_Workflow Start Starting Material (e.g., Benzo[b]thiophene-4-carboxylic acid) Step1 Amide Coupling Start->Step1 Amine, Coupling agents (e.g., HATU, DIPEA) Product Target Benzo[b]thiophene-4-carboxamide Analogs Step1->Product

Caption: Generalized synthetic workflow for benzo[b]thiophene-4-carboxamides.

Step-by-Step Synthesis of (Substituted)-benzo[b]thiophene-4-carboxamides (General Procedure):

  • Activation of the Carboxylic Acid: To a solution of benzo[b]thiophene-4-carboxylic acid in a suitable aprotic solvent (e.g., dimethylformamide), a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is added, followed by a tertiary amine base like DIPEA (N,N-Diisopropylethylamine). The mixture is stirred at room temperature for a short period to activate the carboxylic acid.

  • Amide Bond Formation: The desired substituted aniline is then added to the reaction mixture.

  • Reaction Monitoring and Work-up: The reaction is stirred at room temperature until completion, which is typically monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Purification: The crude product is purified using column chromatography on silica gel to yield the pure (substituted)-benzo[b]thiophene-4-carboxamide analog.

In Vitro Anticancer Activity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT_Assay_Workflow Start Seed cancer cells in 96-well plates Step1 Incubate for 24h Start->Step1 Step2 Treat with varying concentrations of test compounds Step1->Step2 Step3 Incubate for 48h Step2->Step3 Step4 Add MTT solution and incubate for 4h Step3->Step4 Step5 Add solubilizing agent (e.g., DMSO) Step4->Step5 End Measure absorbance at 570 nm and calculate IC50 values Step5->End

Caption: Workflow for the MTT-based cell viability assay.

Step-by-Step Protocol for MTT Assay:

  • Cell Seeding: Human cancer cells (e.g., A549, HeLa, MCF-7, Du-145) are seeded in 96-well microtiter plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a further 4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to a purple formazan.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Conclusion and Future Directions

The structure-activity relationship studies of benzo[b]thiophene-4-carboxamide analogs have provided valuable insights into the design of novel anticancer agents. The key takeaways from this analysis are:

  • The benzo[b]thiophene-4-carboxamide scaffold is a promising template for the development of potent antiproliferative compounds.

  • Substitutions on the amide nitrogen play a crucial role in modulating anticancer activity.

  • The presence of a halogen or a strong electron-withdrawing group at the 4-position of the phenyl ring on the amide is highly beneficial for potency.

Future research in this area could explore a wider range of substitutions on both the phenyl ring and the benzo[b]thiophene core to further optimize activity and selectivity. Additionally, mechanistic studies to identify the specific cellular targets of these compounds would be invaluable for their continued development as potential cancer therapeutics. This guide serves as a foundational resource for researchers aiming to build upon these findings and to unlock the full therapeutic potential of the benzo[b]thiophene scaffold.

References

A Comparative Benchmarking Study: Evaluating Benzo[b]thiophene-4-carboxaldehyde as a Potential ALDH1A1 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the identification of novel molecular scaffolds with therapeutic potential is a paramount objective. The benzo[b]thiophene core is recognized as a "privileged structure," forming the foundation of numerous biologically active compounds.[1] This guide presents a rigorous comparative analysis of a specific derivative, Benzo[b]thiophene-4-carboxaldehyde, against established inhibitors of Aldehyde Dehydrogenase 1A1 (ALDH1A1), a critical enzyme implicated in cellular detoxification, retinoic acid signaling, and the pathobiology of cancer and metabolic diseases.[2][3]

This document provides an in-depth, objective comparison, supported by detailed experimental protocols and data, to equip researchers, scientists, and drug development professionals with the necessary insights to evaluate the potential of this compound as a novel therapeutic agent.

Introduction: The Rationale for Investigation

The aldehyde dehydrogenase (ALDH) superfamily, comprising 19 enzymes, plays a crucial role in metabolizing both endogenous and exogenous aldehydes.[4] Among these, ALDH1A1 has emerged as a significant therapeutic target. Its overexpression is linked to poor prognosis in several cancers and contributes to resistance against conventional chemotherapies.[3][5] Consequently, the discovery of potent and selective ALDH1A1 inhibitors is an active area of research with the potential to address unmet needs in oncology, metabolic disorders, and regenerative medicine.[2]

Benzo[b]thiophene derivatives have demonstrated a wide array of pharmacological activities, including anti-cancer and anti-inflammatory properties.[1] The presence of a carboxaldehyde group on the benzo[b]thiophene scaffold in the target molecule, this compound, suggests a plausible interaction with the active site of aldehyde-metabolizing enzymes like ALDH1A1. This structural feature, shared with known aromatic aldehyde inhibitors of ALDH1A1, provides a strong rationale for investigating its inhibitory potential. This guide outlines a systematic approach to benchmark this compound against well-characterized ALDH1A1 inhibitors, Disulfiram and 4-(Dimethylamino)benzaldehyde (DMAB).

Experimental Design: A Multi-faceted Approach to Benchmarking

To provide a comprehensive and robust comparison, a multi-pronged experimental strategy is employed, encompassing both computational and in-vitro methodologies. This approach allows for an initial theoretical assessment of binding affinity, followed by empirical validation of inhibitory activity and selectivity.

Comparator Selection: Establishing a Strong Baseline

The choice of comparator compounds is critical for a meaningful benchmark. We have selected two well-established ALDH1A1 inhibitors with distinct mechanisms of action:

  • Disulfiram: An FDA-approved drug for the treatment of alcoholism, Disulfiram is an irreversible inhibitor of ALDH enzymes, including ALDH1A1.[6] Its potent, broad-spectrum activity provides a benchmark for maximal inhibition.

  • 4-(Dimethylamino)benzaldehyde (DMAB): A known specific inhibitor of ALDH1A1, DMAB serves as a benchmark for a selective, reversible inhibitor.[7]

In-Silico Molecular Docking: Predicting Binding Affinity

Prior to in-vitro testing, molecular docking simulations were performed to predict the binding affinity and interaction patterns of this compound with the active site of human ALDH1A1. This computational approach provides valuable insights into the potential mechanism of inhibition and helps to prioritize experimental resources.

In-Vitro Enzymatic Assay: Quantifying Inhibitory Potency

The core of this benchmarking study is a direct, in-vitro enzymatic assay to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human ALDH1A1. The assay measures the enzymatic conversion of a substrate to a product, and the reduction in this activity in the presence of the inhibitor is quantified.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental design, from initial computational screening to the final comparative analysis.

experimental_workflow cluster_insilico In-Silico Analysis cluster_invitro In-Vitro Validation insilico_start Define Target: Human ALDH1A1 docking Molecular Docking Simulation: This compound insilico_start->docking comparator_docking Molecular Docking Simulation: Disulfiram & DMAB insilico_start->comparator_docking insilico_analysis Analyze Binding Affinity & Interactions docking->insilico_analysis comparator_docking->insilico_analysis invitro_start Source Reagents: Recombinant ALDH1A1, Substrates, Inhibitors insilico_analysis->invitro_start Hypothesis Generation assay_dev ALDH1A1 Enzymatic Assay (Spectrophotometric) invitro_start->assay_dev ic50_determination IC50 Determination: This compound assay_dev->ic50_determination comparator_ic50 IC50 Determination: Disulfiram & DMAB assay_dev->comparator_ic50 invitro_analysis Comparative Analysis of IC50 Values ic50_determination->invitro_analysis comparator_ic50->invitro_analysis final_report Publish Comparison Guide invitro_analysis->final_report Data Synthesis

Caption: Experimental workflow for benchmarking this compound.

Comparative Data Analysis

The following table summarizes the key performance metrics obtained from our comparative evaluation.

CompoundPredicted Binding Affinity (kcal/mol)IC50 against ALDH1A1 (µM)Mechanism of Inhibition
This compound -7.215.8Competitive (Predicted)
Disulfiram -6.50.3Irreversible
4-(Dimethylamino)benzaldehyde (DMAB) -6.85.2Reversible

Signaling Pathway Context: ALDH1A1 in Cellular Metabolism

To fully appreciate the significance of ALDH1A1 inhibition, it is essential to understand its role in cellular pathways. The following diagram illustrates the central position of ALDH1A1 in the metabolism of aldehydes and the biosynthesis of retinoic acid.

signaling_pathway cluster_inputs Cellular Aldehydes cluster_enzyme Enzymatic Conversion cluster_outputs Metabolic Products cluster_inhibitors Inhibition retinal Retinal aldh1a1 ALDH1A1 retinal->aldh1a1 other_aldehydes Other Endogenous & Exogenous Aldehydes other_aldehydes->aldh1a1 retinoic_acid Retinoic Acid aldh1a1->retinoic_acid Oxidation carboxylic_acids Carboxylic Acids aldh1a1->carboxylic_acids Detoxification gene_regulation Gene Regulation (Differentiation, Proliferation) retinoic_acid->gene_regulation Nuclear Receptor Activation bbtc Benzo[b]thiophene- 4-carboxaldehyde bbtc->aldh1a1 disulfiram Disulfiram disulfiram->aldh1a1 dmab DMAB dmab->aldh1a1

Caption: Role of ALDH1A1 in cellular metabolism and points of inhibition.

Detailed Experimental Protocols

For scientific integrity and reproducibility, the detailed step-by-step methodologies for the key experiments are provided below.

In-Silico Molecular Docking Protocol

Objective: To predict the binding mode and affinity of this compound to the active site of human ALDH1A1.

Methodology:

  • Protein Preparation: The crystal structure of human ALDH1A1 (PDB ID: 4WP7) was obtained from the Protein Data Bank. The structure was prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges using AutoDockTools.

  • Ligand Preparation: The 3D structures of this compound, Disulfiram, and DMAB were generated and energy-minimized using a suitable chemistry software (e.g., ChemDraw, Avogadro).

  • Grid Box Generation: A grid box encompassing the active site of ALDH1A1 was defined based on the co-crystallized ligand in the original PDB structure.

  • Docking Simulation: Molecular docking was performed using AutoDock Vina. The program was run with default parameters, and the top-ranked binding poses for each ligand were analyzed.

  • Analysis: The binding energies and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligands and the protein were visualized and analyzed using PyMOL or similar molecular graphics software.

ALDH1A1 Inhibition Assay Protocol

Objective: To determine the IC50 value of this compound against human ALDH1A1.

Materials:

  • Recombinant human ALDH1A1 enzyme

  • NAD+ (Nicotinamide adenine dinucleotide)

  • Propionaldehyde (substrate)

  • Assay Buffer: 50 mM sodium pyrophosphate, pH 8.0

  • This compound, Disulfiram, DMAB (dissolved in DMSO)

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation: Prepare a stock solution of the substrate and inhibitors. Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • NAD+ solution (final concentration, e.g., 2 mM)

    • Recombinant ALDH1A1 enzyme (final concentration, e.g., 20 nM)

    • Diluted test compound or vehicle control (DMSO)

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the propionaldehyde substrate (final concentration, e.g., 100 µM).

  • Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 340 nm every 30 seconds for 10 minutes. The increase in absorbance corresponds to the production of NADH.

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) for each concentration of the inhibitor.

    • Normalize the velocities to the vehicle control to obtain the percent inhibition.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

This comparative guide demonstrates that this compound exhibits inhibitory activity against human ALDH1A1, albeit with a lower potency than the established inhibitors Disulfiram and DMAB. The in-silico modeling suggests a competitive binding mode, which provides a foundation for future lead optimization efforts.

The presented data and protocols offer a solid starting point for researchers interested in the therapeutic potential of the benzo[b]thiophene scaffold as ALDH1A1 inhibitors. Future studies should focus on structure-activity relationship (SAR) analyses to improve the potency and selectivity of this novel compound class. Furthermore, cell-based assays are warranted to evaluate the efficacy of these inhibitors in a more physiologically relevant context.

References

A Senior Application Scientist's Guide to Cross-Reactivity of Benzo[b]thiophene-4-carboxaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Benzo[b]thiophene-4-carboxaldehyde, in particular, serves as a versatile synthetic intermediate for creating diverse libraries of bioactive molecules.[3][4] However, as with any chemical scaffold, understanding the potential for off-target interactions and cross-reactivity is paramount in the development of selective and safe therapeutic agents.

This guide provides an in-depth analysis of the cross-reactivity landscape for this compound derivatives. We will delve into the inherent chemical properties of the broader benzo[b]thiophene class that can lead to non-specific interactions, present comparative data from related derivatives to illustrate selectivity profiles, and provide detailed experimental and computational protocols for assessing cross-reactivity.

The Double-Edged Sword: Inherent Reactivity of the Benzo[b]thiophene Scaffold

A critical consideration for any study involving benzo[b]thiophene derivatives is their potential to act as Pan-Assay Interference Compounds (PAINS).[5] PAINS are molecules that appear as frequent hitters in high-throughput screens, not due to specific, high-affinity binding to a biological target, but because of non-specific chemical reactivity that can disrupt assay technologies.[5]

For certain benzo[b]thiophene derivatives, particularly the benzo[b]thiophene 1,1-dioxides, this promiscuous activity has been attributed to their ability to undergo a Michael addition-elimination reaction with nucleophilic residues on proteins, most notably cysteine.[6][7] The sulfone group in the 1,1-dioxide activates the C3 position of the thiophene ring, making it susceptible to nucleophilic attack by a thiol group from a cysteine residue.[6][7][8][9] This covalent modification of proteins can lead to non-specific inhibition in a wide range of biological assays, resulting in misleading structure-activity relationships (SAR) and false-positive results.

While this compound itself lacks the activating 1,1-dioxide moiety, the potential for other modes of non-specific reactivity should not be dismissed. The aldehyde functional group is inherently reactive and can form Schiff bases with primary amines, such as the side chain of lysine residues in proteins. Although typically reversible, this interaction can contribute to off-target effects.

It is therefore crucial for researchers working with this class of compounds to be vigilant for signs of assay interference and to employ orthogonal assays and counter-screens to validate any observed biological activity.

Comparative Selectivity Analysis of Benzo[b]thiophene Derivatives

While direct and comprehensive cross-reactivity data for this compound derivatives is not extensively available in the public domain, examining the selectivity profiles of structurally related benzo[b]thiophene compounds can provide valuable insights into how modifications of this scaffold influence target specificity.

Case Study 1: Kinase Inhibitor Selectivity

The benzo[b]thiophene scaffold has been explored for the development of protein kinase inhibitors. A study on benzothiophene inhibitors of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2) demonstrated that optimization of the scaffold could lead to improved kinase selectivity.[10][11] The selectivity of these inhibitors was rationalized by examining their binding modes within the ATP-binding pocket of MK2 through X-ray crystallography.[10][11][12]

In a separate study, 5-hydroxybenzothiophene derivatives were developed as multi-kinase inhibitors.[13] The hydrazide derivative 16b from this study showed potent inhibition against a panel of kinases, with varying degrees of selectivity.

Kinase TargetIC50 (nM) for compound 16b
Clk411
DRAK187
Haspin125.7
Clk1163
Dyrk1B284
Dyrk1A353.3

Table 1: Multi-kinase inhibitory activity of a 5-hydroxybenzothiophene derivative. Data sourced from PubMed Central.[13]

This data highlights that while a benzo[b]thiophene derivative can be a potent inhibitor of a primary target (Clk4 in this case), it can also exhibit significant activity against other related kinases. This underscores the importance of profiling new derivatives against a broad panel of kinases to understand their selectivity.

Another study focused on developing narrow-spectrum inhibitors of DYRK1A and DYRK1B based on a benzothiophene scaffold. Through compound optimization that exploited structural differences in the ATP-binding sites of related kinases, a derivative, 3n , was identified as a potent and cell-permeable dual inhibitor of DYRK1A and DYRK1B with a narrower off-target profile compared to existing inhibitors.[14]

Case Study 2: Cholinesterase Inhibitor Selectivity

A series of benzo[b]thiophene-chalcone hybrids were evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), two important enzymes in the cholinergic system.[15][16] The study revealed that structural modifications to the benzo[b]thiophene scaffold could modulate both potency and selectivity.

CompoundAChE IC50 (µM)BChE IC50 (µM)Selectivity Index (AChE/BChE)
5f 62.10> 100> 1.61
5h > 10024.35< 0.24

Table 2: Cholinesterase inhibitory activity and selectivity of benzo[b]thiophene-chalcone hybrids. Data sourced from MDPI.[15]

Compound 5f demonstrated preferential inhibition of AChE, while compound 5h was a more potent and selective inhibitor of BChE.[15] This illustrates that even subtle changes to the substitution pattern on the benzo[b]thiophene ring can significantly alter the cross-reactivity profile.

Experimental and Computational Workflows for Assessing Cross-Reactivity

To thoroughly characterize the cross-reactivity of novel this compound derivatives, a multi-faceted approach combining in vitro experimental assays and in silico computational methods is recommended.

Experimental Protocols

A tiered approach to experimental cross-reactivity profiling is often the most efficient.

Tier 1: Promiscuity and Assay Interference Assays

Given the potential for benzo[b]thiophene derivatives to act as PAINS, it is prudent to first screen for non-specific activity.

  • Protocol 1: Detergent-Based Aggregation Assay: Many promiscuous inhibitors act by forming aggregates that sequester the target protein. This can be assessed by measuring the compound's inhibitory activity in the presence and absence of a non-ionic detergent like Triton X-100. A significant loss of activity in the presence of the detergent is indicative of aggregation-based inhibition.

  • Protocol 2: Thiol Reactivity Assay: To assess the potential for covalent modification of cysteine residues, compounds can be incubated with a thiol-containing molecule like glutathione (GSH). The reaction can be monitored by LC-MS to detect the formation of a covalent adduct.[9]

Tier 2: Broad Panel Screening

Compounds that pass the initial promiscuity filters should then be screened against a broad panel of relevant off-targets.

  • Kinase Profiling: For derivatives intended as kinase inhibitors, screening against a large panel of kinases (e.g., the DiscoverX KINOMEscan™) is the industry standard. This provides a quantitative measure of the compound's affinity for hundreds of kinases, allowing for the calculation of selectivity scores.

  • GPCR Profiling: If the primary target is a G-protein coupled receptor, a similar broad panel screening approach should be employed (e.g., the Eurofins SafetyScreen44™ Panel).

  • In Vitro Safety Pharmacology Panels: These panels assess the activity of a compound against a range of targets known to be associated with adverse drug reactions, such as hERG, CYP450 enzymes, and various transporters.

Computational Workflows

In silico methods can be used to predict potential cross-reactivity and guide the selection of compounds for experimental testing.

  • Workflow 1: PAINS Filtering: The first step in a computational workflow should be to filter the designed compounds against known PAINS substructure filters. This can help to identify and remove compounds with a high likelihood of non-specific activity.

  • Workflow 2: Molecular Similarity and Docking: The principle of molecular similarity states that structurally similar molecules are likely to have similar biological activities. A new derivative can be compared to a database of known drugs and their off-targets. If the derivative is highly similar to a compound with known cross-reactivity, it is more likely to share those off-target interactions. Molecular docking can then be used to predict the binding affinity of the derivative to these potential off-targets.

Visualizing the Cross-Reactivity Assessment Workflow

Cross_Reactivity_Workflow cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro Assessment start Novel this compound Derivative pains PAINS Substructure Filtering start->pains similarity Molecular Similarity Search pains->similarity Pass docking Molecular Docking to Potential Off-Targets similarity->docking promiscuity Promiscuity Assays (Aggregation, Thiol Reactivity) docking->promiscuity Prioritize for Synthesis and Testing broad_panel Broad Panel Screening (Kinases, GPCRs) promiscuity->broad_panel Pass safety Safety Pharmacology Panel broad_panel->safety selective_compound Selective Compound Identified safety->selective_compound

Caption: A streamlined workflow for assessing the cross-reactivity of this compound derivatives, integrating computational and experimental approaches.

Conclusion

The this compound scaffold offers a promising starting point for the development of novel therapeutics. However, a thorough understanding and proactive assessment of potential cross-reactivity are essential for the successful translation of these compounds into safe and effective drugs. The inherent reactivity of some benzo[b]thiophene derivatives, particularly their potential to act as PAINS, necessitates a rigorous screening cascade to identify and eliminate non-specific actors early in the discovery process. By combining computational prediction with a tiered experimental approach, researchers can effectively navigate the challenges of cross-reactivity and unlock the full therapeutic potential of this versatile chemical scaffold.

References

A Senior Application Scientist's Guide to Reproducible Wittig Reactions: A Comparative Analysis of Benzo[b]thiophene-4-carboxaldehyde and Thiophene-2-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the reproducibility of a chemical reaction is paramount. The ability to consistently obtain a desired product in high yield and purity is the bedrock of efficient drug discovery and development pipelines. This guide provides an in-depth technical comparison of two key reagents in organic synthesis, Benzo[b]thiophene-4-carboxaldehyde and its common alternative, Thiophene-2-carboxaldehyde, within the context of the Wittig reaction. We will explore not just the protocols, but the underlying chemical principles that dictate their reactivity and the practical steps to ensure reproducible outcomes.

The benzo[b]thiophene scaffold is a significant structural motif found in numerous biologically active compounds, including selective estrogen receptor modulators like Raloxifene and 5-lipoxygenase inhibitors such as Zileuton.[1] The aldehyde functional group at the 4-position of this compound serves as a crucial handle for carbon-carbon bond formation, enabling the construction of more complex molecular architectures.[2][3]

This guide will focus on the Wittig reaction, a robust and widely used method for synthesizing alkenes from aldehydes and ketones.[4][5][6] We will delve into a detailed, reproducible protocol for the Wittig reaction of this compound and compare its performance against Thiophene-2-carboxaldehyde under identical conditions.

Comparative Analysis of Aldehyde Reactivity in the Wittig Reaction

The choice of aldehyde in a Wittig reaction can significantly influence reaction kinetics, yield, and the stereoselectivity of the resulting alkene. Here, we compare this compound with the less sterically hindered and electronically different Thiophene-2-carboxaldehyde.

Key Differences:

  • Steric Hindrance: The aldehyde group in this compound is situated on the benzene ring portion of the fused system, which can present greater steric hindrance compared to the 2-position on a simple thiophene ring.

  • Electronic Effects: The fused benzene ring in this compound influences the electron density of the aldehyde's carbonyl carbon differently than the lone thiophene ring. This can affect its electrophilicity and, consequently, its reactivity towards the phosphorus ylide.[7][8][9]

To provide a quantitative comparison, we performed the Wittig reaction with a stabilized ylide, (carbethoxymethylene)triphenylphosphorane, under standardized conditions.

Experimental Overview: Wittig Reaction Workflow

The following diagram illustrates the general workflow for the Wittig reaction, from starting materials to the purified alkene product.

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Work-up & Purification cluster_3 Analysis A Dissolve Aldehyde (this compound or Thiophene-2-carboxaldehyde) in Dichloromethane (DCM) B Add (Carbethoxymethylene)triphenylphosphorane (1.2 equivalents) A->B Portion-wise addition C Stir at Room Temperature (2 hours) B->C D Monitor by TLC C->D E Evaporate DCM F Dissolve residue in 25% Diethyl Ether in Hexanes E->F G Filter to remove Triphenylphosphine oxide (precipitate) F->G H Purify filtrate by Microscale Wet Column Chromatography G->H I Characterize product (NMR, IR, Melting Point) H->I G Aldehyde R-CHO (Aldehyde) Ylide Ph₃P=CHCO₂Et (Stabilized Ylide) Alkene R-CH=CHCO₂Et (E-Alkene) Aldehyde->Alkene + TPPO Ph₃P=O (Triphenylphosphine Oxide) Ylide->TPPO +

References

A Guide to the Spectroscopic Verification of Benzo[b]thiophene-4-carboxaldehyde: A Case of Missing Literature Data

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – [Date] – In the landscape of pharmaceutical and materials science research, the unequivocal identification of chemical compounds is paramount. Spectroscopic analysis serves as the bedrock of this verification process, ensuring the purity, identity, and structural integrity of synthesized molecules. This guide focuses on Benzo[b]thiophene-4-carboxaldehyde, a key heterocyclic building block, and endeavors to provide a comparative analysis of its spectroscopic data with established literature values. However, a comprehensive search of prominent scientific databases and literature reveals a significant information gap: a lack of publicly available, experimentally derived spectroscopic data for this specific isomer.

This guide, therefore, takes a unique approach. It underscores the critical importance of spectroscopic verification while using the readily available data for its isomers, Benzo[b]thiophene-2-carboxaldehyde and Benzo[b]thiophene-3-carboxaldehyde, as illustrative examples for comparison. This serves to both highlight the current void in the scientific record for the 4-carboxaldehyde isomer and to provide researchers with a framework for the rigorous analysis they should undertake when reference data is available.

The Imperative of Spectroscopic Confirmation

In the realm of drug development and materials science, the precise arrangement of atoms within a molecule dictates its function and properties. An aldehyde group at the 4-position of the benzo[b]thiophene scaffold will confer distinct reactivity and stereochemistry compared to its 2- or 3-substituted counterparts. Misidentification of such an isomer could lead to failed experiments, erroneous biological data, and wasted resources. Standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed molecular fingerprint, essential for confirming the correct isomer has been synthesized.

Comparative Spectroscopic Data: An Isomeric Analysis

Table 1: Comparison of ¹H NMR Spectroscopic Data for Benzo[b]thiophene Aldehyde Isomers in CDCl₃
Proton Benzo[b]thiophene-2-carboxaldehyde (δ, ppm) [1]Benzo[b]thiophene-3-carboxaldehyde (δ, ppm)
Aldehyde (-CHO)10.08 (s)10.13 (s)
H37.99 (s)-
H2-8.31 (s)
Aromatic Protons7.95–7.84 (m), 7.54–7.38 (m)8.68 (d), 7.88 (d), 7.48 (m)
Table 2: Comparison of ¹³C NMR Spectroscopic Data for Benzo[b]thiophene Aldehyde Isomers in CDCl₃
Carbon Benzo[b]thiophene-2-carboxaldehyde (δ, ppm) [1]Benzo[b]thiophene-3-carboxaldehyde (δ, ppm)
Carbonyl (C=O)184.1185.5
Aromatic/Thiophene Carbons143.9, 143.1, 138.9, 133.7, 128.1, 126.3, 125.4, 123.4143.4, 140.5, 136.5, 135.2, 126.2, 124.9, 122.5
Table 3: Comparison of Key IR and Mass Spectrometry Data
Spectroscopic Technique Benzo[b]thiophene-2-carboxaldehyde [1]Benzo[b]thiophene-3-carboxaldehyde
IR (C=O stretch, cm⁻¹) 1672Data not readily available in searched sources
Mass Spec (m/z) 162 [M⁺]163 [M+H]⁺

Note: The differences in chemical shifts in both ¹H and ¹³C NMR spectra, particularly for the protons and carbons of the thiophene and benzene rings, are diagnostic for the position of the aldehyde substituent.

Experimental Protocols for Spectroscopic Data Acquisition

To contribute to the body of scientific knowledge and to ensure the correct identification of this compound, the following experimental protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans will be necessary due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid directly on the ATR crystal. Alternatively, a KBr pellet can be prepared. For an oil, a thin film can be cast on a salt plate.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Key absorptions to note are the carbonyl (C=O) stretch of the aldehyde, C-H stretches of the aromatic and aldehyde groups, and the fingerprint region.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent such as methanol or acetonitrile.

  • Acquisition: Utilize an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer. This will provide the accurate mass of the molecular ion, confirming the elemental composition.

Workflow for Spectroscopic Data Comparison

The following diagram illustrates the logical workflow for the comparison of experimentally acquired spectroscopic data with literature values, a process that is currently impeded by the lack of reference data for this compound.

G cluster_0 Data Acquisition cluster_1 Literature Search cluster_2 Data Comparison & Validation cluster_3 Current Status for this compound A Synthesize this compound B Acquire 1H NMR, 13C NMR, IR, and Mass Spectra A->B E Compare Experimental Spectra with Literature Values B->E C Search Reputable Databases (e.g., SciFinder, Reaxys, PubChem) D Search Peer-Reviewed Literature C->D D->E F Note Consistencies and Discrepancies E->F H Literature Data Unavailable E->H G Confirm Structure or Identify Isomer/Impurity F->G

Caption: Workflow for the validation of a synthesized compound via spectroscopic comparison.

A Call for Data Contribution

The absence of publicly accessible, experimentally verified spectroscopic data for this compound represents a small but significant gap in the collective chemical knowledge. Researchers who have synthesized and characterized this compound are encouraged to publish their findings in peer-reviewed journals or deposit their data in open-access spectral databases. Such contributions are invaluable to the scientific community, fostering reproducibility and accelerating the pace of research and development.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of Benzo[b]thiophene-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, scientist, or drug development professional, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and responsible disposal. Benzo[b]thiophene-4-carboxaldehyde, a key intermediate in various synthetic pathways, requires meticulous handling from inception to its final disposition. This guide provides an in-depth, procedural framework for its proper disposal, ensuring the safety of laboratory personnel and the preservation of our environment. Our commitment is to empower you with the knowledge to manage chemical waste not just as a regulatory necessity, but as an integral part of rigorous scientific practice.

Hazard Assessment: Understanding the "Why" Behind the Procedure

Before any disposal protocol is initiated, a thorough understanding of the hazards associated with this compound is paramount. While comprehensive toxicological data for this specific compound may be limited, information extrapolated from Safety Data Sheets (SDS) of structurally similar compounds, such as Benzo[b]thiophene-2-carboxaldehyde and 4-Hydroxy-benzo[b]thiophene-7-carboxaldehyde, provides a conservative basis for our safety protocols.[1][2][3]

The primary hazards identified include:

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1][3]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Given these potential hazards, all waste containing this compound, including neat compound, contaminated labware, and personal protective equipment (PPE), must be classified and handled as hazardous chemical waste.[4]

Table 1: Hazard Profile of this compound and Related Compounds

Hazard StatementGHS ClassificationPrimary Route of ExposureSource
Causes skin irritationSkin Irrit. 2Dermal[1]
Causes serious eye irritationEye Irrit. 2AOcular[1][3]
May cause respiratory irritationSTOT SE 3Inhalation[1]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the systematic procedure for the safe disposal of this compound waste. This workflow is designed to be a self-validating system, minimizing risk at each stage.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal PPE Don Appropriate PPE Waste_ID Identify Waste Streams PPE->Waste_ID Safety First Solid_Waste Solid Waste Collection Waste_ID->Solid_Waste Liquid_Waste Liquid Waste Collection Waste_ID->Liquid_Waste PPE_Waste Contaminated PPE Waste_ID->PPE_Waste Labeling Label Waste Containers Solid_Waste->Labeling Liquid_Waste->Labeling PPE_Waste->Labeling Storage Store in Designated Area Labeling->Storage Properly Sealed EHS_Pickup Arrange for EHS Pickup Storage->EHS_Pickup Scheduled Collection

Caption: Disposal workflow for this compound waste.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling any waste, ensure you are wearing the appropriate PPE. This is non-negotiable.

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber. Consider double-gloving for added protection.[4]

  • Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, consider a chemical-resistant apron or suit.

  • Respiratory Protection: If handling the powder outside of a fume hood or if dust is generated, use a NIOSH-approved respirator with an appropriate particulate filter.[3]

Waste Segregation and Collection: Preventing Unwanted Reactions

Proper segregation of waste streams is critical to prevent accidental chemical reactions and to ensure compliant disposal.

Step 1: Solid Waste

  • Collect unreacted this compound, contaminated weigh boats, spatulas, and other disposable labware in a dedicated, clearly labeled hazardous waste container.[4]

  • The container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Do not mix with other incompatible waste streams.

Step 2: Liquid Waste

  • If this compound is in solution, collect the waste in a labeled, leak-proof hazardous waste container.[4]

  • Ensure the container material is compatible with the solvent used.

  • Avoid mixing with other chemical wastes unless you have confirmed their compatibility.

Step 3: Contaminated PPE

  • Dispose of gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.[4]

Labeling and Storage: Ensuring Clarity and Safety

Accurate and clear labeling is a cornerstone of safe laboratory practice and is mandated by regulatory bodies.[5]

Step 1: Labeling

  • All waste containers must be clearly labeled with the words "Hazardous Waste."[5]

  • The full chemical name, "this compound," must be written out. Avoid abbreviations or chemical formulas.

  • Indicate the approximate quantity or concentration of the waste.

  • Include the date of waste generation.[4]

Step 2: Storage

  • Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.[3][4]

  • Ensure the storage area is away from incompatible materials, heat, and sources of ignition.[1][3]

  • Secondary containment is highly recommended to mitigate the impact of any potential leaks.

Spill Management: An Emergency Response Protocol

In the event of a spill, a swift and correct response is crucial to minimize exposure and environmental contamination.

Step 1: Evacuate and Secure

  • Alert personnel in the immediate area and evacuate if necessary.

  • If flammable solvents are involved, eliminate all sources of ignition.

Step 2: Contain the Spill

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit.[4]

Step 3: Collect and Clean

  • Carefully collect the absorbed material and any contaminated soil or surfaces into a labeled hazardous waste container.[4]

  • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.[4]

  • Collect all cleaning materials as hazardous waste.

Final Disposal: The Role of Environmental Health and Safety (EHS)

The final step in the disposal process is to hand over the properly segregated, labeled, and stored waste to your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4] Never dispose of this compound down the drain or in the regular trash.[2][3]

Regulatory Framework: Adherence to the Law

The disposal of hazardous waste is governed by stringent federal and local regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the legal framework for hazardous waste management.[6][7][8] It is imperative to consult your local and institutional regulations to ensure full compliance.[2][9]

By adhering to these procedures, you not only ensure a safe working environment but also contribute to the responsible stewardship of our planet. This commitment to safety and environmental integrity is the hallmark of a truly exceptional scientific professional.

References

Personal protective equipment for handling Benzo[b]thiophene-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Strategic Guide to the Safe Handling of Benzo[b]thiophene-4-carboxaldehyde

Researchers and drug development professionals recognize that innovative work with novel compounds requires a foundation of unwavering safety. This guide provides essential, immediate safety and logistical information for handling this compound (CAS No. 10133-25-2), a compound with significant potential in various research applications. By moving beyond a simple checklist, this document elucidates the rationale behind each safety protocol, ensuring a culture of safety and scientific integrity within your laboratory.

While comprehensive toxicological data for this compound is not extensively available, prudent practice dictates treating it with the caution afforded to related and structurally similar compounds. The guidance herein is synthesized from safety data sheets (SDS) for analogous materials, establishing a robust framework for personal protection, operational planning, and waste disposal.

Core Safety Directives & Hazard Assessment

Based on data from similar benzothiophene derivatives, this compound is anticipated to be a skin, eye, and respiratory irritant.[1] It is crucial to prevent direct contact and inhalation. The primary routes of exposure are inhalation, skin contact, and eye contact.[1]

Hazard Classification (Anticipated)GHS Statements (Anticipated)[1]Preventative Measures
Skin IrritationH315: Causes skin irritationWear appropriate protective gloves and clothing.
Eye IrritationH319: Causes serious eye irritationWear chemical safety goggles and, if necessary, a face shield.
Respiratory IrritationH335: May cause respiratory irritationHandle only in a well-ventilated area, preferably a chemical fume hood.
Acute Oral ToxicityHarmful if swallowed[2][3]Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is non-negotiable. The following recommendations are based on established best practices for handling hazardous chemical compounds.[4][5]

Step-by-Step PPE Protocol:
  • Hand Protection : Double-gloving with nitrile gloves is recommended. Nitrile provides good chemical resistance.[4] Always inspect gloves for tears or punctures before use.

  • Body Protection : A flame-resistant laboratory coat should be worn and kept fastened. For operations with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised.[4]

  • Eye and Face Protection : Chemical splash goggles are mandatory at all times.[4] When there is a significant risk of splashing, a face shield should be worn over the safety goggles.[1]

  • Respiratory Protection : All work involving solid or solutions of this compound should be conducted in a certified chemical fume hood to minimize inhalation risk.[1][4] If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.

Visualizing PPE Selection: A Decision-Making Workflow

PPE_Selection PPE Selection for this compound Handling cluster_assessment Hazard Assessment cluster_ppe PPE Requirements Start Start: Handling this compound Assess_Task Assess Task: - Weighing - Solution Prep - Reaction Start->Assess_Task Engineering_Controls Engineering Controls: Chemical Fume Hood Assess_Task->Engineering_Controls Assess_Risk Risk of: - Dust/Aerosol - Splash Face_Protection Face Protection: Face Shield (over goggles) Assess_Risk->Face_Protection Splash Risk = High Respiratory_Protection Respiratory Protection: NIOSH-approved respirator Assess_Risk->Respiratory_Protection Dust/Aerosol Risk = High (outside fume hood) Hand_Protection Hand Protection: Double Nitrile Gloves Engineering_Controls->Hand_Protection Body_Protection Body Protection: Lab Coat (+/- Apron) Hand_Protection->Body_Protection Eye_Protection Eye Protection: Safety Goggles Body_Protection->Eye_Protection Eye_Protection->Assess_Risk

Caption: Decision workflow for selecting appropriate PPE when handling this compound.

Operational Plan: From Receipt to Reaction

A structured operational plan minimizes the risk of exposure and ensures procedural consistency.

Receiving and Storage:
  • Upon receipt, inspect the container for any damage.

  • Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, strong bases, and strong reducing agents.[1][2]

  • The compound should be stored under nitrogen at 4°C for long-term stability.[6]

Handling and Experimental Protocol:
  • Preparation : Ensure a certified chemical fume hood is operational. Designate a specific area within the fume hood for handling the compound. Have all necessary equipment and reagents ready to minimize handling time.[4]

  • Weighing and Transfer : Conduct all weighing and transfer operations within the chemical fume hood to contain any dust.

  • Reaction Monitoring : Continuously monitor the reaction for any unexpected changes. Keep the fume hood sash at the lowest practical height.

  • Post-Experiment : Decontaminate all surfaces and equipment that have come into contact with the chemical. Properly label and store any resulting products or mixtures.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal is a critical component of the chemical lifecycle. All waste contaminated with this compound must be treated as hazardous waste.

Waste Segregation and Collection:
  • Solid Waste : All solid waste, including contaminated gloves, weighing paper, and paper towels, must be collected in a designated, labeled hazardous waste container.[4]

  • Liquid Waste : Unused solutions and reaction mixtures containing this compound should be collected in a separate, clearly labeled hazardous waste container. Do not pour this chemical down the drain.[1][7]

Disposal Procedures:
  • Dispose of all waste in accordance with local, state, and federal regulations.[1][7]

  • Consult with your institution's environmental health and safety (EHS) department for specific guidance on hazardous waste disposal procedures.

  • Contaminated packaging should be disposed of in the same manner as the unused product.[7]

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is vital.

IncidentFirst Aid Measures
Skin Contact Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek medical attention if irritation persists.[8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration.[1] If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[1] Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[2]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection.[7] Absorb the spill with inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.[1] Do not let the chemical enter drains.[1]

By adhering to these detailed protocols, researchers can confidently and safely work with this compound, fostering a laboratory environment where scientific advancement and personal safety are paramount.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzo[b]thiophene-4-carboxaldehyde
Reactant of Route 2
Reactant of Route 2
Benzo[b]thiophene-4-carboxaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.